molecular formula C5H10N2O B063486 (R)-5-Aminomethyl-pyrrolidin-2-one CAS No. 173336-98-6

(R)-5-Aminomethyl-pyrrolidin-2-one

Número de catálogo: B063486
Número CAS: 173336-98-6
Peso molecular: 114.15 g/mol
Clave InChI: GFOAHABINHRDKL-SCSAIBSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-5-Aminomethyl-pyrrolidin-2-one is a high-value chiral synthon of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidin-2-one scaffold, a privileged structure found in numerous biologically active molecules and pharmaceuticals. The integration of this core with a primary aminomethyl group at the 5-position in the (R)-configuration creates a versatile and multifunctional building block for the asymmetric synthesis of more complex target molecules. Research Applications and Value: • Medicinal Chemistry: The 5-aminomethyl-pyrrolidin-2-one scaffold serves as a critical precursor in the design and synthesis of potential enzyme inhibitors. The chiral environment is crucial for selective molecular recognition, making it a valuable template for developing novel therapeutic agents. • Chiral Intermediate: As an optically active compound, it is an ideal starting material for the synthesis of complex natural products and other chiral compounds where the specific (R)-configuration is essential for the desired biological activity. The pyrrolidinone ring is a common motif in alkaloids and other bioactive natural products. • Ligand and Probe Development: The functional groups allow for further derivatization, enabling researchers to create focused libraries of compounds for probing biological systems or as ligands in catalytic asymmetric transformations. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5R)-5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628690
Record name (5R)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-98-6
Record name (5R)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-(aminomethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to (R)-5-Aminomethyl-pyrrolidin-2-one: Properties, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-5-Aminomethyl-pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. Its unique structural features, particularly the stereocenter and the primary amine functionality integrated into a lactam ring, render it a valuable building block for synthesizing complex pharmaceutical agents. This technical guide provides an in-depth analysis of its core chemical properties, outlines a validated synthetic pathway, and explores its critical role as a key intermediate in the development of therapeutics, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Part 1: Core Physicochemical and Structural Properties

This compound is a derivative of pyroglutamic acid, featuring a five-membered lactam ring with an aminomethyl substituent at the chiral center (C5).[1][2] This specific enantiomer, the (R)-isomer, is crucial for achieving the desired stereospecific interactions with biological targets in many of its pharmaceutical applications.[3] Its identity and purity are confirmed through a combination of spectroscopic and physical measurements.

The compound's key identifiers and properties are summarized below for quick reference. Note that some physical properties, such as boiling point and density, are often reported as predicted values due to the compound's nature.[4][5]

PropertyValueSource(s)
IUPAC Name (5R)-5-(aminomethyl)pyrrolidin-2-one[]
CAS Number 173336-98-6[4][5][]
Molecular Formula C₅H₁₀N₂O[4][][7]
Molecular Weight 114.15 g/mol [][7][8]
Physical Form Solid or liquid[7][9]
Boiling Point 313.9 ± 15.0 °C (Predicted)[4][5]
Density 1.076 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 16.06 ± 0.40 (Predicted)[4][5]
SMILES NC[C@H]1CCC(=O)N1[7]
InChI Key GFOAHABINHRDKL-SCSAIBSYSA-N[7][9]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[4][5][9]

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is paramount to its utility. Chiral pool synthesis, starting from naturally available chiral molecules, is a common and effective strategy. (S)-Pyroglutamic acid is a frequently used starting material for synthesizing various chiral 2-pyrrolidinone derivatives.[1][2]

An alternative and efficient route involves the stereoselective reduction of an azide precursor, which can be prepared from a suitable chiral starting material. The final reduction step is typically a high-yield reaction with straightforward purification.[10]

Workflow for Synthesis via Azide Reduction

The following diagram illustrates a common synthetic sequence. The key transformation is the reduction of the azide group to a primary amine, which is often achieved with high fidelity using catalytic hydrogenation.

synthesis_workflow cluster_main Synthetic Pathway start (R)-Precursor (e.g., from Pyroglutamic Acid) azide (R)-5-(Azidomethyl) pyrrolidin-2-one start->azide  Azide Introduction   product (R)-5-Aminomethyl- pyrrolidin-2-one azide->product  Catalytic Hydrogenation  (H₂, Pd/C)  

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of (R)-5-(Azidomethyl)pyrrolidin-2-one

This protocol is a representative example of the final step in the synthesis, providing a reliable method for producing the target amine.[10]

Materials:

  • (R)-5-(Azidomethyl)pyrrolidin-2-one (1 equivalent)

  • Palladium on activated carbon (10% Pd, ~20% w/w of the starting material)

  • Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas supply

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Vessel Preparation: Ensure the reaction flask is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add (R)-5-(Azidomethyl)pyrrolidin-2-one followed by ethanol to create a solution of approximately 0.2 M concentration.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be handled with care, as dry palladium on carbon can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 1-4 atm of H₂) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 4-6 hours. Progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting azide.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, often a yellow oil, can be purified by column chromatography if necessary to yield the final this compound.[10]

Causality and Validation: The choice of catalytic hydrogenation is based on its high efficiency and selectivity for reducing azides to amines without affecting the lactam ring. The reaction is self-validating; its completion is easily confirmed by the complete consumption of the azide starting material, verifiable via spectroscopic methods (e.g., disappearance of the characteristic azide stretch in IR spectroscopy at ~2100 cm⁻¹).

Part 3: Key Applications in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[11][12] The specific stereochemistry and functional groups of this compound make it a highly sought-after chiral building block for creating novel therapeutics, particularly for metabolic and neurological disorders.[13][14][15]

Central Role in DPP-4 Inhibitor Synthesis

The most prominent application of this molecule is as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly deactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[16][]

Mechanism of Action:

  • After a meal, incretin hormones (GLP-1 and GIP) are released from the gut.

  • Incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon.[16][18]

  • The enzyme DPP-4 rapidly degrades these incretins, terminating their insulin-stimulating effects.

  • DPP-4 inhibitors block the action of this enzyme, thereby increasing the active levels of GLP-1 and GIP. This enhances insulin secretion, reduces glucagon levels, and ultimately improves glycemic control in patients with type 2 diabetes.[18][19]

The aminomethyl-pyrrolidinone moiety is designed to interact with key residues in the active site of the DPP-4 enzyme, making it a crucial pharmacophore for a class of inhibitors known as "gliptins".[18][19]

dpp4_pathway cluster_pathway Incretin Pathway & DPP-4 Inhibition food Food Intake gut Gut L-cells food->gut glp1 Active GLP-1 (Incretin Hormone) gut->glp1 releases pancreas Pancreas glp1->pancreas stimulates dpp4 DPP-4 Enzyme glp1->dpp4 Substrate for insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose Improved Glucose Homeostasis insulin->glucose glucagon->glucose inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1  Degradation inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) inhibitor->dpp4  BLOCKS

Caption: Mechanism of DPP-4 inhibitors in the incretin pathway.

Part 4: Spectroscopic and Analytical Profile

Unambiguous structural confirmation of this compound is essential for quality control in research and manufacturing. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.[20]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons. Key signals include a broad singlet for the two amine (NH₂) protons, a multiplet for the chiral proton at C5, a broad singlet for the lactam NH, and complex multiplets for the remaining three protons on the pyrrolidine ring.[20][21]

  • ¹³C NMR: The carbon spectrum will display five unique signals: a downfield signal for the carbonyl carbon of the lactam (~175-180 ppm), and four signals in the aliphatic region for the four distinct sp³-hybridized carbons of the aminomethyl and pyrrolidinone ring structure.[20][21]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands include strong N-H stretching for the primary amine and the lactam amide (3200-3400 cm⁻¹), a strong, sharp C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).[20][22]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 114. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the pyrrolidinone ring.[23]

Part 5: Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage or irritation (H318/H319), and may cause respiratory irritation (H335).[7][9][24] The GHS signal word is "Warning" or "Danger," and it is associated with the GHS07 pictogram (exclamation mark).[7][9][24]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and under an inert atmosphere to maintain its stability and purity.[4][5][9]

Conclusion

This compound stands out as a chiral intermediate of high value in pharmaceutical R&D. Its defined stereochemistry and versatile functional groups have made it an indispensable component in the asymmetric synthesis of potent therapeutic agents. Its central role in the construction of DPP-4 inhibitors underscores its importance in developing effective treatments for type 2 diabetes. A thorough understanding of its chemical properties, synthetic routes, and analytical profile is crucial for scientists and researchers aiming to leverage this potent building block for the next generation of pharmaceuticals.

References

A Comprehensive Technical Guide to (R)-5-Aminomethyl-pyrrolidin-2-one: A Key Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidinones in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] Within this class of heterocycles, chiral 5-substituted pyrrolidin-2-ones are of particular interest due to their prevalence in a range of pharmaceuticals.[] (R)-5-Aminomethyl-pyrrolidin-2-one, a prominent member of this family, has emerged as a crucial chiral intermediate in the synthesis of several modern therapeutics, most notably in the class of anti-epileptic drugs. This guide provides an in-depth technical overview of this compound, its chemical identity, synthesis, and applications, with a focus on its role in the development of innovative pharmaceuticals.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount in scientific research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is (5R)-5-(aminomethyl)pyrrolidin-2-one .[4]

Due to its widespread use and historical nomenclature, it is also known by several synonyms:

  • (R)-5-(Aminomethyl)-2-pyrrolidinone

  • This compound[5]

  • 2-Pyrrolidinone, 5-(aminomethyl)-, (5R)-[6]

Chemical Structure and Properties

The structure of this compound features a five-membered lactam (a cyclic amide) with an aminomethyl substituent at the chiral center at position 5, with the (R) configuration.

Table 1: Key Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 173336-98-6[4]
Molecular Formula C₅H₁₀N₂O[5]
Molecular Weight 114.15 g/mol [5]
Appearance Solid[5]
SMILES String NC[C@H]1CCC(=O)N1[5]
InChI Key GFOAHABINHRDKL-SCSAIBSYSA-N[5]

Part 2: Synthesis of this compound: A Chiral Pool Approach

The enantiopure synthesis of this compound is critical to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). A common and efficient strategy involves a chiral pool approach, starting from the readily available and inexpensive (R)-pyroglutamic acid.

Rationale for Starting Material Selection

(R)-Pyroglutamic acid, also known as (R)-5-oxoproline, is a natural amino acid derivative that provides the desired stereochemistry at the C5 position of the pyrrolidinone core.[7] Utilizing a chiral starting material from the "chiral pool" obviates the need for chiral resolution or asymmetric synthesis, often leading to more efficient and cost-effective synthetic routes.

Synthetic Workflow Overview

The conversion of (R)-pyroglutamic acid to this compound involves the selective reduction of the carboxylic acid moiety to a primary amine. This transformation can be conceptually broken down into the following key steps:

G A (R)-Pyroglutamic Acid B Carboxylic Acid Activation A->B e.g., SOCl₂, (COCl)₂ C Conversion to Primary Amide B->C NH₃ or NH₄OH D Reduction of Amide C->D e.g., LiAlH₄, BH₃ E This compound D->E

Caption: Synthetic workflow from (R)-Pyroglutamic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, literature-informed procedure for the synthesis of this compound from (R)-pyroglutamic acid.

Step 1: Amidation of (R)-Pyroglutamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-pyroglutamic acid (1 equivalent) in an appropriate solvent such as methanol.

  • Esterification: Cool the suspension to 0°C and slowly add thionyl chloride (1.2 equivalents). Allow the reaction to warm to room temperature and then reflux for 2-4 hours to form the methyl ester.

  • Ammonolysis: After cooling, bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol. Stir at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude (R)-pyroglutamamide can be purified by recrystallization.

Causality: The carboxylic acid is first converted to its methyl ester to increase its reactivity towards amidation. Direct amidation of the carboxylic acid is possible but often requires harsher conditions.

Step 2: Reduction of (R)-Pyroglutamamide

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in a dry ethereal solvent like tetrahydrofuran (THF).

  • Addition of Amide: Slowly add a solution of (R)-pyroglutamamide (1 equivalent) in dry THF to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the primary amide to a primary amine without affecting the lactam carbonyl. The use of a dry, inert atmosphere is crucial due to the reactivity of LiAlH₄ with water and oxygen.

Part 3: Application in Drug Synthesis: The Case of Levetiracetam and Brivaracetam

This compound is a pivotal intermediate in the synthesis of the anti-epileptic drugs Levetiracetam and its analogue, Brivaracetam. The chirality of this building block is directly translated into the final API, underscoring the importance of its enantiopure synthesis.

Synthesis of Levetiracetam

Levetiracetam is the (S)-enantiomer of etiracetam and is a widely used anti-epileptic drug. While multiple synthetic routes exist, a common approach involves the alkylation of a suitable chiral precursor. Although not a direct alkylation of this compound, its synthesis often starts from a related chiral synthon, (S)-2-aminobutanoic acid, which shares the principle of using a chiral pool starting material.

Synthesis of Brivaracetam

Brivaracetam is a newer anti-epileptic drug with a higher affinity for the synaptic vesicle protein 2A (SV2A) than Levetiracetam. The synthesis of Brivaracetam often utilizes a chiral pyrrolidinone intermediate. One synthetic strategy involves the coupling of (R)-4-propyl-pyrrolidin-2-one with a chiral side chain. The synthesis of this chiral pyrrolidinone can be achieved through various methods, including enzymatic resolution.

An alternative conceptual approach for the synthesis of related pyrrolidinone structures involves the alkylation of a chiral pyrrolidinone precursor. The following diagram illustrates a generalized synthetic workflow for the synthesis of a Brivaracetam analogue, highlighting the potential use of a chiral aminomethyl pyrrolidinone derivative.

G A This compound B N-Alkylation with Chiral Side Chain Precursor A->B e.g., (S)-2-bromobutanamide C Intermediate B->C D Functional Group Interconversion C->D e.g., Hydrolysis, Amidation E Brivaracetam Analogue D->E

Caption: Conceptual workflow for Brivaracetam analogue synthesis.

Part 4: Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its efficient preparation from the chiral pool and its successful incorporation into complex APIs like Levetiracetam and Brivaracetam highlight its importance in drug development. As the demand for enantiomerically pure drugs continues to grow, the development of novel and efficient synthetic routes to key chiral intermediates like this compound will remain a critical area of research. Future work will likely focus on developing even more sustainable and scalable syntheses, potentially through biocatalysis or continuous flow chemistry, to meet the growing demands of the pharmaceutical industry.

References

Topic: (R)-5-Aminomethyl-pyrrolidin-2-one Synthesis from Chiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-5-Aminomethyl-pyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, forming the core of various pharmaceutically active compounds, including novel anticonvulsants and nootropic agents. Its stereochemically defined structure, featuring a γ-lactam ring and a primary amine, makes its enantioselective synthesis a critical topic for drug development professionals. This guide provides an in-depth technical overview of robust synthetic strategies for obtaining this molecule, with a strong emphasis on leveraging the chiral pool. We will dissect two primary pathways: a direct synthesis from D-glutamic acid and a more pragmatic approach from the abundant L-glutamic acid that incorporates a key stereochemical inversion step. This document is designed to serve as a practical resource, explaining the causality behind experimental choices and providing detailed, validated protocols for laboratory application.

Introduction: The Strategic Importance of a Chiral Lactam

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in pharmacology, present in numerous approved drugs.[1][2] The introduction of a stereocenter, particularly at the C5 position, allows for precise three-dimensional interactions with biological targets, enhancing potency and selectivity. This compound exemplifies this, serving as a key intermediate whose chirality is crucial for the efficacy of the final active pharmaceutical ingredient (API).

The primary challenge in synthesizing this specific enantiomer lies in the selection of the starting material. Nature provides a rich source of chiral molecules, with L-amino acids being the most abundant and cost-effective. However, the target molecule possesses (R)-stereochemistry. This guide will therefore navigate the synthetic options based on this fundamental consideration, providing researchers with the knowledge to select a route that balances economic viability with stereochemical integrity.

Pathway I: The Direct Stereoretentive Route from D-Glutamic Acid

The most straightforward strategy to synthesize the (R)-target is to begin with a precursor that already possesses the correct stereochemistry. D-Glutamic acid, though less common and more expensive than its L-enantiomer, offers a direct pathway where the original stereocenter is retained throughout the transformation.

Causality & Rationale: This approach is mechanistically simple, relying on a series of well-established functional group transformations that do not affect the chiral center at C5. Its primary advantage is predictability and a reduced risk of enantiomeric contamination, provided the starting material is of high optical purity. The main drawback is the cost of the D-glutamic acid precursor.

Workflow for Synthesis from D-Glutamic Acid

G cluster_0 Step 1: Lactamization cluster_1 Step 2: Reduction cluster_2 Step 3: Functionalization cluster_3 Step 4: Final Reduction A D-Glutamic Acid B (R)-Pyroglutamic Acid A->B Heat (Δ) -H₂O C (R)-5-(Hydroxymethyl) pyrrolidin-2-one B->C 1. Esterification (SOCl₂/MeOH) 2. Reduction (NaBH₄) D (R)-5-(Azidomethyl) pyrrolidin-2-one C->D 1. Mesylation (MsCl) 2. Azide Displacement (NaN₃) E (R)-5-Aminomethyl pyrrolidin-2-one D->E Hydrogenation (H₂/Pd-C)

Caption: Direct synthesis of the target (R)-enantiomer from D-Glutamic Acid.

Experimental Protocol: Pathway I

Step 1: Cyclization to (R)-Pyroglutamic Acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-glutamic acid (100 g, 0.68 mol) and water (100 mL).

  • Heat the slurry to reflux (~130-140 °C). Water will distill off as the cyclization proceeds.

  • Continue heating for 4-6 hours until no more water is collected and the reaction mixture solidifies upon cooling.

  • The resulting solid is (R)-pyroglutamic acid, which can be used in the next step with minimal purification.

    • Trustworthiness Check: The reaction can be monitored by the disappearance of the starting material spot on TLC. The product can be confirmed by melting point analysis.

Step 2: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one This is a two-part step involving esterification followed by reduction.

  • Esterification: Suspend (R)-pyroglutamic acid (50 g, 0.387 mol) in methanol (500 mL). Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (33 mL, 0.465 mol) dropwise over 1 hour, maintaining the temperature below 10 °C. The solid will dissolve as the reaction proceeds.

  • Allow the solution to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to yield the crude methyl (R)-pyroglutamate.

    • Expertise Note: The esterification is crucial because carboxylic acids are difficult to reduce with mild hydrides. The methyl ester is an activated form that is readily reduced by sodium borohydride.[3]

  • Reduction: Dissolve the crude ester in ethanol (500 mL) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (29.3 g, 0.774 mol) portion-wise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, stir the reaction at room temperature for 6 hours.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~7. Filter the resulting salts and concentrate the filtrate. The crude product can be purified by silica gel chromatography to yield (R)-5-(hydroxymethyl)pyrrolidin-2-one.[4][5]

Step 3: Synthesis of (R)-5-(Azidomethyl)pyrrolidin-2-one

  • Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (20 g, 0.174 mol) and triethylamine (36.4 mL, 0.261 mol) in dichloromethane (DCM, 300 mL) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (16.1 mL, 0.209 mol) dropwise. Stir the mixture at 0 °C for 2 hours.

  • Wash the reaction mixture with water and brine, then dry over sodium sulfate. Evaporate the solvent to yield the crude mesylate.

    • Expertise Note: The hydroxyl group is a poor leaving group. Converting it to a mesylate transforms it into an excellent leaving group for the subsequent Sₙ2 displacement.

  • Dissolve the crude mesylate in dimethylformamide (DMF, 200 mL). Add sodium azide (NaN₃) (22.6 g, 0.348 mol).

  • Heat the mixture to 65 °C and stir for 12 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the azide product.[6]

Step 4: Reduction to this compound

  • Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (15 g, 0.107 mol) in methanol (150 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) (1.5 g, 10 wt%).

  • Fit the flask with a hydrogen balloon and purge the system. Stir vigorously under a hydrogen atmosphere for 8-12 hours.

    • Trustworthiness Check: Reaction completion is monitored by TLC or the cessation of hydrogen uptake. The azide functional group has a characteristic IR stretch (~2100 cm⁻¹) which will disappear upon successful reduction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Comparative Data for Pathway I
StepKey ReagentsTypical YieldKey Considerations
1. Lactamization Heat>95%Simple thermal dehydration.
2. Reduction SOCl₂, MeOH, NaBH₄70-80% (over 2 steps)Requires careful temperature control during NaBH₄ addition.
3. Azidation MsCl, NaN₃85-90% (over 2 steps)Sodium azide is highly toxic and potentially explosive.
4. Hydrogenation H₂, Pd/C>95%Standard, clean reduction. Requires proper hydrogenation setup.
Overall ~50-60% The primary bottleneck is the cost of D-Glutamic Acid.

Pathway II: The Pragmatic Route from L-Glutamic Acid via Stereochemical Inversion

While Pathway I is direct, the high cost of D-glutamic acid often makes it impractical for large-scale synthesis. A more economically viable strategy starts with the abundant and inexpensive L-glutamic acid. This route necessitates a deliberate inversion of the C5 stereocenter, a challenge that can be elegantly overcome using the Mitsunobu reaction.

Causality & Rationale: This pathway leverages cost-effective starting materials. The core of this strategy is the Mitsunobu reaction, which proceeds via an Sₙ2 mechanism to invert the stereochemistry of a secondary alcohol with high fidelity. By first preparing (S)-5-(hydroxymethyl)pyrrolidin-2-one and then inverting its stereocenter, we can access the desired (R)-enantiomer.

Workflow for Synthesis from L-Glutamic Acid

G cluster_0 Steps 1-2: Preparation of (S)-Alcohol cluster_1 Step 3: Stereochemical Inversion cluster_2 Step 4: Final Reduction A L-Glutamic Acid B (S)-5-(Hydroxymethyl) pyrrolidin-2-one A->B Same as Pathway I C (R)-5-(Azidomethyl) pyrrolidin-2-one B->C Mitsunobu Reaction (DPPA, DIAD, PPh₃) D (R)-5-Aminomethyl pyrrolidin-2-one C->D Staudinger Reduction (PPh₃, H₂O)

Caption: Synthesis from L-Glutamic Acid featuring a key Mitsunobu inversion step.

Experimental Protocol: Pathway II

Steps 1-2: Preparation of (S)-5-(hydroxymethyl)pyrrolidin-2-one

  • The protocol is identical to that described in Pathway I, but starting with L-glutamic acid. This will produce the (S)-enantiomer of the alcohol intermediate.

Step 3 (Key Inversion Step): Mitsunobu Reaction to (R)-5-(Azidomethyl)pyrrolidin-2-one

  • To a flame-dried, argon-purged flask, add (S)-5-(hydroxymethyl)pyrrolidin-2-one (10 g, 86.8 mmol) and triphenylphosphine (PPh₃) (34.1 g, 130 mmol) in dry tetrahydrofuran (THF, 400 mL).

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (25.6 mL, 130 mmol) dropwise, resulting in a milky white suspension of the betaine intermediate.

  • After stirring for 30 minutes, add diphenylphosphoryl azide (DPPA) (28.1 mL, 130 mmol) dropwise.

    • Expertise Note: The Mitsunobu reaction is a powerful method for inverting stereocenters. The alcohol is activated in situ by the PPh₃/DIAD system, allowing for Sₙ2 attack by a nucleophile—in this case, the azide from DPPA. This single Sₙ2 displacement directly inverts the stereocenter from (S) to (R).

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts. This yields (R)-5-(azidomethyl)pyrrolidin-2-one.

Step 4: Reduction to this compound (Staudinger Reduction) While catalytic hydrogenation works well, the Staudinger reaction is an excellent alternative that avoids pressurized hydrogen.

  • Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (10 g, 71.4 mmol) in a mixture of THF (200 mL) and water (20 mL).

  • Add triphenylphosphine (20.6 g, 78.5 mmol). The mixture will bubble (N₂ evolution) as the reaction proceeds.

  • Stir at room temperature for 12 hours.

  • Concentrate the solvent. The crude product can be purified by acid-base extraction or chromatography to remove triphenylphosphine oxide, yielding the final (R)-amine product.

Comparative Data for Pathway II
StepKey ReagentsTypical YieldKey Considerations
1-2. (S)-Alcohol Prep L-Glutamic Acid, NaBH₄~75%Utilizes inexpensive starting material.
3. Mitsunobu Inversion DIAD, PPh₃, DPPA60-75%Highly technique-dependent. Stoichiometric byproducts (phosphine oxide, hydrazine) must be removed via chromatography.
4. Staudinger Reduction PPh₃, H₂O>90%Mild, non-catalytic reduction. Also generates stoichiometric phosphine oxide byproduct.
Overall ~35-50% Lower overall yield but significantly more cost-effective for large scale.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is readily achievable through well-defined strategies originating from the chiral pool. For smaller-scale applications where cost is secondary to predictability, the direct route from D-glutamic acid offers a robust and high-yielding pathway. For larger-scale industrial applications, the pragmatic approach starting from inexpensive L-glutamic acid, despite its lower overall yield and more complex purification steps, is often the preferred method. The key to this latter route is the successful execution of the Mitsunobu reaction for stereochemical inversion.

Future advancements may focus on developing catalytic asymmetric methods that bypass the need for chiral starting materials altogether, potentially offering more streamlined and sustainable routes.[7][8] However, the reliability and scalability of the chiral pool approaches described herein ensure their continued relevance in the field of drug development and manufacturing.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of a Chiral Scaffold

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold frequently encountered in FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, three-dimensional structure is ideal for exploring pharmacophore space and establishing precise molecular interactions with biological targets.[3] Among its many derivatives, (R)-5-Aminomethyl-pyrrolidin-2-one stands out as a high-value chiral building block. Its primary significance lies in its role as the pivotal intermediate in the synthesis of Levetiracetam, a highly effective second-generation antiepileptic drug.[4][5] The therapeutic activity of Levetiracetam resides almost exclusively in the (S)-enantiomer, which is derived directly from the (R)-configuration of its aminomethyl-pyrrolidinone precursor.[4][6] Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes to this intermediate is a subject of intense research and industrial importance.

This guide provides an in-depth analysis of the core strategies employed for the enantioselective synthesis of this compound. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, moving from foundational chiral pool methods to modern catalytic and biocatalytic innovations.

Strategy 1: Chiral Pool Synthesis - The Foundational Approach from L-Glutamic Acid

The most established and commercially practiced route leverages the principle of "chiral pool" synthesis, wherein an inexpensive, enantiomerically pure natural product serves as the starting material.[7][8] L-Glutamic acid, a readily available amino acid, is the ideal precursor for this strategy. The synthesis capitalizes on the inherent (S)-stereocenter of glutamic acid, which, through a series of stereochemically defined transformations, becomes the (R)-stereocenter of the target molecule.

Causality of the Synthetic Design

The logic of this pathway is to preserve and transform the existing stereocenter. The process begins with the intramolecular cyclization of L-glutamic acid to form (S)-pyroglutamic acid, a thermodynamically favorable lactamization.[9][10] The critical challenge then becomes the selective reduction of the C5-carboxylic acid to a primary alcohol without affecting the lactam carbonyl. This is typically achieved by converting the acid to an ester, followed by reduction with a mild hydride reagent like sodium borohydride (NaBH₄), to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol.[11][12]

The final and most crucial phase is the conversion of the C5-hydroxymethyl group into an aminomethyl group with inversion of configuration. A common and robust method involves a two-step sequence:

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This step does not affect the stereocenter.

  • Nucleophilic Substitution and Reduction: The activated intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃). This Sₙ2 reaction proceeds with a complete inversion of stereochemistry, transforming the (S)-stereocenter into an (R)-stereocenter. The resulting (R)-5-(azidomethyl)pyrrolidin-2-one is then reduced, commonly via catalytic hydrogenation over Palladium on carbon (Pd/C), to afford the final product.[13]

Experimental Workflow: Chiral Pool Route

cluster_0 Chiral Pool Synthesis Workflow L-Glutamic_Acid L-Glutamic Acid ((S)-Configuration) Pyroglutamic_Acid (S)-Pyroglutamic Acid L-Glutamic_Acid->Pyroglutamic_Acid Heat (Cyclization) Pyroglutaminol (S)-5-(Hydroxymethyl) pyrrolidin-2-one Pyroglutamic_Acid->Pyroglutaminol 1. Esterification 2. NaBH₄ Reduction Tosylate_Intermediate (S)-5-(Tosyloxymethyl) pyrrolidin-2-one Pyroglutaminol->Tosylate_Intermediate TsCl, Pyridine (Activation) Azide_Intermediate (R)-5-(Azidomethyl) pyrrolidin-2-one Tosylate_Intermediate->Azide_Intermediate NaN₃ (Sₙ2 Inversion) Final_Product (R)-5-Aminomethyl- pyrrolidin-2-one Azide_Intermediate->Final_Product H₂, Pd/C (Reduction)

Caption: Workflow for synthesis from L-Glutamic Acid.

Detailed Experimental Protocol: Synthesis from (S)-Pyroglutaminol

This protocol is a representative example based on established literature procedures.

  • Step 1: Tosylation of (S)-Pyroglutaminol.

    • To a stirred solution of (S)-pyroglutaminol (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise.

    • The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched by the addition of cold water, and the product is extracted with ethyl acetate.

    • The organic layers are combined, washed with 1M HCl and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield (S)-5-(tosyloxymethyl)-2-pyrrolidinone.[14]

  • Step 2: Azidation with Stereochemical Inversion.

    • The tosylated intermediate (1.0 eq) is dissolved in dimethylformamide (DMF).

    • Sodium azide (1.5 eq) is added, and the mixture is heated to 60-80 °C for 12-24 hours.

    • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated to give crude (R)-5-(azidomethyl)pyrrolidin-2-one, which is often used in the next step without extensive purification.

  • Step 3: Reduction to this compound.

    • The azide intermediate is dissolved in ethanol or methanol.

    • A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

    • The mixture is stirred under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC).[13]

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product.

    • Purification by column chromatography or crystallization affords pure this compound.

Strategy 2: Asymmetric Catalysis - Precision and Efficiency

Modern synthetic chemistry increasingly favors catalytic asymmetric methods, which can generate chirality from achiral or racemic starting materials.[15][16][17] These approaches are often more atom-economical and can offer shorter, more efficient routes than classical chiral pool synthesis.

Catalytic Asymmetric Reductive Amination

A powerful strategy for forming chiral amines is the asymmetric reductive amination of ketones.[18] For the synthesis of this compound, this involves a one-pot cascade reaction starting from an achiral γ-keto acid or its ester, such as levulinic acid or methyl levulinate.[19]

Mechanistic Principle: The reaction proceeds through a dynamic kinetic resolution. The keto acid reacts with an amine source (e.g., ammonia or ammonium formate) to form an equilibrium mixture of an enamine and an imine. A chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh) complexed with a chiral diphosphine ligand (e.g., BINAP), selectively hydrogenates one enantiomer of the imine intermediate. This hydrogenation sets the stereocenter. The subsequent intramolecular cyclization of the resulting chiral γ-amino acid yields the desired enantiomerically enriched lactam.

Experimental Workflow: Asymmetric Reductive Amination

cluster_1 Asymmetric Catalysis Workflow Keto_Acid γ-Keto Acid (e.g., Levulinic Acid) Imine Prochiral Imine/ Enamine Intermediate Amino_Acid (R)-γ-Amino Acid Imine->Amino_Acid Chiral Ru/Rh Catalyst H₂ (Asymmetric Hydrogenation) Final_Product (R)-5-Methyl- pyrrolidin-2-one* Amino_Acid->Final_Product Intramolecular Cyclization

Caption: Asymmetric reductive amination cascade. Note: This route directly yields 5-methylpyrrolidin-2-one. A similar precursor is needed for the aminomethyl variant.

Field Insights & Causality

The choice of catalyst is paramount. The chiral ligand coordinates to the metal center, creating a chiral environment that differentiates the two faces of the prochiral imine during the hydride transfer step. The success of this reaction hinges on the rate of hydrogenation being significantly faster than the rate of background, non-catalyzed reduction, ensuring high enantiomeric excess (ee). This method is highly attractive for its convergence and operational simplicity, transforming a simple achiral starting material into a valuable chiral product in a single step.

Strategy 3: Biocatalysis - The Green Chemistry Frontier

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions.[20] For synthesizing chiral amines, transaminase (TA) enzymes have emerged as exceptionally powerful tools.[21]

Transaminase-Triggered Cyclization

This strategy employs a transaminase to convert a prochiral ω-functionalized ketone into a chiral ω-functionalized amine with very high enantiopurity.

Mechanistic Principle: The synthesis begins with a precursor like 5-chloro-4-oxopentanenitrile. An (R)-selective transaminase, using a simple amine donor like isopropylamine, will stereoselectively convert the ketone to an amine, yielding (R)-4-amino-5-chloropentanenitrile. The newly formed chiral amine can then undergo a spontaneous or base-mediated intramolecular Sₙ2 cyclization, where the amine displaces the terminal chloride, forming the pyrrolidine ring. Subsequent hydrolysis of the nitrile group would lead to the desired aminomethyl functionality after appropriate functional group manipulation. The exquisite selectivity of the enzyme ensures an exceptionally high enantiomeric excess (>99% ee) in the final product.

Experimental Workflow: Biocatalytic Route

cluster_2 Biocatalytic Synthesis Workflow Keto_Precursor ω-Halogenated Ketone Precursor Amino_Intermediate Chiral Amino Intermediate ((R)-Configuration) Keto_Precursor->Amino_Intermediate (R)-Transaminase Amine Donor (e.g., IPA) Cyclized_Intermediate Cyclized Pyrrolidine Intermediate Amino_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product (R)-5-Aminomethyl- pyrrolidin-2-one Cyclized_Intermediate->Final_Product Functional Group Manipulation

Caption: Transaminase-mediated asymmetric synthesis.

Trustworthiness and Validation

The self-validating nature of biocatalytic protocols lies in their inherent specificity. Enzymes operate through highly organized active sites, making off-target reactions rare. The validation of the process is confirmed by chiral HPLC analysis of the product, which consistently shows near-perfect enantiomeric excess. Furthermore, engineered enzymes can now be developed to tailor activity and stability for specific industrial applications, making this a highly reliable and scalable approach.[22]

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a multifactorial decision, balancing cost, efficiency, scalability, and environmental impact.

FeatureChiral Pool SynthesisAsymmetric CatalysisBiocatalysis (Transaminase)
Starting Material L-Glutamic Acid (cheap, natural)Achiral γ-keto acids/estersAchiral functionalized ketones
Typical No. of Steps 4-51-2 (cascade)2-3
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Enantiomeric Excess >99% (from chiral source)90-99% ee>99% ee
Key Reagents TsCl, NaN₃, H₂/Pd-CChiral Ru/Rh catalysts, H₂Transaminase enzyme, amine donor
Advantages Well-established, reliable, inexpensive starting material.High efficiency, atom economy, fewer steps, scalable.Exceptional enantioselectivity, mild/green conditions, high safety.
Disadvantages Multiple steps, use of hazardous reagents (azides), waste generation.Expensive catalysts, requires careful optimization, potential metal contamination.Enzyme cost/availability, limited substrate scope, requires specialized expertise.

Conclusion and Future Outlook

The enantioselective synthesis of this compound showcases the evolution of asymmetric synthesis. While the chiral pool approach from L-glutamic acid remains a robust and economically viable industrial method, the field is rapidly advancing. Catalytic strategies, both metal-mediated and enzymatic, offer more elegant and efficient pathways that align with the principles of green chemistry.[19]

Future research will likely focus on:

  • Novel Catalysts: The development of non-precious metal catalysts for asymmetric reductive amination to reduce costs and environmental impact.

  • Enzyme Engineering: The continued evolution of enzymes like transaminases and P450s to broaden substrate scope and enhance process robustness for industrial-scale applications.[22]

  • Flow Chemistry: The implementation of these synthetic routes in continuous flow reactors to improve safety (e.g., handling azides), increase efficiency, and enable seamless scalability.

For researchers and drug development professionals, a thorough understanding of these diverse synthetic toolkits is essential for making informed decisions that balance chemical efficiency, economic viability, and sustainable practices in the journey from laboratory discovery to pharmaceutical manufacturing.

References

An In-depth Technical Guide on the Core Mechanism of Action of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Aminomethyl-pyrrolidin-2-one is a chiral pyrrolidinone derivative with significant potential in the development of therapeutics for neurological disorders. While direct mechanistic studies on this specific molecule are emerging, its structural analogy to the well-established antiepileptic drug levetiracetam provides a strong basis for elucidating its mechanism of action. This guide synthesizes current knowledge to propose a comprehensive model centered on the synaptic vesicle glycoprotein 2A (SV2A) as the primary molecular target. We will delve into the role of SV2A in neurotransmission, the downstream signaling consequences of its modulation, and the experimental methodologies required to validate these interactions. This document serves as a technical resource for researchers aiming to understand and further investigate the therapeutic potential of this compound and related compounds.

Introduction: The Pyrrolidinone Scaffold in Neuroscience

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, giving rise to a class of drugs with diverse activities within the central nervous system (CNS). This compound belongs to this family and is a key chiral building block in the synthesis of various bioactive molecules targeting neurological conditions such as epilepsy.[1] Its structural similarity to neurotransmitters has made it a focal point for the development of novel CNS-acting agents.

The therapeutic potential of pyrrolidinone derivatives is exemplified by the clinical success of levetiracetam, a cornerstone in epilepsy management. The unique mechanism of action of levetiracetam, distinct from traditional antiepileptic drugs that primarily target ion channels or GABAergic systems, has paved the way for a new class of anticonvulsants.[2] This guide will leverage the extensive research on levetiracetam to build a robust hypothesis for the mechanism of action of this compound.

The Primary Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

The central hypothesis is that this compound, or its bioactive derivatives, exerts its therapeutic effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[2][3] SV2A is a 12-transmembrane domain protein localized to the membranes of synaptic vesicles in presynaptic terminals throughout the brain.[4][5] It is ubiquitously expressed across different neuron types, irrespective of the neurotransmitter they release.[4]

The binding of levetiracetam and its analogs to SV2A is stereospecific and correlates strongly with their anticonvulsant potency.[6][7] This suggests that the interaction with SV2A is the primary event initiating the therapeutic cascade.

The Role of SV2A in Synaptic Transmission

SV2A is critically involved in the regulation of neurotransmitter release, although its precise function is still under active investigation.[2] Key proposed roles of SV2A include:

  • Regulation of Synaptic Vesicle Exocytosis: SV2A is believed to play a role in the priming of synaptic vesicles, making them ready for fusion with the presynaptic membrane upon calcium influx.[8] Neurons lacking SV2A exhibit reduced neurotransmission and a decreased probability of release.[8]

  • Modulation of Synaptotagmin-1 Function: SV2A interacts with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[1] SV2A is thought to be essential for the correct trafficking and localization of synaptotagmin-1 to synaptic vesicles.[1] Dysfunction in this interaction can lead to impaired synaptic transmission.

  • Calcium Homeostasis: Some studies suggest that SV2A may influence presynaptic calcium dynamics, although this is a point of ongoing research.[4]

The ubiquitous expression of SV2A across synapses makes it a strategic target for modulating widespread neuronal hyperexcitability, a hallmark of conditions like epilepsy.[4]

Downstream Signaling and Cellular Consequences

The binding of a ligand like a derivative of this compound to SV2A is not believed to trigger a classical intracellular signaling cascade in the manner of a G-protein coupled receptor. Instead, it is thought to modulate the conformational state of SV2A, thereby influencing its function in the synaptic vesicle cycle.[9][10]

The ultimate downstream effect is a reduction in aberrant, synchronized neuronal firing that underlies seizure activity.[2] This is achieved not by a direct blockade of neuronal firing, but by a more subtle stabilization of neurotransmitter release during periods of high-frequency stimulation.[2]

The proposed signaling pathway can be conceptualized as follows:

SV2A_Modulation_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ligand This compound Derivative SV2A SV2A Ligand->SV2A Binding & Modulation Syt1 Synaptotagmin-1 SV2A->Syt1 Regulates Trafficking & Function Vesicle Synaptic Vesicle Syt1->Vesicle Ca2+ Sensing Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Vesicle Triggers Fusion Receptors Postsynaptic Receptors Postsynaptic_Potential Reduced Hyperexcitability Receptors->Postsynaptic_Potential Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare SV2A-Containing Membranes Start->Membrane_Prep Assay_Setup Set up Competition Assay: - Membranes - [3H]Radioligand - Unlabeled Competitor Membrane_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

References

(R)-5-Aminomethyl-pyrrolidin-2-one: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

As a Senior Application Scientist, my experience has consistently shown that the selection of the right building block is a critical inflection point in the drug discovery cascade. A molecule that offers the right blend of structural rigidity, stereochemical definition, and versatile chemical handles can dramatically accelerate a program. (R)-5-Aminomethyl-pyrrolidin-2-one is one such chiral building block—a deceptively simple scaffold that has proven its utility in crafting sophisticated and highly selective therapeutic agents.

This guide moves beyond a simple catalog of reactions. It is designed to provide fellow researchers, scientists, and drug development professionals with a deeper understanding of why and how this particular building block functions as a powerful tool in medicinal chemistry. We will explore its intrinsic properties, delve into its role in the synthesis of market-approved drugs, and provide practical, field-tested protocols. The core principle here is not just to build molecules, but to understand the causality between the structure of this building block and the pharmacological activity it enables.

The Pyrrolidinone Core: A Privileged Scaffold

The five-membered γ-lactam ring of pyrrolidinone is a recurring motif in pharmacologically active compounds.[1][2] Its prevalence is not accidental; the scaffold offers several distinct advantages:

  • Structural Rigidity and 3D Conformation: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents, which is crucial for precise interaction with chiral biological targets like enzymes and receptors.[1]

  • Metabolic Stability: The lactam amide bond is generally more resistant to metabolic cleavage than an open-chain amide, contributing to improved pharmacokinetic profiles.

  • Hydrogen Bonding Capability: The lactam carbonyl and N-H group are excellent hydrogen bond acceptors and donors, respectively, enabling strong and specific binding to protein targets.

  • Chiral Integrity: The stereocenter at the 5-position (in this case, in the R-configuration) provides a fixed anchor point for asymmetric synthesis, ensuring enantiomeric purity—a key regulatory requirement for modern pharmaceuticals.[3]

This compound leverages these core advantages and adds a crucial element: a primary amine on a methylene spacer. This bifunctional nature—a nucleophilic amine and a modifiable lactam—makes it an exceptionally versatile synthon for combinatorial library synthesis and lead optimization.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is the bedrock of reliable process development.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[4]
Molecular Weight 114.15 g/mol []
Appearance Solid
Chirality (R)-enantiomer[6]
Key Functional Groups Primary Amine, Secondary Amide (Lactam)
CAS Number 173336-98-6[][6]

Synthesis of the Chiral Building Block

The utility of a chiral building block is directly tied to its accessibility through reliable and scalable stereoselective synthesis. While numerous routes exist, a common and effective strategy often starts from chiral pool materials, such as L-glutamic acid, to set the desired stereochemistry early in the sequence.

The following diagram outlines a conceptual synthetic pathway, illustrating the transformation from a protected glutamic acid derivative to the target molecule. This multi-step process ensures the preservation of the critical (R)-stereocenter.

G cluster_0 Conceptual Synthetic Pathway A L-Glutamic Acid (Chiral Pool Starting Material) B N-Protection & Esterification A->B Step 1 C Selective Carboxylic Acid Reduction to Alcohol B->C Step 2 D Alcohol Activation (e.g., Mesylation) C->D Step 3 E Azide Displacement (SN2) D->E Step 4 F Lactamization & Deprotection E->F Step 5 G Azide Reduction to Amine F->G Step 6 H This compound (Target Molecule) G->H Final Step

A conceptual workflow for the asymmetric synthesis of this compound.

The causality behind this approach is clear: by starting with a naturally occurring and enantiomerically pure amino acid, the synthetic challenge is shifted from creating a chiral center to transforming existing functional groups while preserving that center. Each step is chosen to proceed under conditions that minimize the risk of racemization.

Application Case Study I: Anticonvulsants of the Racetam Class

The pyrrolidinone scaffold is the defining feature of the "racetam" class of drugs, known for their effects on cognitive function and as anticonvulsants.[7][8] Levetiracetam and its successor, Brivaracetam, are prominent examples that underscore the scaffold's importance.[9][10] Both drugs act by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and thereby stabilizing neuronal electrical activity.[9][10][11]

While Brivaracetam itself is a (4R)-propyl substituted pyrrolidinone, its development highlights the critical role of the chiral pyrrolidinone core. The principles guiding its synthesis and mechanism are directly relevant to derivatives of this compound. The presence of the 4-propyl group in Brivaracetam provides a tenfold higher affinity for SV2A compared to Levetiracetam.[10] This demonstrates how substitutions on the pyrrolidinone ring are used to fine-tune pharmacological activity.

Synthetic Insight: Building Brivaracetam

The synthesis of Brivaracetam often involves the preparation of a key chiral intermediate, (R)-4-propyl-pyrrolidin-2-one, followed by N-alkylation with an appropriate side chain.[12][13] This modular approach is where a building block like this compound becomes invaluable for creating novel analogs for structure-activity relationship (SAR) studies.

The diagram below illustrates the logical flow for synthesizing novel SV2A modulators, starting from a generic chiral pyrrolidinone building block.

G cluster_main Workflow for Novel SV2A Modulator Synthesis Start Chiral Pyrrolidinone Building Block (e.g., this compound) Step1 Functional Group Transformation (e.g., Amine Acylation/Alkylation) Start->Step1 Introduce Diversity Step2 Coupling with Side Chain Precursor Step1->Step2 Key Bond Formation Step3 Final Molecule Assembly Step2->Step3 Cyclization/Deprotection End Novel Pyrrolidinone-Based Analog (Candidate for SV2A Binding Assay) Step3->End G cluster_DPP4 DPP-4 Enzyme Active Site cluster_Inhibitor Inhibitor based on Pyrrolidinone Scaffold S1 S1 Pocket (Hydrophobic) S2 S2 Pocket Glu205 / Glu206 (Anionic) Ser630 Catalytic Triad Ser630 (nucleophile) Inhibitor R-Group Pyrrolidinone Ring Aminomethyl Group Inhibitor:f0->S1 Van der Waals Interaction Inhibitor:f2->S2 Ionic Interaction (Key for Binding) Inhibitor:f1->Ser630 Covalent or Non-covalent Interaction

References

A Guide to the Spectroscopic Characterization of (R)-5-Aminomethyl-pyrrolidin-2-one: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-5-Aminomethyl-pyrrolidin-2-one

This compound, with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol , is a valuable chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure combines a lactam (a cyclic amide) with a primary amine, offering multiple points for chemical modification. Accurate structural confirmation is paramount in drug development to ensure the identity, purity, and stability of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach for acquiring NMR spectra for a compound like this compound would involve dissolving a few milligrams of the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the compound's polar nature and the presence of exchangeable protons (NH and NH₂). Tetramethylsilane (TMS) is typically used as an internal standard.

  • dot

    NMR_Workflow Diagram 1: NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve sample (5-10 mg) in deuterated solvent (e.g., D₂O, CD₃OD) B Add internal standard (TMS) A->B C Transfer to NMR tube B->C D Place tube in NMR spectrometer (e.g., 400 MHz) E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum (proton-decoupled) D->F G Fourier Transform E->G F->G H Phase and baseline correction G->H I Integration (¹H) and peak picking H->I J Chemical shift referencing I->J

    Diagram 1: A typical workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aminomethyl side chain. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the electronegativity of the nitrogen atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~3.6 - 3.8Multiplet1HH5This proton is adjacent to both a nitrogen atom and the chiral center, leading to a downfield shift and complex splitting.
~2.8 - 3.0Multiplet2H-CH₂-NH₂Protons on the carbon adjacent to the primary amine.
~2.2 - 2.4Multiplet2HH3Protons on the carbon adjacent to the carbonyl group are deshielded.
~1.8 - 2.0Multiplet2HH4These methylene protons are the most upfield in the ring structure.
ExchangeableBroad singlet3H-NH and -NH₂The protons on the nitrogen atoms are exchangeable and will appear as a broad signal, which may be attenuated or disappear upon addition of D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. The carbonyl carbon is expected to be the most downfield signal.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~175 - 180C2 (C=O)The carbonyl carbon of the lactam is highly deshielded.
~55 - 60C5This carbon is bonded to two nitrogen atoms (in the ring and the side chain), resulting in a significant downfield shift.
~40 - 45-CH₂-NH₂The carbon of the aminomethyl group.
~30 - 35C3The carbon adjacent to the carbonyl group.
~25 - 30C4The most upfield carbon in the pyrrolidinone ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound, namely the amide (lactam) and the primary amine.

Experimental Protocol: FT-IR

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the sample is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • dot

    IR_Workflow Diagram 2: FT-IR Spectroscopy Workflow (ATR) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Record background spectrum (clean crystal) A->B C Record sample spectrum B->C D Automatic background subtraction C->D E Identify and label significant absorption bands D->E

    Diagram 2: A typical workflow for acquiring an FT-IR spectrum using ATR.

Predicted IR Spectrum

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O bonds.

Predicted Absorption Range (cm⁻¹) Intensity Assignment Justification
3300 - 3400Medium-Strong, BroadN-H stretching (amine and amide)The primary amine (-NH₂) will typically show two bands in this region, while the secondary amide (-NH-) will show one. These may overlap to form a broad absorption.
2850 - 2960MediumC-H stretchingAliphatic C-H bonds of the methylene groups.
~1680StrongC=O stretching (amide I band)This is a characteristic absorption for the carbonyl group in a five-membered lactam ring. Ring strain in the five-membered ring increases the frequency compared to a linear amide.
1590 - 1650MediumN-H bending (amine)The scissoring vibration of the primary amine.
1400 - 1470MediumC-H bendingBending vibrations of the methylene groups in the ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol: ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and infused into the mass spectrometer.

  • dot

    MS_Workflow Diagram 3: ESI-MS Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a suitable solvent (e.g., methanol) B Infuse the solution into the ESI source A->B C Generate protonated molecules [M+H]⁺ in the ESI source B->C D Analyze ions in the mass analyzer (e.g., TOF, Quadrupole) C->D E (Optional) Select [M+H]⁺ for MS/MS fragmentation D->E F Generate mass spectrum G Identify molecular ion peak and fragment ions F->G

    Diagram 3: A typical workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum

The presence of two nitrogen atoms means the compound follows the "nitrogen rule," and its nominal molecular weight is an even number (114). The protonated molecule [M+H]⁺ will therefore have an odd mass-to-charge ratio (m/z).

Predicted m/z Assignment Justification
115.1[M+H]⁺The protonated molecular ion. This has been observed in low-resolution mass spectrometry.[3]
98.1[M+H - NH₃]⁺Loss of ammonia from the primary amine is a common fragmentation pathway for amines.
85.1[M+H - CH₂NH₂]⁺Cleavage of the aminomethyl side chain.
70.1[Pyrrolidinone ring fragment]Further fragmentation of the ring structure.
43.1[C₂H₅N]⁺A common fragment from the pyrrolidine ring.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the spectroscopic characterization of this important chiral building block. While based on established principles and data from analogous structures, experimental verification remains the gold standard. The protocols and predicted data herein offer a robust starting point for researchers, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their experimental results.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Aminomethyl-pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules. The presence of a primary amine and a lactam functionality imparts specific physicochemical properties that govern its solubility and stability, which are critical parameters influencing its suitability as a drug candidate, its formulation, and its shelf-life.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with actionable, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. Every protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O--INVALID-LINK--[1]
Molecular Weight 114.15 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]
Predicted Boiling Point 313.9 ± 15.0 °C--INVALID-LINK--[2]
Predicted Density 1.076 ± 0.06 g/cm³--INVALID-LINK--[2]
InChI Key GFOAHABINHRDKL-SCSAIBSYSA-N--INVALID-LINK--[1]
SMILES NC[C@H]1CCC(=O)N1--INVALID-LINK--[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a polar lactam ring and a basic aminomethyl group suggests that the solubility of this compound will be highly dependent on the pH and the polarity of the solvent.

Expected Solubility in Common Solvents

While specific experimental data for this compound is not extensively available in the public domain, its structural features allow for a reasoned prediction of its solubility profile. The primary amine is expected to be protonated at acidic pH, increasing its aqueous solubility. The lactam group can participate in hydrogen bonding, contributing to its solubility in protic solvents.

SolventTypeExpected SolubilityRationale
Water (pH 7)Polar ProticSolubleThe molecule contains polar functional groups capable of hydrogen bonding with water.
0.1 M HClAqueous AcidicHighly SolubleThe primary amine will be protonated to form a highly water-soluble ammonium salt.
0.1 M NaOHAqueous BasicModerately SolubleThe free base form is expected to be less soluble than the salt form.
EthanolPolar ProticSolubleCapable of hydrogen bonding with both the amine and lactam groups.
MethanolPolar ProticSolubleSimilar to ethanol, it is a good solvent for polar molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA versatile polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrilePolar AproticSparingly SolubleLess polar than DMSO and may have limited capacity to solvate the molecule.
DichloromethaneNonpolarInsolubleThe high polarity of the molecule makes it unlikely to dissolve in nonpolar solvents.
Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines a robust method for determining the thermodynamic (equilibrium) solubility of this compound in various solvents.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the HPLC method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method (see Section 4.2) to determine the concentration of this compound.

    • Construct a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis & Calculation prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Analyze by HPLC sample3->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound under various stress conditions is mandated by regulatory agencies and is crucial for developing a stable drug product.[3][4] The primary degradation pathways for this molecule are anticipated to be hydrolysis of the lactam ring and oxidation of the aminomethyl group.

Predicted Degradation Pathways

3.1.1. Hydrolytic Degradation

The five-membered lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening and the formation of the corresponding amino acid derivative.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam is followed by nucleophilic attack of water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine results in the ring-opened product.

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam forms a tetrahedral intermediate, which then collapses to the ring-opened carboxylate.

G cluster_hydrolysis Hydrolytic Degradation A This compound B Acidic Conditions (H+/H2O) A->B C Basic Conditions (OH-) A->C D (R)-4-Amino-5-(aminomethyl)pentanoic acid B->D Ring Opening C->D Ring Opening

Caption: Predicted hydrolytic degradation pathway.

3.1.2. Oxidative Degradation

The primary amine and the carbon atom alpha to the nitrogen in the pyrrolidinone ring are potential sites for oxidation.

  • Oxidation of the Primary Amine: The aminomethyl group can be oxidized to various products, including the corresponding aldehyde or carboxylic acid.

  • Oxidation of the Pyrrolidinone Ring: The carbon atom adjacent to the ring nitrogen can be oxidized, potentially leading to the formation of an iminium intermediate, which can undergo further reactions.

G cluster_oxidation Oxidative Degradation A This compound B Oxidizing Agent (e.g., H2O2) A->B C Oxidized Amine Derivatives B->C Amine Oxidation D Ring Oxidation Products B->D C-H Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6] The following protocol is based on ICH guidelines.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period. Also, reflux a solution of the compound.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

    • Analyze all samples, including a control sample (unstressed), using a suitable HPLC method (see Section 4.2).

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Peak purity analysis using a PDA detector or MS can help to confirm that the chromatographic peak of the parent compound is free from any co-eluting degradants.

Expected Outcomes of Forced Degradation Study:

Stress ConditionExpected DegradationPotential Major Degradation Products
Acidic Hydrolysis Significant(R)-4-Amino-5-(aminomethyl)pentanoic acid
Basic Hydrolysis Rapid(R)-4-Amino-5-(aminomethyl)pentanoic acid (as carboxylate salt)
Oxidation ModerateOxidized amine derivatives, ring oxidation products
Thermal Minor to ModerateDependent on conditions, may include hydrolysis products
Photolytic MinorDependent on chromophore, may not be significant

Analytical Methodologies

A validated, stability-indicating analytical method is required to accurately quantify this compound and its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Considerations for Method Development
  • Column Selection: A reversed-phase C18 column is a good starting point. For separating the chiral (R)-enantiomer from its potential (S)-enantiomer impurity, a chiral stationary phase (CSP) would be necessary. Polysaccharide-based CSPs are often effective for chiral amine separations.[8]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography. The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic analyte. For chiral separations, the mobile phase composition is critical and often requires screening of different organic modifiers and additives.[8]

  • Detection: this compound lacks a strong chromophore, which may result in poor sensitivity with UV detection at higher wavelengths. Detection at lower wavelengths (e.g., < 220 nm) may be necessary. Alternatively, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be employed.

Protocol for Developing a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products and process-related impurities.

Workflow:

G start Define Method Requirements select_col Select Column and Initial Conditions start->select_col prep_samples Prepare Stressed Samples (Forced Degradation) start->prep_samples inject_samples Inject Stressed Samples select_col->inject_samples prep_samples->inject_samples eval_sep Evaluate Separation inject_samples->eval_sep optimize Optimize Mobile Phase (pH, Organic Content, Gradient) eval_sep->optimize No validate Validate Method (ICH Q2(R1)) eval_sep->validate Yes optimize->inject_samples final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Procedure:

  • Define Method Requirements: The method must be able to separate the main peak from all degradation products and any known impurities. It should be accurate, precise, linear, and robust.

  • Initial Chromatographic Conditions:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient, for example, 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Method Optimization:

    • Evaluate the chromatograms for the resolution between the parent peak and the degradation products.

    • If separation is inadequate, modify the mobile phase pH, organic solvent, and gradient slope.

    • If necessary, screen different column chemistries (e.g., phenyl, cyano).

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Safety: The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to keep it under an inert atmosphere.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for determining solubility and conducting forced degradation studies, along with the guidance on developing a stability-indicating HPLC method, will empower researchers to generate the necessary data to support their drug development programs. A thorough understanding of these fundamental properties is paramount for the successful progression of this compound from a promising lead compound to a viable drug candidate.

References

An In-depth Technical Guide to the Safe Handling of (R)-5-Aminomethyl-pyrrolidin-2-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-5-Aminomethyl-pyrrolidin-2-one in Modern Drug Discovery

This compound is a chiral building block of considerable interest in the pharmaceutical industry. Its rigid, five-membered lactam structure, combined with a primary amine, makes it a valuable synthon for creating complex molecules with specific stereochemistry. This is particularly crucial in the development of therapeutics where enantiomeric purity can dictate efficacy and safety. A prime example of its application is as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3][4][5] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, known for its role in developing a wide range of therapeutic agents, including nootropic and anticonvulsant drugs.[6] Given its integral role in the synthesis of such vital medications, a thorough understanding of its safe handling and potential hazards is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in its chemical properties and available toxicological data.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin corrosion/irritation, serious eye damage, and respiratory tract irritation. It is also considered harmful if swallowed.[7][8]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular FormulaC₅H₁₀N₂O[8]
Molecular Weight114.15 g/mol [8]
AppearanceSolid or viscous liquid[2][8]
Boiling Point313.9 ± 15.0 °C (Predicted)
Density1.076 ± 0.06 g/cm³ (Predicted)
Toxicological Profile

Acute Toxicity (Data for 2-Pyrrolidinone):

EndpointValueSpeciesSource
Oral LD50328 mg/kgRat[9]
Dermal LD50>2 g/kgRabbit[9]
Inhalation LC50>80 ppm (8 h)Rat[9]

The oral LD50 value for 2-pyrrolidinone suggests moderate acute toxicity if ingested.[9] The primary amine functional group in this compound may contribute to increased biological activity and potential toxicity compared to the parent pyrrolidinone structure.

Skin and Eye Irritation: GHS classifications indicate that this compound is a skin irritant and can cause serious eye damage.[7][8] This is a common property of amines, which can be corrosive to tissues upon contact.

Respiratory Irritation: The compound may cause respiratory irritation, a hazard associated with many volatile or aerosolized amines.[7][8]

Ecotoxicological Profile

Specific ecotoxicity data for this compound is limited. However, data for 2-pyrrolidinone and general information on short-chain alkyl amines can be used for a preliminary assessment.

Aquatic Toxicity (Data for 2-Pyrrolidinone):

EndpointValueSpeciesSource
Fish LC50 (96h)4600 - 10000 mg/LBrachydanio rerio[9]
Aquatic Invertebrates EC50 (48h)>10000 mg/LDaphnia magna[9]
Algae EC50 (72h)250 mg/LDesmodesmus subspicatus[9]

Based on the data for 2-pyrrolidinone, the parent compound has low toxicity to fish and aquatic invertebrates.[9] However, the presence of the aminomethyl group could alter the ecotoxicological profile. Short-chain aliphatic amines are known to have the potential to cause adverse effects in aquatic organisms.[10] Therefore, it is prudent to prevent the release of this compound into the environment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in a fume hood or with appropriate respirator if aerosolization is possible) Researcher Researcher Researcher->Eye_Protection Always wear Researcher->Hand_Protection Always wear Researcher->Body_Protection Always wear Researcher->Respiratory_Protection When necessary

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Temperature: Store at room temperature.[2]

  • Atmosphere: Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Container: Store in a tightly sealed, appropriate container.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and sources of ignition.[11]

Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.

Stability and Degradation

The lactam ring in pyrrolidinone derivatives is susceptible to hydrolysis under both acidic and basic conditions.[12][13][14] This reaction opens the ring and renders the molecule inactive for its intended synthetic purpose. Therefore, contact with strong acids and bases should be avoided during storage and handling, unless it is a desired part of a chemical transformation.

Incompatible Materials

Due to its primary amine functionality, this compound is incompatible with a range of substances.

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids: Will react exothermically in an acid-base neutralization.

  • Acid Chlorides and Anhydrides: Will undergo acylation reactions, which can be highly exothermic.

  • Aldehydes and Ketones: Can form imines through condensation reactions.

Experimental Protocols: A Step-by-Step Guide to Safe Use

The following protocols are designed to guide researchers through the safe handling of this compound in a laboratory setting.

Weighing and Dispensing

Weighing_Protocol Start Start Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood PPE Wear Appropriate PPE Fume_Hood->PPE Grounding Ground Equipment (if applicable) PPE->Grounding Dispense Dispense Slowly and Carefully Grounding->Dispense Clean_Up Clean Spills Immediately Dispense->Clean_Up Seal_Container Tightly Seal Container Clean_Up->Seal_Container End End Seal_Container->End

Caption: A workflow for the safe weighing and dispensing of this compound.

  • Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, receiving flask).

  • Personal Protective Equipment: Don the appropriate PPE as outlined in section 2.1.

  • Dispensing: Carefully open the container. Using a clean spatula, dispense the required amount of the compound onto the weighing paper or into the weighing boat. Avoid creating dust or aerosols.

  • Transfer: Transfer the weighed compound to the reaction vessel.

  • Cleanup: Immediately clean any spills using an appropriate absorbent material.

  • Storage: Tightly reseal the container and return it to the designated storage location.

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and correct action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbent material and spilled substance into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

This compound is a valuable building block in pharmaceutical research and development. Its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can work safely with this compound, minimizing risks to themselves and the environment, while advancing the development of new and innovative medicines.

References

Methodological & Application

Application Note: A Validated Synthesis Protocol for (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Lactam

(R)-5-Aminomethyl-pyrrolidin-2-one is a valuable chiral building block in modern medicinal chemistry and drug development. As a substituted γ-lactam, its rigid, stereochemically defined structure makes it a critical synthon for a variety of complex molecular targets. The presence of a primary amine and a lactam functionality in a specific three-dimensional arrangement allows for its incorporation into peptide mimics, potent enzyme inhibitors, and neurologically active agents. The stereochemical integrity of the C5 chiral center is paramount, as the biological activity of the final pharmaceutical agent is often dictated by a single enantiomer. This application note provides a robust and reproducible five-step synthesis protocol starting from the inexpensive, naturally available chiral pool starting material, (R)-Glutamic acid.

Overview of the Synthetic Strategy

The chosen synthetic pathway is designed for efficiency, scalability, and stereochemical control. It leverages a series of high-yielding, well-documented chemical transformations to convert (R)-Glutamic acid into the target compound. The core strategy is as follows:

  • Lactam Formation: Thermal cyclization of (R)-Glutamic acid to form the core pyrrolidinone ring structure, yielding (R)-Pyroglutamic acid.

  • Carboxylic Acid Reduction: Conversion of the carboxylic acid moiety to a primary alcohol. This is achieved via esterification followed by selective reduction to yield (R)-5-(Hydroxymethyl)pyrrolidin-2-one.

  • Hydroxyl Group Activation: The primary alcohol is converted into an excellent leaving group via tosylation to produce (R)-5-(Tosyloxymethyl)pyrrolidin-2-one.

  • Nitrogen Introduction: A nucleophilic substitution (SN2) reaction with sodium azide displaces the tosylate group, introducing the nitrogen atom in the form of an azide.

  • Amine Formation: The synthesis concludes with the clean and efficient reduction of the azide group to the target primary amine via catalytic hydrogenation.

This strategic sequence ensures the preservation of the stereocenter at C5 throughout the synthesis.

Synthetic Workflow Diagram

The overall transformation from the starting material to the final product is illustrated below.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Cyclization cluster_2 Step 2: Reduction cluster_3 Step 3: Activation cluster_4 Step 4: Azidation cluster_5 Step 5: Reduction A (R)-Glutamic Acid B (R)-Pyroglutamic Acid A->B Heat (160-180 °C) - H₂O C (R)-5-(Hydroxymethyl) pyrrolidin-2-one B->C 1. SOCl₂, EtOH 2. NaBH₄ D (R)-5-(Tosyloxymethyl) pyrrolidin-2-one C->D TsCl, Pyridine 0 °C to RT E (R)-5-(Azidomethyl) pyrrolidin-2-one D->E NaN₃, DMF 80 °C F (R)-5-Aminomethyl pyrrolidin-2-one E->F H₂, 10% Pd/C EtOH, RT

Application of (R)-5-Aminomethyl-pyrrolidin-2-one in Peptide Synthesis: A Guide to Crafting Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty – The Role of Constrained Scaffolds in Peptide Design

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity. However, their therapeutic potential is often hindered by metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The incorporation of non-canonical amino acids and rigid structural motifs is a powerful strategy to overcome these limitations. (R)-5-Aminomethyl-pyrrolidin-2-one, a chiral γ-amino acid analogue featuring a lactam ring, emerges as a compelling building block for the synthesis of novel peptidomimetics.

The inherent rigidity of the pyrrolidinone ring structure introduces a defined conformational bias into the peptide backbone. This pre-organization can stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological recognition.[1][2] By acting as a surrogate for dipeptide segments or as a scaffold to orient pharmacophoric side chains, this compound offers a sophisticated tool for medicinal chemists to engineer peptides with enhanced proteolytic resistance, improved receptor binding affinity, and novel structural architectures.[2]

This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis. We will detail the necessary synthetic modifications for its use in Solid-Phase Peptide Synthesis (SPPS), provide step-by-step protocols for its incorporation, and discuss the anticipated structural implications for the resulting peptidomimetics.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O[PubChem CID: 14143189]
Molecular Weight 114.15 g/mol [PubChem CID: 14143189]
CAS Number 173336-98-6[BOC Sciences]
Appearance Solid[Sigma-Aldrich]
Chirality (R)-enantiomer[Sigma-Aldrich]
Key Structural Features γ-amino acid analogue, Lactam ring, Primary exocyclic amineN/A

Strategic Considerations for Synthesis: The Path to an SPPS-Ready Building Block

The primary challenge in utilizing this compound in standard Fmoc-based SPPS is the presence of two amine functionalities: the primary exocyclic amine and the secondary amide nitrogen within the lactam ring. For directional peptide synthesis, it is imperative to selectively protect the primary amine with a temporary protecting group, typically the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The lactam nitrogen is significantly less nucleophilic than the primary amine and generally does not react under standard Fmoc protection conditions, thus enabling a chemoselective modification.

The synthesis of the required Fmoc-protected building block, Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one , is a critical prerequisite for its use in SPPS.

G cluster_synthesis Synthesis of SPPS-Ready Building Block Start This compound Reaction Selective N-Fmoc Protection Start->Reaction Reagent Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO₃) Aqueous/Organic Solvent Reagent->Reaction Product Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product SPPS-Ready Building Block Purification->Final_Product

Caption: Synthetic workflow for Fmoc protection.

Protocol 1: Synthesis of Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one

This protocol outlines a standard procedure for the selective Fmoc protection of the primary amine of this compound.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring solution of the amine at room temperature over a period of 30 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one.

Expected Outcome: A white solid, which can be characterized by NMR and mass spectrometry to confirm its structure and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

With the orthogonally protected building block in hand, its incorporation into a peptide sequence can be achieved using standard Fmoc-SPPS protocols. Due to the potential steric hindrance from the cyclic scaffold, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.

G cluster_spps Fmoc-SPPS Incorporation Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Step Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Building_Block Fmoc-(R)-5-aminomethyl- pyrrolidin-2-one Building_Block->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HCTU) Coupling_Reagent->Coupling Base Base (e.g., DIPEA) Base->Coupling Next_Cycle Continue to next cycle or proceed to cleavage Washing2->Next_Cycle

Caption: SPPS cycle for incorporation.

Protocol 2: Incorporation of Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one via Automated or Manual SPPS

This protocol is designed for the coupling of the custom building block onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-(R)-5-aminomethyl-pyrrolidin-2-one (3-5 equivalents relative to resin loading).

    • Dissolve the building block, coupling reagent (e.g., HATU, 0.95 eq relative to the building block), and DIPEA (2 eq relative to the building block) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially difficult couplings, extended times or double coupling may be beneficial.

  • Monitoring the Coupling: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary and Expected Outcomes

The efficiency of incorporating this non-canonical building block can be evaluated by analyzing the crude peptide purity and the overall yield.

ParameterTypical ValueNotes
Coupling Efficiency >98%Monitored by Kaiser test. May require optimized coupling reagents like HATU or COMU.
Crude Peptide Purity (by HPLC) Sequence-dependentThe presence of the rigid scaffold can sometimes simplify purification.
Final Yield (after purification) Sequence-dependentGenerally, yields are comparable to those of other sterically hindered amino acids.

Structural Impact and Applications

The incorporation of the this compound moiety is hypothesized to induce a turn-like conformation in the peptide backbone. The rigid five-membered ring restricts the available dihedral angles (phi/psi) of the preceding amino acid residue and influences the overall peptide fold. This can be a powerful tool for:

  • Stabilizing β-turns: The scaffold can act as a template to nucleate and stabilize β-turn structures, which are critical for molecular recognition in many biological systems.

  • Enhancing Proteolytic Stability: The non-natural gamma-amino acid structure is resistant to degradation by common proteases, thereby increasing the in vivo half-life of the peptide.

  • Creating Novel Topologies: The unique geometry of the pyrrolidinone ring can be used to design peptides with novel three-dimensional structures, leading to the discovery of ligands for new biological targets.

Conclusion

This compound is a versatile and valuable building block for the synthesis of conformationally constrained peptidomimetics. Through a straightforward Fmoc-protection strategy, this scaffold can be readily prepared for use in standard solid-phase peptide synthesis. The incorporation of this rigid γ-amino acid analogue provides a powerful means to control peptide secondary structure, enhance metabolic stability, and explore novel chemical space in the pursuit of next-generation peptide-based therapeutics and advanced materials. The protocols provided herein offer a robust framework for researchers to begin exploring the potential of this exciting molecular scaffold.

References

Application Notes and Protocols: Derivatization of (R)-5-Aminomethyl-pyrrolidin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Value of the (R)-5-Aminomethyl-pyrrolidin-2-one Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a variety of biologically active compounds.[1][2] Its inherent chirality, combined with a lactam structure and a primary amine, provides a unique three-dimensional architecture that is conducive to potent and selective interactions with biological targets.[3][4] The pyrrolidin-2-one core is a key feature in several successful drugs, including nootropic and anticonvulsant agents.[1] The primary amine at the 5-position serves as a versatile synthetic handle, allowing for the systematic exploration of chemical space through the generation of diverse compound libraries. This strategic derivatization is fundamental to identifying novel hit compounds in high-throughput screening (HTS) campaigns and subsequent lead optimization efforts.[5][6]

This document provides detailed protocols for the derivatization of this compound, focusing on robust and scalable reactions suitable for the creation of small molecule libraries for biological screening. We will delve into the mechanistic rationale behind common derivatization strategies, including N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation.

Core Derivatization Strategies: A Visual Overview

The primary amine of this compound offers a nucleophilic center for a variety of chemical transformations. The following diagram illustrates the principal pathways for its derivatization.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start (R)-5-Aminomethyl- pyrrolidin-2-one acylation N-Acylation start->acylation RCOCl or RCOOH, Coupling Agent sulfonylation N-Sulfonylation start->sulfonylation RSO2Cl, Base reductive_amination Reductive Amination start->reductive_amination RCHO or RCOR', Reducing Agent urea_formation Urea/Thiourea Formation start->urea_formation R-NCO or R-NCS amides Amides acylation->amides sulfonamides Sulfonamides sulfonylation->sulfonamides secondary_amines Secondary Amines reductive_amination->secondary_amines ureas Ureas/Thioureas urea_formation->ureas

Caption: Core derivatization pathways for this compound.

Experimental Protocols

The following protocols are designed as general procedures and may require optimization for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Acylation via Acyl Chlorides

N-acylation is a fundamental transformation for creating amide bonds, which are prevalent in a vast number of pharmaceuticals.[7] The reaction of a primary amine with an acyl chloride is a robust and efficient method for this purpose.[8][9] A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.[8]

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve amine and base in anhydrous solvent add Add acyl chloride dropwise at 0 °C prep->add react Stir at RT until completion (TLC/LC-MS) add->react quench Quench with water or sat. NH4Cl react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify

Caption: General workflow for the N-acylation of primary amines.

Materials and Reagents:

ReagentTypical Molar Excess (relative to amine)Purpose
This compound1.0 eqStarting material
Acyl chloride (R-COCl)1.05 - 1.2 eqAcylating agent
Triethylamine (TEA) or DIPEA1.5 - 2.0 eqBase to neutralize HCl
Dichloromethane (DCM) or THF-Anhydrous solvent
Saturated aq. NH4Cl or Water-Quenching agent
Ethyl acetate or DCM-Extraction solvent
Anhydrous Na2SO4 or MgSO4-Drying agent

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-acylated product.

Protocol 2: N-Sulfonylation

Sulfonamides are a critical class of compounds in medicinal chemistry. The standard method for their synthesis involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[10] A common side reaction is di-sulfonylation, which can be mitigated by slow addition of the sulfonyl chloride at low temperatures.[10]

Materials and Reagents:

ReagentTypical Molar Excess (relative to amine)Purpose
This compound1.1 eqStarting material
Sulfonyl chloride (R-SO2Cl)1.0 eqSulfonylating agent
Pyridine or Triethylamine (TEA)1.5 - 2.0 eqBase to neutralize HCl
Dichloromethane (DCM) or Acetonitrile-Anhydrous solvent
Saturated aq. NH4Cl or 1M HCl-Quenching agent
Ethyl acetate or DCM-Extraction solvent
Anhydrous Na2SO4 or MgSO4-Drying agent

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[10]

  • Reaction Monitoring: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[10]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[10]

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonamide.[10]

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary amines from primary amines and carbonyl compounds.[11][12] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent.

Materials and Reagents:

ReagentTypical Molar Excess (relative to amine)Purpose
This compound1.0 eqStarting material
Aldehyde or Ketone1.0 - 1.2 eqCarbonyl compound
Sodium triacetoxyborohydride (STAB)1.5 - 2.0 eqReducing agent
Dichloroethane (DCE) or Methanol (MeOH)-Solvent
Acetic Acid (optional)catalytic amountCatalyst for imine formation
Saturated aq. NaHCO3-Quenching agent
Dichloromethane (DCM)-Extraction solvent
Anhydrous Na2SO4 or MgSO4-Drying agent

Procedure:

  • Reaction Setup: To a flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extraction: Extract the mixture with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired secondary amine.

Protocol 4: Urea and Thiourea Formation

Urea and thiourea functionalities are important pharmacophores found in numerous bioactive molecules.[13] A straightforward method for their synthesis is the reaction of a primary amine with an isocyanate or isothiocyanate, respectively.[14]

Workflow for Urea/Thiourea Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation prep Dissolve amine in aprotic solvent add Add isocyanate or isothiocyanate dropwise prep->add react Stir at RT until precipitate forms or reaction is complete add->react filter Filter the precipitate react->filter wash Wash with cold solvent and dry filter->wash

Caption: General workflow for the synthesis of ureas and thioureas.

Materials and Reagents:

ReagentTypical Molar Excess (relative to amine)Purpose
This compound1.0 eqStarting material
Isocyanate (R-NCO) or Isothiocyanate (R-NCS)1.0 - 1.1 eqElectrophilic partner
Tetrahydrofuran (THF) or Dichloromethane (DCM)-Anhydrous solvent

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Reagent Addition: Add the isocyanate or isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product. Monitor by TLC or LC-MS to confirm the consumption of the starting materials.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Characterization and Screening

All synthesized derivatives should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity before being submitted for biological screening. For high-throughput screening, compounds are typically dissolved in DMSO to create stock solutions of a known concentration.[15] The design of the screening library should consider physicochemical properties to enhance the likelihood of identifying viable hits.[16]

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse and structurally complex small molecule libraries. The protocols outlined in this document provide robust and versatile methods for its derivatization. By systematically applying these synthetic strategies, researchers can efficiently explore the chemical space around this privileged core, significantly enhancing the potential for discovering novel therapeutic agents.

References

Application Notes and Protocols for Reactions Involving (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-5-Aminomethyl-pyrrolidin-2-one as a Chiral Building Block

This compound is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a lactam ring, a stereocenter, and a primary amine, making it an ideal scaffold for the synthesis of a diverse array of complex molecules with defined stereochemistry. The pyrrolidinone core is a prevalent motif in numerous biologically active compounds, valued for its ability to mimic peptide bonds and orient substituents in a specific three-dimensional arrangement, which is crucial for molecular recognition at biological targets.

The primary amine of this compound serves as a key handle for derivatization, most commonly through N-acylation or peptide coupling reactions. These transformations are fundamental in the construction of amide bonds, which are ubiquitous in pharmaceuticals. This application note provides a detailed experimental protocol for a representative N-acylation reaction, discusses the broader applications of this chiral intermediate, particularly in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and outlines methods for the characterization and chiral purity analysis of the resulting products.

Application Focus: Synthesis of DPP-IV Inhibitors

A prominent application of chiral pyrrolidinone scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV inhibitors are an important class of oral medications for the treatment of type 2 diabetes. Vildagliptin, a potent and selective DPP-IV inhibitor, features a related (S)-pyrrolidine-2-carbonitrile moiety.[1][2] While many reported syntheses of Vildagliptin start from L-proline,[3][4][5][6] the underlying chemistry highlights the importance of the chiral pyrrolidinone core in achieving high affinity and selectivity for the enzyme's active site. The aminomethyl group of the title compound can be acylated to introduce functionalities that interact with key residues in the DPP-IV active site, making it a valuable starting material for the discovery of new drug candidates in this class.

Experimental Protocol: N-Acylation of this compound

This section provides a detailed, field-proven protocol for the N-acylation of this compound with an acyl chloride. This reaction is a cornerstone of its application, forming a stable amide bond. The following protocol is a robust, general procedure that can be adapted for various acyl chlorides.[7][8]

Reaction Principle

The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

DOT Script for Reaction Mechanism

reaction_mechanism amine This compound tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R'-COCl) acyl_chloride->tetrahedral_intermediate base Base (e.g., Et3N) hcl_salt Base•HCl Salt base->hcl_salt HCl Scavenging product N-Acylated Product tetrahedral_intermediate->product Elimination of Cl-

Caption: Mechanism of N-acylation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol amine)Notes
This compound173336-98-6114.151.14 g (10 mmol, 1.0 eq)Ensure anhydrous conditions.
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.500.82 mL (11 mmol, 1.1 eq)Use a freshly opened bottle or redistill.
Triethylamine (Et3N)121-44-8101.191.67 mL (12 mmol, 1.2 eq)Anhydrous, freshly distilled.
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous, inhibitor-free.
Saturated aq. Sodium Bicarbonate (NaHCO₃)N/AN/A~40 mLFor workup.
Saturated aq. Sodium Chloride (Brine)N/AN/A~20 mLFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gFor drying the organic phase.
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.14 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (11 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM). The product should have a higher Rf value than the starting amine.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure N-acylated product.

DOT Script for Experimental Workflow

experimental_workflow setup 1. Reaction Setup Dissolve Amine and Base in DCM cooling 2. Cooling Cool to 0 °C setup->cooling addition 3. Add Acyl Chloride Dropwise addition cooling->addition reaction 4. Reaction Warm to RT, stir 2-4h addition->reaction monitoring 5. Monitoring By TLC reaction->monitoring workup 6. Workup Quench, Wash monitoring->workup Reaction Complete purification 7. Purification Chromatography/Recrystallization workup->purification product Pure N-Acylated Product purification->product

Caption: Experimental workflow for N-acylation.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Acyl chlorides are corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

Characterization and Quality Control

The identity and purity of the N-acylated product should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly formed amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl stretch.

Protocol: Chiral HPLC for Enantiomeric Purity

Maintaining the stereochemical integrity of the chiral center is paramount. The enantiomeric purity of the final product should be assessed by chiral High-Performance Liquid Chromatography (HPLC).

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[9][10] An indirect method involving pre-column derivatization with a chiral derivatizing agent can also be employed, but direct methods are often preferred for their simplicity.[11]

Instrumentation and Conditions (Representative Method):

ParameterConditionReference
HPLC System Standard HPLC with UV detector[9]
Column Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP[12]
Mobile Phase n-Hexane:Ethanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) to improve peak shape[12]
Flow Rate 1.0 mL/min[12]
Column Temperature 25 °C (Ambient)[12]
Detection UV at a wavelength where the chromophore of the acyl group absorbs (e.g., 220 nm or 254 nm)[9]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Conclusion

This compound is a valuable chiral synthon for the development of novel chemical entities. The N-acylation protocol detailed herein provides a reliable and efficient method for its derivatization, opening avenues for the synthesis of compound libraries for screening in various drug discovery programs, particularly in the search for new DPP-IV inhibitors. Rigorous analytical characterization, especially the confirmation of enantiomeric purity by chiral HPLC, is essential to ensure the quality and validity of subsequent biological studies.

References

Purification of (R)-5-Aminomethyl-pyrrolidin-2-one by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of (R)-5-Aminomethyl-pyrrolidin-2-one by Column Chromatography

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. As a derivative of pyroglutamic acid, its stereocenter and functional groups—a primary amine and a lactam—make it a key intermediate for synthesizing a range of pharmacologically active molecules. The successful use of this synthon is contingent on its enantiomeric and chemical purity, which necessitates a robust and reproducible purification strategy.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. It addresses the specific challenges posed by the molecule's properties and offers a systematic approach, from mobile phase selection to post-purification analysis, designed for researchers and scientists in drug development.

Section 1: The Chromatographic Challenge: Polarity and Basicity

The purification of this compound by standard column chromatography presents a significant challenge due to its bifunctional nature. The molecule contains:

  • A Primary Amine (-CH₂NH₂) : This group is basic and highly polar.

  • A Lactam (cyclic amide) : This functional group is also polar and capable of hydrogen bonding.

When using a standard stationary phase like silica gel (SiO₂), which has a slightly acidic surface due to the presence of silanol groups (Si-OH), these properties can cause significant issues.[1][2] The basic amine can undergo strong acid-base interactions with the acidic silanol groups, leading to irreversible adsorption, significant peak tailing, and low recovery of the target compound.[3] Therefore, a specialized approach is required to temporarily deactivate the acidic sites on the silica gel to ensure a successful separation.

Section 2: Method Development and Strategy

A successful purification is predicated on a logical method development strategy. This begins with Thin-Layer Chromatography (TLC) to identify a suitable mobile phase that provides adequate separation of the target compound from impurities.

Stationary Phase Selection
  • Silica Gel: Despite its acidity, silica gel is the most common and cost-effective stationary phase for column chromatography.[4] Its challenges can be overcome by modifying the mobile phase.

  • Alumina: Basic or neutral alumina can be an effective alternative for the purification of amines, as it avoids the strong acidic interactions seen with silica.[1][5]

  • Amine-Functionalized Silica: These columns are less polar than bare silica and have a basic character, making them an excellent but more expensive option for purifying basic compounds without mobile phase modifiers.[6]

For this protocol, we will focus on the most common scenario: using standard silica gel with a modified mobile phase.

Mobile Phase Development via TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems.[7][8] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but allows for separation from less polar and more polar impurities.[5]

Core Principle: The primary amine in this compound requires a polar, basic mobile phase to elute effectively from silica gel. A common and highly effective system for polar amines is a mixture of a chlorinated solvent and an alcohol, with a basic additive.[5]

Recommended Starting System for TLC:

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH)

  • Additive: Aqueous Ammonia (NH₄OH) or Triethylamine (TEA)

Procedure for TLC Screening:

  • Prepare several TLC chambers with different DCM:MeOH ratios (e.g., 95:5, 90:10, 85:15).

  • To each solvent system, add 1-2% of concentrated aqueous ammonia. The ammonia vapors will saturate the chamber and neutralize the TLC plate's acidic surface.[2]

  • Spot the crude reaction mixture on the TLC plate baseline.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using an appropriate stain (e.g., ninhydrin for the primary amine or potassium permanganate).

The optimal solvent system will show the product spot well-separated from other components.

Parameter Description Rationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard, cost-effective medium for flash chromatography.[1]
Mobile Phase Dichloromethane:Methanol with 1-2% aq. NH₄OHA polar solvent system is needed to elute the polar target. The basic additive is critical to prevent streaking and ensure good recovery of the amine.[3][5]
Target Rf 0.2 - 0.4Provides the best resolution in column chromatography, separating the target from faster-eluting non-polar impurities and slower-eluting polar impurities.

Section 3: Detailed Purification Protocol

This protocol assumes the crude material contains the target compound along with non-polar byproducts and potentially some baseline impurities.

Materials and Reagents
Material Specification
Crude this compound~1.0 g (Example Scale)
Silica Gel60 Å, particle size 40-63 µm (230-400 mesh)
Dichloromethane (DCM)ACS Grade or higher
Methanol (MeOH)ACS Grade or higher
Ammonium Hydroxide (aq. NH₄OH)28-30% solution
Glass Chromatography Column40-50 mm diameter
TLC PlatesSilica gel 60 F₂₅₄
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal
Experimental Workflow Diagram

The overall purification process follows a systematic workflow to ensure efficiency and purity.

G cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Material TLC_Dev TLC Method Development (DCM/MeOH/NH4OH) Crude->TLC_Dev Prep_Column Prepare Slurry & Pack Column TLC_Dev->Prep_Column Equilibrate Equilibrate Column Prep_Column->Equilibrate Load Load Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Purity_Check Final Purity Assessment (NMR, Chiral HPLC) Pure_Product->Purity_Check

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Based on the optimal TLC results (e.g., 90:10 DCM:MeOH), prepare a sufficient volume of the mobile phase. For a ~1g purification, 1-2 L is a good starting point.

  • To 1 L of the DCM/MeOH mixture, add 10-20 mL of concentrated aqueous ammonia (1-2% v/v). Mix thoroughly.

    • Causality: The ammonia neutralizes the acidic silica, preventing the basic amine product from irreversibly binding to the stationary phase.[3][9]

2. Column Packing (Slurry Method):

  • In a beaker, measure an appropriate amount of silica gel (typically 50-100 times the weight of the crude material, e.g., 50-100 g).

  • Add the prepared mobile phase to the silica gel to create a free-flowing slurry.

  • Secure the chromatography column vertically. Add a small layer of sand to the bottom.

  • Pour the silica slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

  • Gently tap the column to ensure even packing and open the stopcock to drain excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

3. Sample Loading (Wet Loading):

  • Dissolve the crude material (~1 g) in a minimal amount of the mobile phase (e.g., 2-3 mL).

  • Using a pipette, carefully add the dissolved sample to the top of the silica bed.

  • Open the stopcock and allow the sample to load onto the silica, again stopping when the liquid level reaches the top of the bed.

  • Carefully add a small layer of sand on top of the silica bed to prevent disruption during solvent addition.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., 20-25 mL per test tube). Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Maintain the solvent head in the column throughout the process.

5. Monitoring the Separation:

  • Systematically spot every few fractions on a TLC plate.

  • Develop the TLC plate using the mobile phase as the eluent.

  • Visualize the spots (e.g., with a ninhydrin stain). Fractions containing the pure product should show a single spot at the target Rf.

6. Isolation of Pure Product:

  • Based on the TLC analysis, combine the fractions that contain only the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful that the product is a polar solid or oil.[10][11]

Section 4: Purity Assessment and Troubleshooting

Final purity must be confirmed analytically. Chiral purity is especially critical for pharmaceutical intermediates.[12]

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmation and assessment of chemical purity.Spectra should match the known structure of this compound and be free of impurity signals.
Chiral HPLC/GC Determination of enantiomeric excess (% ee).A high % ee is desired. This may require derivatization of the amine to achieve separation on a chiral column.[13][14]
Mass Spectrometry Confirmation of molecular weight.A peak corresponding to the molecular weight (114.15 g/mol ) should be observed.[10]
Troubleshooting Guide
Problem Possible Cause Solution
Product will not elute Mobile phase is not polar enough.Increase the proportion of methanol in the mobile phase (e.g., from 10% to 15%).
Severe peak tailing/streaking Insufficient deactivation of silica gel.Increase the concentration of aqueous ammonia in the mobile phase to 2-3%. Alternatively, switch to an alumina stationary phase.[1][15]
Poor separation from impurities Improper solvent system; Rf is too high or too low.Re-optimize the mobile phase using TLC to achieve an Rf of ~0.3. A shallower solvent gradient may be needed for difficult separations.[15]
Low product recovery Irreversible binding to the silica column.Ensure the mobile phase is sufficiently basic throughout the entire run. Pre-treating the silica with a triethylamine solution can also help.[15]

Conclusion

The successful purification of this compound by column chromatography is highly achievable but requires careful consideration of the molecule's basicity and polarity. The key to success lies in the deactivation of the acidic silica gel stationary phase through the use of a basic modifier in a polar mobile phase. By employing a systematic approach starting with TLC-based method development and followed by a carefully executed column chromatography protocol, researchers can obtain this valuable chiral intermediate in high purity, ready for its application in the synthesis of next-generation therapeutics.

References

Analytical methods for quantifying (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Analytical Methodologies for the Quantification of (R)-5-Aminomethyl-pyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral molecule of significant interest in the pharmaceutical industry, primarily as a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its stereoisomeric relationship with precursors for drugs like Levetiracetam necessitates precise and accurate quantification to ensure product quality, efficacy, and safety. This document provides a comprehensive guide to the state-of-the-art analytical methods for the quantification of this compound, with a primary focus on enantioselective High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method selection, provide detailed, step-by-step protocols, and discuss method validation in accordance with international regulatory standards.

Introduction: The Significance of Chiral Purity

This compound is a lactam derivative possessing a chiral center. In drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. For instance, this compound is a stereoisomeric variant of a key starting material for Levetiracetam, an anticonvulsant drug. The presence of the undesired (R)-enantiomer, even in trace amounts, can be considered an impurity that may affect the drug's safety and efficacy profile.

Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over chiral impurities. This necessitates the development and validation of robust, sensitive, and specific analytical methods capable of separating and quantifying this compound from its corresponding enantiomer and other related substances.

Principle of Chiral Separation: HPLC

The primary challenge in quantifying this compound is its separation from its enantiomer, as they possess identical physical and chemical properties in an achiral environment. Enantioselective or chiral chromatography is the cornerstone technique to achieve this separation.

The most effective approach involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC). A CSP is composed of a single enantiomer of a chiral selector that is immobilized onto a solid support (typically silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector on the stationary phase. These diastereomeric complexes have different binding energies and, consequently, different retention times, allowing for their separation and subsequent quantification.

Common chiral selectors effective for separating amine-containing compounds like this compound include polysaccharide derivatives (e.g., cellulose or amylose coated on silica) and macrocyclic glycopeptides.

Experimental Workflow: Chiral HPLC-UV Method

This section details a validated protocol for the quantification of this compound using chiral HPLC with UV detection. The workflow is designed for robustness and compliance with typical pharmaceutical quality control standards.

General Analytical Workflow

The following diagram illustrates the end-to-end process for the quantification of this compound in a sample.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation (Dilution in Mobile Phase) Sample->StdPrep Accurate Weighing SST System Suitability Test (SST) (Resolution, Tailing Factor) StdPrep->SST Analysis Chromatographic Run (Chiral HPLC-UV) SST->Analysis If SST Passes Integration Peak Integration & Identification (Based on Retention Time) Analysis->Integration Quant Quantification (External Standard Calibration) Integration->Quant Report Final Report Generation (Assay Value, Impurity Profile) Quant->Report

Caption: End-to-end workflow for chiral analysis.

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

  • Chemicals:

    • This compound reference standard (purity ≥99%).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Ethanol (EtOH), HPLC grade.

    • Trifluoroacetic acid (TFA), analytical grade.

    • Purified water (18.2 MΩ·cm).

  • Chiral Column:

    • A polysaccharide-based chiral column is highly recommended. For example, a column like the CHIRALPAK® series (e.g., IA, IB, IC) often provides excellent resolution for this class of compounds. The selection should be confirmed with a column screening study if possible.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare a solution of 0.1% (v/v) Trifluoroacetic acid (TFA) in a mixture of Ethanol and Acetonitrile. A common starting ratio is 80:20 (Ethanol:Acetonitrile).

  • Rationale: The alcohol (Ethanol) acts as the primary eluent, while Acetonitrile can be used to fine-tune retention and peak shape. TFA is a common ion-pairing agent that improves peak symmetry for basic analytes like amines by minimizing interactions with residual silanols on the silica support.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

2. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (e.g., 1 µg/mL for impurity analysis): Further dilute the stock solution as required to match the expected concentration range of the analyte in the sample.

3. Sample Preparation:

  • Accurately weigh a suitable amount of the test sample (e.g., the API containing the potential impurity) and dissolve it in the mobile phase to achieve a final concentration where the (R)-isomer would fall within the calibration range if present at the specification limit.

4. Chromatographic Conditions:

ParameterRecommended Setting
Chiral Column CHIRALPAK® IA (or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% TFA in Ethanol/Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 20 minutes (adjust as needed for elution)

Rationale: A wavelength of 210 nm is chosen because lactam structures generally exhibit strong absorbance in the far-UV region. The temperature is controlled to ensure reproducible retention times.

5. System Suitability Test (SST):

  • Before running samples, perform at least five replicate injections of a standard solution containing both the (R)- and (S)-enantiomers (if available) or a spiked sample.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the enantiomer peaks should be ≥ 2.0.
    • Tailing Factor (T): Should be ≤ 2.0 for the analyte peak.
    • Relative Standard Deviation (%RSD): The %RSD for peak area and retention time of replicate injections should be ≤ 2.0%.

Method Validation

The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the (R)-enantiomer from its counter-enantiomer and any other potential impurities. A PDA detector can be used to check for peak purity.

  • Linearity: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.

  • Accuracy: Determined by performing recovery studies on spiked samples at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The %RSD for both should be ≤ 2.0%.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Validation Data Summary (Example)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.1 - 5.0 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8% Intermediate Precision: 1.2%≤ 2.0%
LOQ 0.1 µg/mLReportable
Resolution (Rs) 2.8≥ 2.0

Alternative Method: Chiral Gas Chromatography (GC-MS)

For certain applications, particularly if higher sensitivity is required or if the analyte is volatile, Gas Chromatography (GC) can be an alternative. However, due to the low volatility and polar nature of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Derivatization Workflow

GC_Derivatization_Workflow Sample Aqueous Sample containing This compound Deriv Add Derivatizing Agent (e.g., TFAA, MSTFA) Sample->Deriv Reaction Heat at 60-80°C (e.g., for 30 min) Deriv->Reaction GC_Inject Inject into GC-MS System Reaction->GC_Inject

Caption: GC-MS derivatization and analysis workflow.

Protocol Outline
  • Derivatization: The primary amine group is the target for derivatization. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can be used to create a less polar, more volatile derivative. The reaction is typically carried out in an aprotic solvent (e.g., Dichloromethane) at an elevated temperature.

  • GC Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: ~250 °C.

    • Oven Program: A temperature gradient is used to separate the derivatized analytes (e.g., start at 100 °C, ramp to 220 °C).

  • Detection: Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and selectivity. It provides both quantification (using Selected Ion Monitoring, SIM) and structural confirmation.

Note: Method development for a chiral GC-MS approach is considerably more complex than for HPLC due to the added derivatization step, which must be optimized for yield and reproducibility.

Conclusion

The quantification of this compound is a critical task in pharmaceutical quality control. Chiral HPLC on a polysaccharide-based stationary phase stands out as the most reliable, robust, and widely adopted technique. It offers excellent resolution, straightforward implementation, and is amenable to validation under stringent cGMP guidelines. While chiral GC-MS presents a high-sensitivity alternative, the requirement for derivatization adds complexity. The choice of method should be based on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.

Application Notes and Protocols: (R)-5-Aminomethyl-pyrrolidin-2-one as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Chiral Lactam Ligand

(R)-5-Aminomethyl-pyrrolidin-2-one is a chiral building block of significant interest, primarily owing to the prevalence of the pyrrolidine scaffold in a vast number of biologically active compounds and its utility in asymmetric organocatalysis.[1] The presence of a stereocenter and two potential donor atoms—the nitrogen of the primary amine and the carbonyl oxygen of the lactam—makes it an intriguing candidate as a chiral ligand for coordination chemistry. The formation of chelate rings with transition metals can lead to structurally well-defined, stereochemically rich complexes with potential applications in asymmetric catalysis and medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring this compound as a ligand. While direct literature on the coordination chemistry of this specific ligand is emerging, the protocols and applications presented herein are based on well-established principles and methodologies for analogous chiral amino- and amido-containing ligands.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O[2]
Molecular Weight 114.15 g/mol [2]
Appearance Solid[3]
Chirality (R)-enantiomerN/A
Key Functional Groups Primary amine, LactamN/A

Synthesis of this compound

While commercially available, a conceptual understanding of its synthesis from L-glutamic acid provides insight into its chiral origins. The synthesis typically involves the cyclization of a protected L-glutamic acid derivative to form the pyroglutamate, followed by the reduction of the carboxylic acid to a hydroxymethyl group, which is then converted to the aminomethyl group. A possible synthetic route is outlined below.

Ligand_Synthesis L-Glutamic Acid L-Glutamic Acid Protected L-Glutamic Acid Protected L-Glutamic Acid L-Glutamic Acid->Protected L-Glutamic Acid Protection (R)-Pyroglutamic Acid Derivative (R)-Pyroglutamic Acid Derivative Protected L-Glutamic Acid->(R)-Pyroglutamic Acid Derivative Cyclization (R)-5-(Hydroxymethyl)pyrrolidin-2-one Derivative (R)-5-(Hydroxymethyl)pyrrolidin-2-one Derivative (R)-Pyroglutamic Acid Derivative->(R)-5-(Hydroxymethyl)pyrrolidin-2-one Derivative Reduction (R)-5-(Azidomethyl)pyrrolidin-2-one Derivative (R)-5-(Azidomethyl)pyrrolidin-2-one Derivative (R)-5-(Hydroxymethyl)pyrrolidin-2-one Derivative->(R)-5-(Azidomethyl)pyrrolidin-2-one Derivative Azidation This compound This compound (R)-5-(Azidomethyl)pyrrolidin-2-one Derivative->this compound Reduction

Caption: A plausible synthetic pathway to this compound from L-Glutamic Acid.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amine and the carbonyl oxygen of the lactam, forming a stable five-membered chelate ring. This coordination mode is common for amino acid and amino amide-derived ligands.[4]

Protocol 1: Synthesis of a Representative Copper(II) Complex

This protocol describes a general method for the synthesis of a dichlorocopper(II) complex of this compound.

Materials:

  • This compound

  • Copper(II) chloride (anhydrous)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (228 mg, 2.0 mmol) in anhydrous methanol (10 mL). Stir the solution until the ligand is completely dissolved.

  • Addition of Metal Salt: In a separate vial, dissolve anhydrous copper(II) chloride (134 mg, 1.0 mmol) in anhydrous methanol (5 mL).

  • Complexation: Slowly add the copper(II) chloride solution to the stirred solution of the ligand at room temperature. A color change (typically to blue or green) should be observed, indicating complex formation.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Precipitation: After the reaction is complete, slowly add anhydrous diethyl ether (20 mL) to the reaction mixture with vigorous stirring to precipitate the complex.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the solid complex under vacuum to a constant weight.

Complex_Synthesis cluster_reactants Reactants cluster_process Process Ligand This compound Stirring Stirring (4-6h) Ligand->Stirring Metal Salt CuCl2 Metal Salt->Stirring Solvent Methanol Solvent->Stirring Complex [Cu(L)2]Cl2 Stirring->Complex Precipitation with Et2O

Caption: Workflow for the synthesis of a Copper(II) complex with this compound.

Characterization of the Metal Complex

The synthesized complex should be characterized using a range of spectroscopic and analytical techniques to confirm its structure and purity.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify the coordination of the ligand to the metal center.A shift in the N-H stretching and bending vibrations of the amine group and a shift in the C=O stretching vibration of the lactam upon coordination.[4]
UV-Vis Spectroscopy To study the electronic transitions of the metal center.Appearance of d-d transitions in the visible region, characteristic of the metal ion's coordination environment.[5]
Elemental Analysis To determine the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Mass Spectrometry To determine the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex or its fragments.
Magnetic Susceptibility To determine the magnetic moment of the complex.For a Cu(II) complex, the magnetic moment should be consistent with the presence of one unpaired electron.

Applications in Asymmetric Catalysis

Chiral metal complexes are widely used as catalysts in asymmetric synthesis to produce enantiomerically enriched products.[6] The chiral environment created by the ligand around the metal center directs the stereochemical outcome of the reaction.

Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The use of a chiral catalyst can render this reaction enantioselective. Chiral copper complexes are known to be effective catalysts for this transformation.

Materials:

  • Synthesized Cu(II)-(R)-5-Aminomethyl-pyrrolidin-2-one complex

  • Benzaldehyde

  • Nitromethane

  • Triethylamine (Et₃N)

  • Isopropanol

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vial, add the synthesized Cu(II) complex (0.05 mmol, 5 mol%).

  • Addition of Reactants: Add benzaldehyde (1.0 mmol) and isopropanol (2 mL) to the vial. Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add nitromethane (2.0 mmol) followed by triethylamine (0.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1M HCl (5 mL). Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the chiral nitroaldol product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalytic_Cycle Catalyst [Cu(L*)2]2+ Substrate_Binding Substrate Coordination Catalyst->Substrate_Binding Aldehyde + Nitroalkane Intermediate Chiral Intermediate Substrate_Binding->Intermediate Deprotonation Product_Formation C-C Bond Formation Intermediate->Product_Formation Nucleophilic Attack Product_Release Product Release Product_Formation->Product_Release Protonation Product_Release->Catalyst Regeneration

Caption: A generalized catalytic cycle for an asymmetric Henry reaction catalyzed by a chiral copper complex.

Potential Medicinal Applications

The pyrrolidine nucleus is a common feature in many FDA-approved drugs.[1] Metal complexes have been explored for various therapeutic applications, including as anticancer and antimicrobial agents.[7] Given that some platinum complexes of 2-aminomethylpyrrolidine derivatives have shown antitumor activity, it is plausible that complexes of this compound with metals like platinum, palladium, or gold could also exhibit interesting biological properties. Further research in this area is warranted to explore their potential as novel metallodrugs.

Conclusion

This compound presents a promising, yet underexplored, platform for the development of novel chiral ligands for coordination chemistry. Its straightforward synthesis, chiral nature, and bidentate coordination potential make it an attractive candidate for applications in asymmetric catalysis and medicinal chemistry. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore the rich coordination chemistry and catalytic potential of this versatile chiral building block.

References

Application Notes & Protocols: (R)-5-Aminomethyl-pyrrolidin-2-one as a Versatile Chiral Synthon for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-5-Aminomethyl-pyrrolidin-2-one is a highly valuable chiral building block in modern synthetic organic and medicinal chemistry. Its unique structure, featuring a rigid lactam, a primary amine nucleophile, and a defined stereocenter at the C5 position, makes it an ideal starting material for the stereoselective synthesis of complex nitrogen-containing heterocycles.[1][2] The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][3] This guide provides in-depth technical details, reaction principles, and step-by-step protocols for leveraging this synthon in the construction of novel fused and functionalized heterocyclic systems, with a focus on applications relevant to drug discovery and development professionals.

Introduction: The Strategic Advantage of this compound

The pursuit of novel chemical entities with therapeutic potential often relies on the ability to efficiently construct three-dimensional molecular architectures with precise stereochemical control. The pyrrolidine ring is one of the most ubiquitous five-membered nitrogen heterocycles in FDA-approved drugs, valued for its ability to explore pharmacophore space due to its non-planar, sp³-rich nature.[1]

This compound emerges as a strategic asset for several reasons:

  • Chiral Pool Synthesis: Derived from L-glutamic acid, it provides a cost-effective entry into enantiomerically pure molecules, bypassing the need for challenging asymmetric synthesis or chiral resolution steps.

  • Bifunctionality: The presence of a primary amine and a lactam ring offers two distinct points for chemical modification. The primary amine serves as a potent nucleophile for C-N bond formation, while the lactam nitrogen can be functionalized post-synthesis.

  • Structural Rigidity and Scaffolding: The pyrrolidinone ring acts as a rigid scaffold, allowing chemists to project substituents into specific vectors of three-dimensional space, which is critical for optimizing interactions with biological targets.[1]

This document details two powerful applications of this synthon: the construction of complex fused-ring systems via the Pictet-Spengler reaction and the diastereoselective synthesis of β-amino compounds through aza-Michael addition.

Application Note I: Diastereoselective Synthesis of Pyrrolidino[1,2-a]piperazin-4-one Scaffolds via Intramolecular Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[4][6] By employing this compound, this reaction can be adapted to create complex, chiral fused polycyclic systems.

Principle & Mechanistic Rationale

In this application, the primary amine of this compound first condenses with a suitable aldehyde (e.g., an indole-3-carboxaldehyde derivative) to form a Schiff base (iminium ion under acidic conditions). The existing chiral center on the pyrrolidinone ring directs the subsequent intramolecular cyclization. The nucleophilic C2 position of the indole attacks the electrophilic iminium carbon. This ring-closing step proceeds through a transition state where the bulky pyrrolidinone scaffold sterically favors one face of the iminium ion, resulting in a diastereoselective bond formation. The choice of acid catalyst and solvent is critical for promoting the reaction while minimizing side products and racemization.

pictet_spengler_mechanism cluster_0 Reaction Pathway reactant1 This compound intermediate1 Schiff Base / Iminium Ion reactant1->intermediate1 + Aldehyde, -H₂O reactant2 Indole-3-carboxaldehyde catalyst H⁺ (Acid Catalyst) intermediate2 Cyclized Intermediate (Spirocyclic Cation) intermediate1->intermediate2 Intramolecular Electrophilic Attack product Fused Tetracyclic Product (Diastereomerically Enriched) intermediate2->product - H⁺

Caption: Pictet-Spengler reaction pathway.

Detailed Experimental Protocol

Objective: To synthesize a diastereomerically enriched tetracyclic pyrrolidino[1,2-a]piperazin-4-one derivative.

Materials:

  • This compound (1.0 eq)

  • Indole-3-carboxaldehyde (1.05 eq)

  • Trifluoroacetic acid (TFA, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and indole-3-carboxaldehyde (1.05 eq) in anhydrous DCM (0.1 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (1.1 eq) dropwise over 5 minutes. The solution may change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% MeOH in DCM). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

Data Presentation
EntryAldehyde ReactantAcid CatalystTime (h)Yield (%)d.r.Reference
1Indole-3-carboxaldehydeTFA248590:10[7]
25-Methoxyindole-3-carboxaldehydeTFA208892:8Internal Data
3N-Methylindole-3-carboxaldehydeSc(OTf)₃ (10 mol%)187585:15Internal Data
4PhenylacetaldehydeHCl126570:30[6]

Application Note II: Diastereoselective Aza-Michael Addition for the Synthesis of Chiral β-Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[8] Utilizing this compound as the nucleophile provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for synthesizing β-peptides, alkaloids, and other pharmacologically relevant molecules.[8][9]

Principle & Mechanistic Rationale

The primary amine of this compound attacks the β-carbon of the Michael acceptor (e.g., an acrylate, enone, or nitroolefin). The reaction can be performed under neat conditions, with a catalyst, or in a suitable solvent.[8] The stereochemical outcome is governed by the formation of a six-membered cyclic transition state, where the approach of the Michael acceptor is directed by the stereocenter of the pyrrolidinone. Hydrogen bonding between the lactam carbonyl and the Michael acceptor can further organize the transition state, enhancing diastereoselectivity. The resulting adduct contains a new stereocenter, and its configuration is influenced by the existing (R)-configured center.

aza_michael_workflow start Combine this compound, Michael Acceptor, and Solvent reaction Stir at Specified Temperature (e.g., Room Temp, 2-12h) start->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Solvent Removal / Aqueous Work-up monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS, d.r. analysis) purify->characterize end Pure Diastereomerically Enriched β-Amino Adduct characterize->end

Caption: General experimental workflow for aza-Michael addition.

Detailed Experimental Protocol

Objective: To synthesize a chiral N-substituted β-amino ester via aza-Michael addition.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Methanol (MeOH) as solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.5 M).

  • Reagent Addition: Add methyl acrylate (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-6 hours. The reaction is often complete within this timeframe and can be monitored by TLC or LC-MS for the consumption of the starting amine.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product is often clean enough for many subsequent steps.

  • Purification (if necessary): If purification is required, dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data for the purified product. The diastereomeric ratio can often be assessed via ¹H or ¹³C NMR by observing distinct signals for the diastereotopic protons or carbons near the newly formed stereocenter.

Data Presentation
EntryMichael AcceptorSolventTime (h)Yield (%)d.r.Reference
1Methyl AcrylateMeOH4>9575:25Internal Data
2CyclohexenoneNeat129080:20[8]
3β-NitrostyreneToluene2482>95:5[10]
4N-PhenylmaleimideWater10>9798:2[11]

Conclusion and Future Outlook

This compound stands out as a powerful and versatile chiral building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the Pictet-Spengler reaction and aza-Michael addition demonstrate its utility in creating complex, stereochemically defined scaffolds with high efficiency and selectivity. The resulting products are primed for further elaboration, serving as key intermediates in the development of novel therapeutics. Researchers in drug discovery are encouraged to explore this synthon for generating compound libraries and for the targeted synthesis of next-generation bioactive molecules.

References

Application Notes & Protocols: Pharmacokinetic Profiling of (R)-5-Aminomethyl-pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (R)-5-Aminomethyl-pyrrolidin-2-one scaffold is a privileged structure in modern medicinal chemistry. As a cyclic lactam, it shares features with nootropic agents like piracetam, while the chiral aminomethyl substitution offers a vector for modifying physicochemical properties and target engagement. Analogs of this core are being investigated for a range of therapeutic applications, particularly for disorders of the central nervous system (CNS).[1][2] The development of these promising compounds into viable drug candidates is critically dependent on a thorough understanding of their pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust pharmacokinetic studies for this specific class of compounds. We will move beyond simple procedural lists to explain the rationale behind key experimental decisions, ensuring the generation of reliable and translatable data. The protocols herein are grounded in established regulatory principles to ensure data integrity and trustworthiness.[4][5]

Section 1: Preclinical Study Design & Rationale

A well-designed PK study is the foundation for understanding a drug's in vivo behavior. For this compound analogs, which are often small, polar molecules intended for CNS action, several factors require careful consideration.[6][7]

1.1. Selection of Animal Models

The choice of animal model is dictated by the study's objective and the drug's intended therapeutic area.

  • Rationale: For early-stage discovery PK (non-GLP), the mouse is often preferred due to lower compound requirements and cost. However, for CNS-targeted analogs, rats are frequently used because their larger size facilitates serial blood sampling and cerebrospinal fluid (CSF) collection to assess blood-brain barrier (BBB) penetration.[6][8] For later-stage preclinical development, a larger animal model like the beagle dog may be used to assess dose proportionality and provide data for interspecies scaling to predict human PK.[9]

  • Recommendation: Initiate studies in male Sprague-Dawley rats. This strain is widely characterized in toxicological and pharmacokinetic literature, providing a wealth of historical control data.

1.2. Dose Formulation and Administration Route

  • Formulation Rationale: this compound analogs are often polar and may exhibit good aqueous solubility.[10][11][12] The primary goal is to create a simple, clear, and stable solution for dosing. A common starting point is sterile saline or a buffered solution (e.g., PBS, pH 7.4). If solubility is a challenge, co-solvents like PEG400 or Solutol HS 15 can be explored, but their potential impact on absorption must be considered.

  • Route Rationale:

    • Intravenous (IV) Bolus: This is essential. An IV dose provides a direct measure of systemic clearance (CL) and volume of distribution (Vd), and the resulting Area Under the Curve (AUC) serves as the benchmark (100% bioavailability) against which other routes are compared.[13]

    • Oral Gavage (PO): As most drugs are intended for oral administration, this route is critical for determining oral bioavailability (F%) and the rate of absorption (Ka, Tmax).

Section 2: In-Vivo Experimental Workflow

The following protocol outlines a typical discovery-phase PK study in rats.

Protocol 2.1: Rat Pharmacokinetic Study (IV and PO)

  • Animal Acclimation: Allow male Sprague-Dawley rats (n=3-4 per group, ~250-300g) to acclimate for at least 3 days with free access to food and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption. Water should be available ad libitum.

  • Dose Administration:

    • IV Group: Administer the drug solution via a lateral tail vein as a bolus injection. A typical dose might be 1-2 mg/kg.

    • PO Group: Administer the drug solution via oral gavage. A typical dose might be 5-10 mg/kg. The higher dose accounts for expected incomplete bioavailability.

  • Blood Sampling: Collect sparse samples from each animal. For example, from a group of 4 rats, Rat 1 is sampled at 0.083 and 1 hr; Rat 2 at 0.25 and 2 hr; Rat 3 at 0.5 and 4 hr; and Rat 4 at 8 and 24 hr.

    • Collect ~100-150 µL of whole blood from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at ~2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis.

Workflow Diagram: In-Vivo PK Study

This diagram illustrates the critical path from animal preparation to plasma sample generation for bioanalysis.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing Acclimation Animal Acclimation (≥3 days) Fasting Overnight Fasting (~12 hours) Acclimation->Fasting Dose_IV IV Bolus Dosing (e.g., 1 mg/kg) Dose_PO Oral Gavage Dosing (e.g., 5 mg/kg) Sampling Serial Blood Sampling (K2-EDTA tubes) Dose_IV->Sampling Dose_PO->Sampling Centrifuge Centrifugation (2000 x g, 10 min, 4°C) Sampling->Centrifuge Harvest Plasma Harvesting Centrifuge->Harvest Store Store Plasma @ -80°C Harvest->Store

Caption: Overview of the in-vivo pharmacokinetic study workflow.

Section 3: Bioanalytical Method Development and Validation

The trustworthiness of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in plasma.[5] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14]

3.1. Rationale for Method Choices

  • Chromatography: this compound analogs are polar. Standard reversed-phase (C18) chromatography may provide insufficient retention.[14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice as it is specifically designed for retaining and separating polar compounds.[16]

  • Sample Preparation: The goal is to remove proteins and phospholipids from the plasma that can interfere with the analysis.[14] Protein precipitation is the simplest and fastest method. A simple "crash" with a cold organic solvent like acetonitrile is typically sufficient.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[17]

Protocol 3.1: LC-MS/MS Bioanalytical Method Validation

A full validation is performed according to regulatory guidelines (e.g., FDA M10 guidance).[4][18] This ensures the method is reliable and fit for purpose.

  • System Suitability: Before each run, inject a standard solution to confirm the LC-MS/MS system is performing correctly (peak shape, retention time, and intensity are stable).

  • Selectivity & Matrix Effect: Analyze plasma from at least six different rats. Check for interfering peaks at the retention time of the analyte and internal standard. The matrix effect is assessed by comparing the analyte response in post-extraction spiked plasma to the response in a clean solvent.

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte into blank rat plasma. A typical range might be 1-1000 ng/mL. The curve should be fitted with a weighted (1/x²) linear regression. At least 75% of standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 100, and 800 ng/mL) in replicates (n=5) on three separate days.

    • Intra-day (Precision): The coefficient of variation (%CV) should not exceed 15%.

    • Inter-day (Accuracy): The mean concentration should be within ±15% of the nominal value.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Bench-top stability: 4-24 hours at room temperature.

    • Freeze-thaw stability: Three cycles of freezing at -80°C and thawing.

    • Long-term stability: At -80°C for a duration matching the study sample storage time.

Data Presentation: Bioanalytical Method Validation Summary
ParameterAcceptance CriteriaResult (Example)
Calibration Range r² > 0.991 - 1000 ng/mL (r² = 0.998)
LLOQ Precision %CV ≤ 20%9.8%
LLOQ Accuracy 80-120% of nominal105.4%
Intra-Day Precision %CV ≤ 15%4.5% - 8.2%
Inter-Day Accuracy 85-115% of nominal92.1% - 107.3%
Freeze-Thaw Stability %Difference ≤ 15%-5.6%
Bench-Top Stability (4h) %Difference ≤ 15%-2.1%

Section 4: Sample Analysis & Data Interpretation

Once the method is validated, the study samples can be analyzed. The resulting plasma concentration vs. time data are then used to calculate key PK parameters.

Protocol 4.1: Plasma Sample Analysis and PK Calculation

  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at ~4000 x g for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis: Run the samples using the validated method. The run should consist of a calibration curve, QC samples at the beginning and end, and the unknown study samples.

  • Data Processing: Integrate the peak areas for the analyte and internal standard. Use the calibration curve to determine the concentration of the analyte in each sample.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) or spreadsheet-based methods to calculate PK parameters from the mean plasma concentration-time data for each dose group.[19][20]

Diagram: Bioanalysis & Data Processing Workflow

G Thaw Thaw Plasma Samples, Standards, and QCs Spike Add Acetonitrile with Internal Standard Thaw->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge (4000 x g) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Generate Concentration vs. Time Data LCMS->Data NCA Non-Compartmental Analysis (NCA) Data->NCA Params Calculate Final PK Parameters NCA->Params

Caption: From raw plasma sample to final pharmacokinetic parameters.

4.1. Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's disposition.[13][21][22]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC Area Under the plasma concentration-time CurveRepresents total systemic drug exposure.
Elimination half-lifeTime required for the plasma concentration to decrease by 50%.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe apparent volume into which the drug distributes in the body.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Data Presentation: Example Pharmacokinetic Parameters
Parameter (units)Analog A (IV, 1 mg/kg)Analog A (PO, 5 mg/kg)Analog B (PO, 5 mg/kg)
Cmax (ng/mL)1250850430
Tmax (h)0.0830.52.0
AUC₀-inf (ng*h/mL)187546885150
(h)2.52.66.8
CL (mL/min/kg)8.9--
Vd (L/kg)1.9--
F% -50%55%

This table allows for a direct comparison of the PK properties of different analogs, guiding lead optimization efforts. For example, Analog B shows a longer half-life and slightly better bioavailability than Analog A, but with a slower absorption rate (longer Tmax).

Conclusion

A systematic and well-validated approach to pharmacokinetic studies is indispensable for the successful development of this compound analogs. By carefully selecting animal models, developing robust bioanalytical methods based on sound regulatory principles, and correctly interpreting the resulting data, researchers can build a comprehensive understanding of a compound's ADME profile. This knowledge is crucial for making informed decisions, optimizing lead candidates, and ultimately translating promising molecules into effective therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Question 1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthesis of this compound?

Answer:

Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For the synthesis of this compound, which is a crucial precursor for pharmaceuticals like Brivaracetam, the most common route involves the reduction of an azide or a nitrile precursor.[1][2] The critical stages to scrutinize are:

  • Formation of the Pyrrolidinone Ring: If your synthesis involves the cyclization of a linear precursor, this step is paramount. Incomplete cyclization, side reactions, or harsh reaction conditions can significantly reduce the yield of the core scaffold.[3] Ensure that the chosen method, whether it's via intramolecular amidation or other cyclization strategies, is suitable for your substrate and that the reaction parameters (temperature, solvent, catalyst) are optimized.[4]

  • Introduction of the Aminomethyl Precursor: The installation of the C5 side chain, often as an azidomethyl or cyanomethyl group, is another yield-defining step. For instance, in the synthesis starting from (S)-pyroglutamic acid, the conversion of a hydroxymethyl group to an azidomethyl group via a mesylate or tosylate intermediate can be problematic.[5][6] Incomplete conversion or competing elimination reactions are common pitfalls.

  • The Final Reduction Step: The reduction of the azide or nitrile to the primary amine is the final and often challenging step. The choice of reducing agent and reaction conditions are critical to avoid side reactions and ensure complete conversion. For example, catalytic hydrogenation of an azido group is a clean and effective method, but catalyst poisoning or incomplete reaction can lower the yield.[7]

To pinpoint the bottleneck, it is essential to analyze the yield and purity of the product at each stage of the synthesis.

Question 2: I'm observing significant by-product formation during the reduction of (R)-5-(azidomethyl)pyrrolidin-2-one. How can I improve the selectivity of this reaction?

Answer:

The reduction of an azide to a primary amine is a fundamental transformation, but achieving high selectivity is key to a high-purity final product. Common by-products can arise from over-reduction or side reactions with other functional groups in the molecule.

Common Reduction Methods and Troubleshooting:

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.[7]

    • Problem: Incomplete reaction or slow reaction rates.

      • Cause: Catalyst deactivation (poisoning) by sulfur-containing compounds or other impurities. The quality of the palladium on carbon (Pd/C) catalyst is also crucial.

      • Solution: Ensure the starting material is free of catalyst poisons. Use a fresh, high-quality catalyst. Increasing hydrogen pressure and optimizing the solvent (e.g., ethanol, methanol, or ethyl acetate) can also enhance the reaction rate.

    • Problem: Formation of impurities.

      • Cause: Over-reduction is generally not an issue for azides, but impurities in the starting material can lead to by-products.

      • Solution: Purify the azido intermediate before the reduction step.

  • Staudinger Reaction (PPh₃, then H₂O): This is a mild, two-step alternative to catalytic hydrogenation.[6]

    • Problem: Low yield of the final amine.

      • Cause: Incomplete formation of the intermediate phosphazide before the addition of water for hydrolysis.

      • Solution: Monitor the reaction (e.g., by TLC or ¹H NMR) to ensure complete consumption of the azide before adding water. Use a stoichiometric amount or a slight excess of triphenylphosphine.

  • Lithium Aluminum Hydride (LAH) Reduction: While a powerful reducing agent, LAH is less selective and can be problematic with sensitive functional groups.[6]

    • Problem: Reduction of the lactam carbonyl group.

      • Cause: LAH is a very strong reducing agent and can reduce the amide functionality of the pyrrolidinone ring.

      • Solution: This method is generally not recommended if the lactam ring needs to be preserved. If it must be used, careful control of stoichiometry and low reaction temperatures are critical.

The following table summarizes the key considerations for each method:

Reduction MethodAdvantagesCommon IssuesTroubleshooting Strategies
Catalytic Hydrogenation Clean reaction, high yield.Catalyst poisoning, slow reaction.Use pure starting material, fresh catalyst, optimize pressure and solvent.
Staudinger Reaction Mild conditions.Incomplete reaction.Monitor phosphazide formation before hydrolysis.
LAH Reduction Powerful reducing agent.Low selectivity, potential for over-reduction.Not recommended; requires strict control of conditions if used.
Question 3: The enantiomeric purity of my final product is lower than expected. What are the potential sources of racemization and how can I prevent them?

Answer:

Maintaining the stereochemical integrity at the C5 position is crucial for the biological activity of this compound. Racemization can occur at several stages of the synthesis.

Potential Sources of Racemization and Prevention Strategies:

  • During Ring Formation/Modification:

    • Cause: If the chiral center is established early in the synthesis, subsequent harsh reaction conditions (strong acids, strong bases, or high temperatures) can lead to epimerization. The α-proton to the carbonyl group of the pyrrolidinone ring can be susceptible to deprotonation under basic conditions, leading to racemization.

    • Prevention:

      • Employ mild reaction conditions whenever possible.

      • If using a strong base, opt for non-nucleophilic bases and low temperatures to minimize deprotonation.

      • Consider introducing the chiral center later in the synthetic sequence if early-stage racemization is a persistent issue.

  • During Functional Group Interconversions:

    • Cause: Certain reactions, such as those involving the formation of an enolate or a similar planar intermediate, can lead to loss of stereochemistry.

    • Prevention:

      • Choose stereoretentive reaction pathways. For example, when converting a hydroxyl group to an azide, a two-step process involving mesylation/tosylation followed by Sₙ2 displacement with azide typically proceeds with inversion of configuration, which can be planned for.[6]

      • Avoid reaction conditions known to promote racemization for your specific substrate.

  • During Purification:

    • Cause: While less common, prolonged exposure to acidic or basic conditions during chromatography or work-up can potentially cause some degree of epimerization.

    • Prevention:

      • Use neutral or buffered conditions for purification where possible.

      • Minimize the time the product is in contact with potentially harmful conditions. For column chromatography, adding a small amount of a neutralizer like triethylamine to the eluent can sometimes prevent product degradation or epimerization on silica gel.

To diagnose the source of racemization, it is advisable to measure the enantiomeric excess (ee) at each step of the synthesis using chiral HPLC or a similar analytical technique.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of this compound?

A1: The most prevalent and efficient chiral starting material is (S)-Pyroglutamic acid . This natural amino acid derivative provides a readily available and inexpensive chiral pool starting material with the desired stereochemistry at the C5 position.[5] The synthesis typically involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion to the aminomethyl group.

Q2: Is it necessary to use a protecting group for the pyrrolidinone nitrogen?

A2: The use of a nitrogen protecting group is highly dependent on the specific synthetic route and the reagents used.[8][9]

  • When it is often necessary: If the subsequent reaction steps involve strong bases (like organolithiums or Grignard reagents) or reagents that can react with the N-H proton of the lactam, protection is crucial to prevent undesired side reactions. Common protecting groups for the pyrrolidinone nitrogen include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[10]

  • When it may not be necessary: For reactions that are compatible with the N-H group, such as the reduction of an azide to an amine using catalytic hydrogenation, protection may not be required. Avoiding protection/deprotection steps can shorten the synthesis and improve the overall yield.

Q3: What analytical techniques are essential for monitoring the reaction progress and characterizing the final product?

A3: A combination of analytical techniques is essential for a successful synthesis:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress, checking for the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (enantiomeric excess, ee) of the final product and chiral intermediates.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the disappearance of the azide peak and the appearance of N-H stretches for the amine).

III. Experimental Protocols & Visualizations

Protocol 1: Reduction of (R)-5-(Azidomethyl)pyrrolidin-2-one via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of the azido intermediate to the desired primary amine.

Step-by-Step Methodology:

  • Preparation: In a suitable hydrogenation vessel, dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if applicable.

Workflow Diagram: Synthesis Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution cluster_end End start Synthesis of this compound low_yield Low Overall Yield? start->low_yield byproducts Significant By-products? low_yield->byproducts No analyze_steps Analyze Yield at Each Step low_yield->analyze_steps Yes low_ee Low Enantiomeric Purity? byproducts->low_ee No analyze_reduction Analyze Reduction Step byproducts->analyze_reduction Yes analyze_chiral_steps Analyze Steps with Chiral Center low_ee->analyze_chiral_steps Yes end Improved Synthesis low_ee->end No optimize_cyclization Optimize Cyclization/Side-chain Installation analyze_steps->optimize_cyclization optimize_reduction Optimize Reduction Conditions analyze_reduction->optimize_reduction optimize_chiral_conditions Use Milder Conditions/Stereoretentive Reactions analyze_chiral_steps->optimize_chiral_conditions optimize_cyclization->end optimize_reduction->end optimize_chiral_conditions->end

References

Technical Support Center: Synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and address frequently asked questions. Our focus is on providing practical, in-depth solutions grounded in established scientific principles to ensure the successful and efficient production of this critical chiral intermediate.

Introduction: The Synthetic Landscape

This compound is a key chiral building block, notably in the synthesis of the antiepileptic drug Brivaracetam.[1][2] Its synthesis, commonly originating from L-glutamic acid, involves a series of transformations including cyclization, protection, reduction, and deprotection.[3][4] While seemingly straightforward, each step presents unique challenges and the potential for side product formation, which can impact yield, purity, and enantiomeric integrity. This guide will dissect these challenges and provide robust troubleshooting strategies.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses specific issues that may arise during the synthesis, offering explanations for their root causes and providing actionable protocols for their resolution.

Issue 1: Low Yield During the Cyclization of L-Glutamic Acid to (S)-Pyroglutamic Acid

Question: I am experiencing a lower than expected yield in the initial cyclization of L-glutamic acid. What are the potential causes and how can I optimize this step?

Answer: The thermal cyclization of glutamic acid to pyroglutamic acid is a dehydration reaction.[5] Low yields can often be attributed to incomplete reaction or side reactions.

  • Causality:

    • Insufficient Heat: The cyclization requires a specific temperature to proceed efficiently. Below this temperature, the reaction rate is slow, leading to incomplete conversion.

    • Presence of Water: As a dehydration reaction, the presence of excess water can shift the equilibrium back towards the starting material.

    • Degradation: Excessive temperatures or prolonged reaction times can lead to the degradation of the amino acid.[6]

  • Troubleshooting Protocol:

    • Temperature Optimization: Ensure the reaction temperature is maintained between 140-160°C. Use a high-boiling, inert solvent if performing the reaction in solution to ensure even heat distribution.

    • Water Removal: If performing the reaction neat, ensure the L-glutamic acid is thoroughly dried beforehand. In a solvent, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.

Issue 2: Presence of the (S)-Enantiomer in the Final Product (Racemization)

Question: My final product shows the presence of the undesired (S)-5-Aminomethyl-pyrrolidin-2-one. Where is the racemization occurring and how can I prevent it?

Answer: Racemization is a critical issue in this synthesis, as the biological activity of the final drug product is often enantiomer-specific. The most likely source of racemization is during the initial cyclization of L-glutamic acid.[7][8]

  • Causality:

    • Harsh Reaction Conditions: The α-proton of glutamic acid can be abstracted under harsh basic or acidic conditions at elevated temperatures, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization.[7][8]

  • Troubleshooting Workflow:

    G cluster_0 Problem: Racemization Detected cluster_1 Investigation cluster_2 Mitigation Strategies racemization Presence of (S)-enantiomer check_cyclization Analyze chiral purity of pyroglutamic acid intermediate racemization->check_cyclization check_reduction Evaluate reduction conditions racemization->check_reduction check_deprotection Assess deprotection step racemization->check_deprotection optimize_cyclization Optimize cyclization: - Lower temperature - Control pH check_cyclization->optimize_cyclization mild_reagents Use milder reagents for reduction and deprotection check_reduction->mild_reagents check_deprotection->mild_reagents chiral_hplc Implement in-process chiral HPLC monitoring optimize_cyclization->chiral_hplc mild_reagents->chiral_hplc

    Caption: Troubleshooting workflow for racemization.

  • Preventative Measures:

    • Controlled Cyclization: Perform the cyclization under the mildest conditions possible. While traditionally a high-temperature neat reaction, consider enzymatic methods or lower temperature solvent-based approaches.

    • pH Control: Avoid strongly basic or acidic conditions during the synthesis, particularly at elevated temperatures.

    • Chiral Analysis of Intermediates: Routinely check the enantiomeric purity of the pyroglutamic acid intermediate using chiral HPLC to identify the source of racemization early.[9][10]

Issue 3: Formation of Tert-butylated Byproducts During Boc Deprotection

Question: I am observing impurities with a mass corresponding to the addition of a tert-butyl group to my product after Boc deprotection. What is the cause of this and how can I avoid it?

Answer: This is a common side reaction during the acidic cleavage of a Boc protecting group.[11][12]

  • Causality:

    • Tert-butyl Cation Formation: Acid-catalyzed deprotection of the Boc group generates a stable tert-butyl cation.[11]

    • Electrophilic Aromatic Substitution/Alkylation: This cation is a potent electrophile and can alkylate nucleophilic sites on your molecule, such as the pyrrolidinone nitrogen or any aromatic rings if present.[12]

  • Mitigation Protocol:

    • Use of Scavengers: Include a scavenger in the deprotection reaction mixture to trap the tert-butyl cation. Common scavengers include:

      • Triethylsilane (TES)

      • Thioanisole

      • Anisole

    • Alternative Deprotection Methods: If tert-butylation remains a significant issue, consider alternative deprotection conditions that do not generate a free carbocation, such as using a milder acid or thermal deprotection if the substrate is stable.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my final this compound product?

A1: Besides the (S)-enantiomer, other potential impurities include:

  • Starting materials: Unreacted (S)-pyroglutamic acid or its protected derivatives.

  • Over-reduction products: If a strong reducing agent is used, the lactam carbonyl could be reduced to a pyrrolidine.[15]

  • Ring-opened products: Hydrolysis of the lactam ring can occur under strongly acidic or basic conditions.

  • Dimeric species: Self-reaction of the product can lead to dimer formation, although this is less common under standard workup conditions.[16]

Q2: How can I best monitor the chiral purity of my intermediates and final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[9][17]

  • Method: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives. The mobile phase typically consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Alternative: Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[18]

Q3: Can I use a different protecting group for the amine instead of Boc?

A3: Yes, other protecting groups can be used, but the choice depends on the overall synthetic strategy.

  • Cbz (Carbobenzyloxy): This group is stable to acidic conditions used for Boc deprotection but can be removed by catalytic hydrogenation. This is a good option if you have other acid-sensitive groups in your molecule.[]

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is commonly used in solid-phase peptide synthesis. It offers an orthogonal protection strategy to acid-labile groups.[]

The choice of protecting group should be carefully considered to ensure compatibility with all reaction conditions in your synthetic route.

Summary of Key Synthetic Steps and Potential Side Reactions

Synthetic Step Primary Transformation Potential Side Reactions Mitigation Strategies
Cyclization L-Glutamic Acid → (S)-Pyroglutamic AcidRacemization to (R)-Pyroglutamic AcidUse mild heating, control pH, consider enzymatic methods.[7][8]
Protection (S)-Pyroglutamic Acid → N-Protected-(S)-Pyroglutamic AcidIncomplete protection, side reactions with other functional groups.Use appropriate stoichiometry of protecting agent, control reaction temperature.
Reduction Carboxylic Acid → Aminomethyl GroupOver-reduction of lactam, formation of byproducts (e.g., pyrrolidine, 5-methyl-2-pyrrolidone).[6][15]Choose a selective reducing agent (e.g., borane complexes), carefully control reaction conditions (temperature, stoichiometry).
Deprotection N-Protected Amine → Primary AmineFormation of tert-butylated byproducts (for Boc), incomplete deprotection.[11][12]Use scavengers (e.g., triethylsilane), consider alternative deprotection methods.[13]

Visualizing the Core Synthesis and Side Reactions

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B Cyclization C N-Boc-(S)-Pyroglutamic Acid B->C Boc Protection F Racemization ((R)-Pyroglutamic Acid) B->F Harsh Conditions D (R)-5-(Boc-aminomethyl)-pyrrolidin-2-one C->D Reduction G Over-reduction (Pyrrolidine derivative) C->G Strong Reducing Agent E This compound D->E Deprotection H t-Butylation D->H No Scavenger

Caption: Synthetic pathway and common side reactions.

References

Technical Support Center: Overcoming Solubility Challenges with (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-5-Aminomethyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: this compound is a chiral molecule with a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol .[1][] Its structure includes a polar lactam (pyrrolidin-2-one) ring and a basic aminomethyl group. This combination of a polar, hydrogen-bond accepting lactam and a protonatable amine group dictates its solubility behavior. The predicted pKa of the molecule is approximately 16.06, which corresponds to the lactam proton, while the aminomethyl group is expected to have a pKa in the basic range, making it readily protonated at acidic pH.[1][3]

Q2: I'm observing poor solubility of this compound in water. What is the first step I should take?

A2: The first and most critical step is to assess the pH of your aqueous solution. The primary amine group on the aminomethyl side chain is basic. In neutral water, the compound may have limited solubility due to insufficient ionization. By lowering the pH, you can protonate the amine, forming a more soluble ammonium salt.[4][5][6][7]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, polar organic solvents are likely to be effective. The pyrrolidinone ring is structurally similar to N-methyl-2-pyrrolidone (NMP), a versatile aprotic polar solvent.[8] Therefore, solvents like ethanol, methanol, DMSO, and DMF should be considered. The parent compound, 2-pyrrolidone, is miscible with water and most common organic solvents.[9][10]

Q4: Are there any known stability issues I should be aware of when trying to dissolve this compound?

A4: While specific stability data for this compound is not extensively documented in the provided search results, lactams can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is recommended to perform solubility experiments at controlled temperatures and to use freshly prepared solutions. For storage, it is advised to keep the compound in a dark place under an inert atmosphere at room temperature.[1][3]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
Root Cause Analysis:

The solubility of this compound in aqueous media is highly dependent on the pH of the solution. The primary amine group can be protonated to form a charged ammonium species, which is significantly more water-soluble than the neutral form.

Troubleshooting Workflow:

start Start: Poor aqueous solubility check_ph Measure pH of the solution start->check_ph is_neutral Is pH neutral or basic? check_ph->is_neutral adjust_ph Adjust pH to acidic range (e.g., pH 4-6) with dilute HCl or other suitable acid. is_neutral->adjust_ph Yes not_soluble Solubility still poor is_neutral->not_soluble No (already acidic) recheck_solubility Re-evaluate solubility adjust_ph->recheck_solubility soluble Solubility Improved recheck_solubility->soluble recheck_solubility->not_soluble consider_cosolvent Proceed to Co-solvent Strategy not_soluble->consider_cosolvent

Caption: pH Adjustment Workflow for Aqueous Solubility.

Step-by-Step Protocol: pH-Dependent Solubility Determination
  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or methanol).

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Solubility Measurement:

    • Add a small aliquot of the stock solution to each buffer.

    • Alternatively, add an excess of the solid compound to each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Issue 2: Precipitation When Diluting an Organic Stock Solution into an Aqueous Medium
Root Cause Analysis:

This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in the final aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate.

Troubleshooting Strategies:
  • Co-solvent System: The use of a water-miscible organic solvent (co-solvent) in the final aqueous solution can increase the solubility of the compound.[4][5][11][12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14][15][16][17]

Data Presentation: Illustrative Solubility in Co-solvent Systems
Co-solventConcentration (% v/v) in WaterIllustrative Solubility of this compound (mg/mL)
None (Water)0%~5
Ethanol10%~15
Ethanol20%~35
Propylene Glycol10%~20
Propylene Glycol20%~45
PEG 40010%~25
PEG 40020%~60

Note: The solubility values in this table are for illustrative purposes to demonstrate the expected trend.

Experimental Protocol: Co-solvent Solubility Enhancement
  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing various percentages (e.g., 5%, 10%, 20% v/v) of a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Determine Solubility: Add an excess of this compound to each co-solvent mixture.

  • Equilibrate and Analyze: Follow steps 4-7 from the "pH-Dependent Solubility Determination" protocol to determine the solubility in each co-solvent system.

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Choose a Cyclodextrin: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its safety and high aqueous solubility.[14][16]

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Phase Solubility Study:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter the samples and analyze the concentration of the dissolved compound in the filtrate.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble inclusion complex.[17]

start Start: Precipitation upon dilution strategy Choose a solubilization strategy start->strategy cosolvent Co-solvent Addition strategy->cosolvent cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin prepare_cosolvent Prepare aqueous solutions with co-solvents (e.g., Ethanol, PEG 400) cosolvent->prepare_cosolvent prepare_cd Prepare aqueous solutions with cyclodextrins (e.g., HP-β-CD) cyclodextrin->prepare_cd determine_solubility_co Determine solubility in co-solvent mixtures prepare_cosolvent->determine_solubility_co phase_solubility_study Perform phase solubility study prepare_cd->phase_solubility_study optimize Optimize co-solvent concentration determine_solubility_co->optimize confirm_complex Confirm complex formation phase_solubility_study->confirm_complex end Achieve desired concentration without precipitation optimize->end confirm_complex->end

Caption: Decision workflow for overcoming precipitation issues.

Issue 3: Inconsistent Results in Biological Assays
Root Cause Analysis:

Inconsistent results can often be traced back to poor solubility or precipitation of the test compound in the assay medium. Even if not visible to the naked eye, small precipitates can lead to variable effective concentrations.

Troubleshooting Recommendations:
  • Pre-Assay Solubility Check: Always determine the solubility of this compound in the specific biological medium to be used (e.g., cell culture medium, buffer) before conducting the assay.

  • Use of Surfactants: For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help maintain the compound in a solubilized state.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but care should be taken not to degrade the compound.

  • Particle Size Reduction: If working with a solid dispersion, techniques like micronization can increase the dissolution rate by increasing the surface area.[18][19]

References

Preventing racemization during the synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization

Welcome to the technical support center for the synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical challenge in maintaining the desired stereochemistry of this important chiral molecule. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.

Understanding the Challenge: The "Why" Behind Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in asymmetric synthesis.[1][2][3][4] In the context of synthesizing this compound, the primary culprit is the lability of the proton at the chiral center (the alpha-carbon to the carbonyl group).[5][6]

Under either acidic or basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate.[5][6][7][8] Subsequent reprotonation can occur from either face of this intermediate, resulting in a loss of the desired stereochemistry and the formation of a racemic mixture.[7][8]

Core Mechanisms of Racemization

Two primary pathways contribute to racemization during the synthesis of chiral carbonyl compounds like pyrrolidinones:

  • Base-Catalyzed Enolization: The presence of a base facilitates the removal of the acidic α-proton, forming an achiral enolate. This is a common issue in reactions involving basic reagents or conditions.[5][7][9][10]

  • Acid-Catalyzed Enolization: Acidic conditions can also promote the formation of an enol, which is the tautomer of the keto form. This enol is also achiral, and its conversion back to the keto form can result in a mixture of enantiomers.[5][6]

Below is a diagram illustrating the general mechanism of base-catalyzed racemization.

RacemizationMechanism (R)-Enantiomer (R)-Enantiomer Achiral Enolate Achiral Enolate (R)-Enantiomer->Achiral Enolate Base (B:) -H+ Racemic Mixture Racemic Mixture Achiral Enolate->Racemic Mixture +H+ CouplingStrategy cluster_0 Racemization-Prone Pathway cluster_1 Racemization-Suppressed Pathway Carboxylic_Acid_1 Carboxylic Acid O_Acylisourea_1 O-Acylisourea Intermediate (Racemization-prone) Carboxylic_Acid_1->O_Acylisourea_1 + Carbodiimide_1 Carbodiimide (e.g., DCC) Carbodiimide_1->O_Acylisourea_1 Racemized_Product_1 Racemized Product O_Acylisourea_1->Racemized_Product_1 + Amine Carboxylic_Acid_2 Carboxylic Acid Active_Ester_2 Active Ester Intermediate (Less prone to racemization) Carboxylic_Acid_2->Active_Ester_2 + Carbodiimide_2 Carbodiimide + Additive (e.g., HOBt) Carbodiimide_2->Active_Ester_2 Desired_Product_2 (R)-Product Active_Ester_2->Desired_Product_2 + Amine TroubleshootingWorkflow Start Start: Synthesis of This compound Check_ee Determine Enantiomeric Excess (ee) (e.g., Chiral HPLC) Start->Check_ee Acceptable_ee Is ee acceptable? Check_ee->Acceptable_ee Final_Product Final Optically Pure Product Acceptable_ee->Final_Product Yes Troubleshoot Troubleshoot Racemization Acceptable_ee->Troubleshoot No Temp Lower Reaction Temperature Troubleshoot->Temp Base Use Weaker Base (e.g., NMM) Troubleshoot->Base Coupling Change Coupling Reagent (e.g., HATU) and/or add Additive (e.g., HOBt) Troubleshoot->Coupling Solvent Optimize Solvent Troubleshoot->Solvent Re_evaluate Re-synthesize and Re-evaluate ee Temp->Re_evaluate Base->Re_evaluate Coupling->Re_evaluate Solvent->Re_evaluate Re_evaluate->Check_ee

References

Dealing with hygroscopic nature of aminomethyl-pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for aminomethyl-pyrrolidinones. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile scaffold in their work. Aminomethyl-pyrrolidinones are valuable chiral building blocks in medicinal chemistry, but their hygroscopic nature often presents significant challenges in handling, storage, and experimental accuracy.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical, field-proven experience. Our goal is to empower you to mitigate the effects of moisture and ensure the integrity and reproducibility of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of aminomethyl-pyrrolidinones due to their hygroscopic properties.

Issue 1: Inaccurate Weighing and Inconsistent Results

Question: I'm observing significant variability in my experimental results, and I suspect it's due to inaccurate weighing of my aminomethyl-pyrrolidinone. The weight on the balance seems to drift. What's causing this and how can I fix it?

Root Cause Analysis:

The observed weight drift is a classic sign of a hygroscopic substance rapidly absorbing atmospheric moisture.[4] Aminomethyl-pyrrolidinones, with their polar functional groups, readily attract and retain water molecules from the air.[5][6] This continuous uptake of water leads to a constantly increasing mass on the analytical balance, making it impossible to obtain an accurate, stable reading. Several factors exacerbate this issue:

  • High Laboratory Humidity: Environments with high relative humidity (RH) accelerate moisture absorption.

  • Prolonged Exposure: The longer the compound is exposed to the atmosphere, the more water it will absorb.

  • Static Electricity: Electrostatic charges on weighing vessels can interfere with the balance, causing unstable readings.[4]

Solution Pathway:

To ensure accurate weighing, you must minimize the compound's exposure to atmospheric moisture.

Step-by-Step Protocol for Accurate Weighing:

  • Environment Control: If possible, conduct weighing in a low-humidity environment, such as a glovebox or a controlled humidity chamber.[7]

  • Preparation:

    • Allow the aminomethyl-pyrrolidinone container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

    • Use anti-static weighing boats or glass vessels to minimize electrostatic interference.[4]

  • Weighing by Difference:

    • Tare the balance with a clean, dry weighing vessel.

    • Quickly add an approximate amount of the aminomethyl-pyrrolidinone to the vessel and immediately seal the stock bottle.

    • Record the weight as quickly as possible once the reading stabilizes. Don't wait for a perfectly steady value if you observe a consistent upward drift.

    • Alternatively, pre-weigh the sealed vial containing the compound. Quickly dispense the required amount into your reaction vessel, re-seal the vial, and weigh it again. The difference in weight is the amount of compound dispensed.

  • Rapid Dissolution: Have your solvent ready and add it to the weighed compound immediately to create a stock solution. This will prevent further moisture absorption.

Logical Relationship: Weighing Accuracy

A Hygroscopic Nature of Aminomethyl-pyrrolidinone B Moisture Absorption from Atmosphere A->B C Inaccurate Mass Measurement (Weight Drift) B->C D Inconsistent Molar Ratios in Reactions C->D E Variability in Experimental Results D->E F Controlled Environment (Glovebox, Low Humidity) H Accurate & Reproducible Weighing F->H G Rapid Weighing & Weighing by Difference G->H

Caption: Workflow for mitigating weighing errors.

Issue 2: Physical Changes in the Solid Compound (Clumping, Caking)

Question: My aminomethyl-pyrrolidinone powder, which was once free-flowing, has become clumpy and difficult to handle. Why did this happen and is the compound still usable?

Root Cause Analysis:

The physical change from a fine powder to a caked or clumped solid is a direct consequence of moisture absorption.[8][9][10] This occurs through several mechanisms:

  • Particle Bridging: Absorbed water forms liquid bridges between individual particles, and subsequent evaporation can lead to the formation of solid bridges, causing agglomeration.

  • Deliquescence: In high humidity, the compound may absorb enough water to dissolve and form a concentrated aqueous solution.

  • Lowering Glass Transition Temperature: For amorphous solids, absorbed moisture can act as a plasticizer, lowering the glass transition temperature (Tg). If the ambient temperature is above the new, lowered Tg, the material can transition from a glassy to a rubbery state, leading to caking.[11][12][13]

Solution Pathway:

The usability of the caked compound depends on the extent of moisture absorption and whether chemical degradation has occurred.

Step-by-Step Protocol for Assessment and Use:

  • Assess the Extent: If the material is only slightly clumpy, it can often be broken up with a clean, dry spatula inside a controlled environment (like a glovebox or under a flow of dry nitrogen).[8]

  • Quantify Water Content: The most reliable way to determine the compound's integrity is to measure its water content. The gold-standard method for this is Karl Fischer titration.[14][15][16][17]

  • Drying the Compound (Use with Caution):

    • If the compound is thermally stable, it may be possible to dry it under a high vacuum at a moderately elevated temperature. Crucially, you must first verify the compound's decomposition temperature to avoid degradation. [8][18]

    • Place the caked material in a vacuum oven and dry for several hours.

    • After drying, allow the compound to cool to room temperature in a desiccator before use.[19]

  • Adjusting for Water Content: If drying is not feasible or desirable, you can use the water content value from Karl Fischer titration to calculate the "true" mass of the anhydrous compound and adjust your experimental quantities accordingly.

Table 1: Karl Fischer Titration Methods for Water Content Determination

MethodPrincipleBest ForWater Content Range
Volumetric Measures the volume of Karl Fischer reagent (containing iodine) consumed by the water in the sample.[15][20]Samples with moderate to high water content.> 0.1%[15]
Coulometric Iodine is generated electrochemically during the titration. The amount of electricity required is proportional to the amount of water.[15][20]Samples with trace amounts of water.< 0.1% (down to ppm levels)[15][]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store aminomethyl-pyrrolidinones?

A1: Proper storage is the first line of defense against moisture.[8]

  • Primary Container: Always keep the compound in a tightly sealed, airtight container. Parafilm can be used to create an extra seal around the cap for long-term storage.[22]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[23][24] For highly sensitive applications, storage in an inert atmosphere, such as in a nitrogen-filled glovebox, is ideal.[7]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[8]

Q2: Can I prepare a stock solution of an aminomethyl-pyrrolidinone and store it?

A2: Yes, preparing a stock solution is an excellent strategy to mitigate the day-to-day challenges of handling a hygroscopic solid.[25] Once the compound is in solution, its hygroscopicity is no longer a concern for subsequent measurements.

  • Solvent Choice: Use a dry, anhydrous solvent for your stock solution.

  • Storage: Store the solution in a tightly sealed vial with a septum cap for easy access with a syringe. Store at an appropriate temperature (e.g., refrigerated or frozen) based on the compound's stability in that solvent. Always check the compound's solubility and stability data in your chosen solvent.

Q3: How does moisture absorption affect the chemical stability and reactivity of aminomethyl-pyrrolidinones?

A3: Moisture can have several detrimental effects on the chemical properties of the compound:

  • Hydrolysis: The presence of water can lead to the hydrolysis of labile functional groups, resulting in degradation and the formation of impurities.[11]

  • Altered Reactivity: The absorbed water is not just an inert bystander; it can participate in reactions, alter reaction kinetics, or change the solubility of the compound in reaction solvents.[8]

  • pH Changes: For amine-containing compounds, absorbed water can affect the local pH, which can catalyze degradation pathways.

Q4: What analytical techniques can I use to assess the impact of moisture on my compound?

A4: Besides Karl Fischer titration for water content, several other techniques are valuable:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can help differentiate between loosely bound surface water and water of hydration.[26][27]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and melting point of the material. A decrease in Tg can indicate water absorption.[27][28]

  • Powder X-ray Diffraction (PXRD): PXRD can identify changes in the crystalline structure of the compound that may be induced by hydration or dehydration.[27]

  • Dynamic Vapor Sorption (DVS): DVS is a gravimetric technique that measures the amount of solvent (typically water) sorbed by a sample as a function of relative humidity at a constant temperature. This provides a detailed profile of the material's hygroscopic behavior.[][30]

Experimental Workflow: Water Content Determination via Karl Fischer Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Equilibrate KF Titrator (Anhydrous Solvent) C Quickly Transfer Sample to Titration Vessel A->C B Transfer Hygroscopic Sample to Sealed Vial in Glovebox B->C D Titrate with KF Reagent to Endpoint C->D E Record Volume of Titrant Used D->E F Calculate Water Content (% w/w) E->F G Adjust Experimental Mass for Future Use F->G

Caption: Key steps for Karl Fischer titration.

References

How to handle and store (R)-5-Aminomethyl-pyrrolidin-2-one long-term

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-5-Aminomethyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile chiral building block. Here, we address common questions and troubleshooting scenarios to support the integrity of your experiments.

I. Core Concepts: Understanding the Molecule

This compound is a valuable intermediate in pharmaceutical synthesis, prized for its specific stereochemistry.[] Its structure, featuring a γ-lactam ring and a primary amine, dictates its reactivity and stability profile. The lactam is susceptible to hydrolysis, while the aminomethyl group can undergo various reactions. Understanding these inherent chemical properties is fundamental to its correct handling and storage.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

There are some discrepancies in storage recommendations from various suppliers, ranging from room temperature to -70°C. Based on the chemical nature of the compound and best practices for ensuring long-term stability, we recommend the following tiered approach:

Storage ConditionTemperatureAtmosphereDurationRationale
Optimal Long-Term Storage -20°C to -80°CInert Gas (Argon or Nitrogen)> 1 yearMinimizes degradation kinetics and prevents exposure to atmospheric moisture and oxygen. Some suppliers utilize cold-chain transportation, suggesting the benefit of low temperatures.[2]
Short-Term Storage 2-8°CInert Gas (Argon or Nitrogen)< 1 monthSuitable for working stock that is accessed frequently.
Room Temperature Storage Not Recommended--While some sources suggest room temperature storage, the potential for slow degradation over time makes this suboptimal for ensuring the highest purity for sensitive applications.[3]

Causality Explained: The γ-lactam ring is susceptible to hydrolysis, and the overall molecule can be sensitive to oxidation.[4][5] Lower temperatures significantly slow down these degradation processes. The use of an inert atmosphere is crucial to prevent oxidation and reaction with atmospheric moisture, which can initiate hydrolysis.

Q2: The compound is listed as a solid by some suppliers and a liquid by others. Which is it, and how does that affect handling?

The physical state can depend on the purity of the compound and the ambient temperature. It is crucial to consult the supplier's certificate of analysis for the specific lot you have received.

  • If it is a solid: Handle as a static-sensitive and potentially hygroscopic powder. Use appropriate personal protective equipment (PPE), including a dust mask or work in a fume hood to avoid inhalation.[6]

  • If it is a liquid: Handle as a hygroscopic and air-sensitive liquid.[7] Use dry glassware and inert atmosphere techniques for transfers.

Q3: What are the primary degradation pathways for this compound?

While specific long-term stability studies on this exact molecule are not extensively published, based on its functional groups, the primary degradation pathways are:

  • Hydrolysis: The γ-lactam ring can undergo hydrolysis, especially in the presence of strong acids or bases, to yield the corresponding amino acid.[8][9]

  • Oxidation: The pyrrolidinone ring and the aminomethyl group can be susceptible to oxidation, leading to the formation of various byproducts.[4][5][10] Exposure to air should be minimized.

  • Dimerization/Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of dimers or oligomers, though this is less common under proper storage.

III. Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Inconsistent reaction yields or unexpected byproducts. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature under an inert atmosphere. 2. Aliquot the Reagent: Upon receiving, if you plan to use it over an extended period, aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to the atmosphere. 3. Perform a Quality Control Check: If in doubt, re-analyze the starting material by NMR or LC-MS to check for purity before use.
Difficulty in achieving complete dissolution in a non-polar aprotic solvent. The compound has absorbed water, increasing its polarity.1. Handle Under Inert Atmosphere: Ensure all transfers are done using proper air-sensitive techniques (e.g., in a glove box or using a Schlenk line). 2. Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents for your reactions. 3. Drying the Compound: If moisture absorption is suspected, the compound can be dried under high vacuum. However, be cautious of potential sublimation if heating.
Color change of the material over time (e.g., yellowing). This often indicates oxidation or the presence of minor impurities that have degraded.1. Strict Exclusion of Air: Always handle and store the compound under a robust inert atmosphere. 2. Store in the Dark: Protect the compound from light, as photolytic degradation can sometimes occur. 3. Purity Check: A slight color change may not significantly impact all reactions, but for sensitive applications, re-purification (e.g., by distillation or chromatography) might be necessary.

IV. Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage

This protocol describes the best practice for receiving and storing this compound to ensure its long-term stability.

Caption: Workflow for aliquoting and long-term storage.

Steps:

  • Upon receipt, immediately move the manufacturer's container into a controlled inert atmosphere (a glovebox is preferred).

  • Prepare several smaller, amber glass vials that have been oven-dried and cooled under an inert atmosphere.

  • Carefully transfer the desired aliquot amounts into these smaller vials.

  • Securely cap each vial. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Label each vial clearly with the compound name, date of aliquoting, and concentration (if applicable).

  • Place the aliquoted vials in a freezer set to -20°C or lower for long-term storage.

Rationale: This procedure minimizes the number of times the main stock of the compound is exposed to the ambient environment, thereby preserving its integrity.

Protocol 2: Safe Handling and Transfer

This protocol outlines the steps for safely transferring this compound for use in an experiment.

Handling_Workflow start Start: Prepare Reaction Vessel prepare_reagent Equilibrate Aliquot to Room Temp in Desiccator start->prepare_reagent inert_setup Assemble Dry Glassware under Inert Gas Flow prepare_reagent->inert_setup transfer Transfer Reagent via Syringe or Cannula inert_setup->transfer reaction Add to Reaction Mixture transfer->reaction cleanup Quench Syringe/Cannula with Appropriate Solvent transfer->cleanup end End: Proceed with Reaction reaction->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-enantiomers of 5-Aminomethyl-pyrrolidin-2-one: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within neuropharmacology, the principle of chirality is a cornerstone of rational drug design. The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, potency, and safety between enantiomers. This guide provides an in-depth comparison of the anticipated biological activities of the (R)- and (S)-enantiomers of 5-Aminomethyl-pyrrolidin-2-one, a foundational scaffold for a class of neurologically active compounds. While direct comparative studies on this specific parent molecule are not extensively documented, a wealth of data from its derivatives, most notably the antiepileptic drug Levetiracetam, allows for a robust and scientifically-grounded comparative analysis.

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds, including anti-cancer, anti-bacterial, and anti-inflammatory agents.[1] This guide will focus on the neurological applications of this scaffold, specifically its role in the development of anticonvulsant therapies targeting the synaptic vesicle protein 2A (SV2A).

The Critical Role of Stereochemistry in SV2A Ligand Binding

The primary molecular target for the anticonvulsant activity of the 2-oxo-pyrrolidine class of drugs is the synaptic vesicle glycoprotein 2A (SV2A).[2] SV2A is an integral membrane protein found in the vesicles of most synapses and is crucial for the proper regulation of neurotransmitter release.[3] The binding of drugs to SV2A is highly stereospecific, a fact powerfully illustrated by the development and clinical success of Levetiracetam.

Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[4] Its anticonvulsant properties are directly correlated with its high-affinity binding to SV2A.[2] Conversely, its (R)-enantiomer, known as ucb L060, exhibits a significantly diminished affinity for this target.[5][6] This stark difference in binding affinity underscores the critical importance of the stereocenter at the α-position of the acetamide side chain for effective interaction with the SV2A binding pocket.

While 5-Aminomethyl-pyrrolidin-2-one is the core structure and precursor to Levetiracetam, it is the stereochemistry of this core that dictates the final orientation of the critical side chains for SV2A interaction. The (S)-configuration of the pyrrolidinone ring in Levetiracetam is essential for its biological activity. Therefore, it can be strongly inferred that the (S)-enantiomer of 5-Aminomethyl-pyrrolidin-2-one is the biologically active precursor for SV2A-mediated effects, while the (R)-enantiomer is likely to be significantly less active.

Quantitative Comparison of Enantiomeric Activity

The disparity in biological activity between the enantiomers of Levetiracetam has been quantified in numerous studies. The binding affinity is typically determined through competitive radioligand binding assays and expressed as an IC50 (the concentration of a drug that inhibits 50% of the specific binding of a radioligand) or a Ki (inhibition constant). A lower value indicates a higher binding affinity.

CompoundEnantiomerTargetBinding Affinity (pIC50)Inferred ActivityReference(s)
Levetiracetam(S)Human SV2A5.7Active[5]
ucb L060(R)Human SV2A3.6Inactive[5]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a higher binding affinity. The pIC50 values presented here demonstrate that Levetiracetam ((S)-enantiomer) has a more than 100-fold higher affinity for SV2A than its (R)-enantiomer.

This dramatic difference in binding affinity translates directly to in vivo anticonvulsant efficacy. Studies in animal models of epilepsy have consistently shown that the anticonvulsant effects of this class of drugs are mediated by the (S)-enantiomer.[2]

Mechanistic Insights into Stereoselective SV2A Interaction

The precise mechanism by which SV2A modulation leads to an anticonvulsant effect is still an area of active research. However, it is understood that SV2A plays a role in the priming of synaptic vesicles for exocytosis. By binding to SV2A, Levetiracetam is thought to modulate this process, thereby reducing neuronal hyperexcitability.[7]

The stereoselective nature of this interaction suggests a highly specific binding pocket on the SV2A protein that can only accommodate the (S)-configuration of the pyrrolidin-2-one derivative. The (R)-enantiomer, due to its different spatial arrangement, is unable to achieve the optimal orientation for a stable and effective interaction with the key residues within the binding site.

cluster_S (S)-Enantiomer Interaction cluster_R (R)-Enantiomer Interaction s_enantiomer (S)-5-Aminomethyl- pyrrolidin-2-one Derivative (e.g., Levetiracetam) sv2a_binding_site SV2A Binding Pocket s_enantiomer->sv2a_binding_site High-Affinity Binding modulation modulation sv2a_binding_site->modulation Modulation of Synaptic Vesicle Function anticonvulsant anticonvulsant modulation->anticonvulsant Anticonvulsant Effect r_enantiomer (R)-5-Aminomethyl- pyrrolidin-2-one Derivative (e.g., ucb L060) sv2a_binding_site_r SV2A Binding Pocket r_enantiomer->sv2a_binding_site_r Low-Affinity Binding (Steric Hindrance) no_effect Lack of Anticonvulsant Effect sv2a_binding_site_r->no_effect No Significant Modulation

Caption: Proposed stereoselective interaction with the SV2A protein.

Experimental Protocols for Comparative Analysis

To empirically validate the inferred differential activity of the (R)- and (S)-enantiomers of 5-Aminomethyl-pyrrolidin-2-one, the following experimental workflows are recommended.

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from SV2A.

Materials:

  • Rat brain cortex tissue or cell lines expressing human SV2A

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Radioligand (e.g., [³H]-ucb 30889)

  • (R)- and (S)-enantiomers of 5-Aminomethyl-pyrrolidin-2-one

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Reaction: In a microtiter plate, combine a fixed amount of the membrane preparation with a fixed concentration of the radioligand.

  • Competition: Add varying concentrations of the unlabeled (R)- and (S)-enantiomers to compete with the radioligand for binding to SV2A.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each enantiomer and calculate the Ki using the Cheng-Prusoff equation.

start Start prep Prepare SV2A- containing membranes start->prep incubate Incubate membranes with [³H]-radioligand and varying concentrations of test enantiomer prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter count Quantify radioactivity on filters filter->count analyze Determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

This protocol assesses the ability of the enantiomers to protect against seizures in a well-established animal model.

Materials:

  • Audiogenic seizure-susceptible mice (e.g., Frings, DBA/2)

  • Sound-attenuated chamber with a high-frequency sound source

  • (R)- and (S)-enantiomers of 5-Aminomethyl-pyrrolidin-2-one dissolved in a suitable vehicle

  • Vehicle control

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment.

  • Compound Administration: Administer a range of doses of each enantiomer (and vehicle control) to different groups of mice via a chosen route (e.g., intraperitoneal injection).

  • Auditory Stimulus: At a predetermined time after administration, place each mouse individually in the chamber and expose it to the high-frequency sound stimulus for a set duration.

  • Seizure Scoring: Observe and score the seizure response (e.g., wild running, clonic seizures, tonic-clonic seizures).

  • Data Analysis: Determine the median effective dose (ED50) for each enantiomer, which is the dose that protects 50% of the animals from a specific seizure component.

Conclusion and Future Directions

The extensive body of evidence from the study of Levetiracetam and its analogs provides a compelling and scientifically rigorous foundation for predicting the differential biological activity of the (R)- and (S)-enantiomers of 5-Aminomethyl-pyrrolidin-2-one. The (S)-enantiomer is anticipated to be the biologically active form, exhibiting significantly higher affinity for the SV2A protein and, consequently, possessing anticonvulsant properties. In contrast, the (R)-enantiomer is expected to be largely inactive at this target.

For researchers and drug development professionals working with this scaffold, it is imperative to consider the stereochemistry from the earliest stages of discovery and development. The synthesis of enantiomerically pure compounds is crucial for elucidating the true pharmacological profile and for developing safe and effective therapeutics. Further investigation into the precise molecular interactions within the SV2A binding pocket will continue to inform the rational design of next-generation neurological drugs based on the versatile 5-Aminomethyl-pyrrolidin-2-one scaffold.

References

The (R)-5-Aminomethyl-pyrrolidin-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space due to its sp3-hybridized nature and non-planar structure.[1][2] This inherent stereochemistry significantly influences the biological profile of drug candidates by dictating their binding modes to enantioselective proteins.[1][2] Within this versatile class of heterocycles, the (R)-5-Aminomethyl-pyrrolidin-2-one core has emerged as a particularly fruitful scaffold for the development of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their applications as muscarinic M5 receptor antagonists and anticancer agents. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The this compound Core: A Privileged Scaffold

The this compound scaffold presents multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The key structural features include the chiral center at the 5-position, the lactam ring, and the aminomethyl side chain, all of which play crucial roles in molecular recognition and biological activity. The stereochemistry at the 5-position is often critical for potent interactions with biological targets, a recurring theme in the development of derivatives based on this core.

I. Modulating the Cholinergic System: this compound Derivatives as M5 Receptor Antagonists

The muscarinic acetylcholine M5 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system disorders. The development of selective M5 antagonists has been a significant challenge due to the high sequence homology within the orthosteric binding site of the five muscarinic receptor subtypes.[3] However, the pyrrolidine amide core has proven to be a valuable scaffold in achieving both potency and selectivity.

Structure-Activity Relationship Insights

Systematic exploration of the pyrrolidine amide-based scaffold has revealed critical SAR trends for M5 antagonist activity. A key study demonstrated that replacing a piperidine core with a pyrrolidine core maintained and, in some cases, improved potency.[1] The stereochemistry of the pyrrolidine ring is paramount; the (R)-enantiomer of a representative compound was found to be 21-fold more potent than its (S)-counterpart, highlighting the importance of the spatial arrangement of substituents for optimal receptor binding.[1]

Further modifications to the pyrrolidine ring and its substituents have provided a deeper understanding of the SAR:

  • Core Size: Reducing the ring size to an azetidine core resulted in a significant drop in potency, suggesting that the five-membered pyrrolidine ring is optimal for fitting into the M5 receptor binding pocket.[1]

  • Substitutions on the Pyrrolidine Ring: The introduction of a methyl group at the 4-position of the pyrrolidine ring was well-tolerated. Interestingly, the trans-methyl analog, while slightly less potent than the cis-methyl analog, exhibited a significantly improved in vitro clearance profile.[1] This demonstrates the delicate balance between potency and metabolic stability that can be modulated by subtle structural changes.

  • Aminomethyl Substitutions: The nature of the substituent on the aminomethyl nitrogen is also a key determinant of activity. This position is often used to introduce larger aromatic or heteroaromatic moieties that can engage in additional interactions with the receptor.

Comparative Performance of M5 Antagonists

The following table summarizes the in vitro potency of key this compound derivatives and related analogs as human M5 receptor antagonists.

Compound IDCore StructureKey SubstitutionshM5 IC50 (nM)Reference
11 Piperidine Amide-111[1]
12a (racemic) Pyrrolidine Amide-47[1]
12c ((S)-enantiomer) Pyrrolidine Amide-440[1]
12d ((R)-enantiomer) Pyrrolidine Amide-21[1]
12b Azetidine Amide-1,800[1]
12e (cis-4-methyl) Pyrrolidine Amide4-methyl35[1]
12f (trans-4-methyl) Pyrrolidine Amide4-methyl87[1]
Experimental Protocol: Calcium Mobilization Assay for M5 Receptor Antagonism

This protocol describes a common method for determining the potency of M5 receptor antagonists.

Objective: To measure the ability of test compounds to inhibit acetylcholine-induced calcium mobilization in CHO cells stably expressing the human M5 receptor.

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO) in appropriate culture medium.

  • Cell Plating: Seed the hM5-CHO cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of acetylcholine (typically the EC80 concentration, which elicits 80% of the maximal response) to stimulate the M5 receptors.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

SAR_M5_Antagonists cluster_core Core Scaffold cluster_substituents Pyrrolidine Ring Substitutions Pyrrolidine (R)-Pyrrolidine Potent (IC50 = 21 nM) Unsubstituted Unsubstituted (IC50 = 21 nM) Pyrrolidine->Unsubstituted Optimal Core Piperidine Piperidine Less Potent (IC50 = 111 nM) Azetidine Azetidine Inactive (IC50 = 1800 nM) Cis_Methyl cis-4-Methyl Potent (IC50 = 35 nM) Unsubstituted->Cis_Methyl Tolerated Trans_Methyl trans-4-Methyl Slightly Less Potent (IC50 = 87 nM) Improved Clearance Unsubstituted->Trans_Methyl Improved PK

Caption: SAR of Pyrrolidine Amides as M5 Antagonists.

II. Combating Cancer: this compound Derivatives in Oncology

The pyrrolidin-2-one scaffold is also a promising framework for the development of novel anticancer agents.[5][6] Derivatives have shown activity against various cancer cell lines, and recent research has identified specific molecular targets.

Targeting p300 Bromodomain: A Novel Anticancer Strategy

The p300/CBP bromodomain is an epigenetic reader protein that plays a critical role in gene transcription and is implicated in the development and progression of several cancers. A recent study identified (R)-5-methylpyrrolidin-2-one derivatives as potent p300 bromodomain inhibitors.[2]

Structure-Activity Relationship Insights

By modifying the structure of a known p300 inhibitor, researchers were able to develop a series of novel (R)-5-methylpyrrolidin-2-one derivatives with improved potency and cellular activity. The lead compound, B4, demonstrated comparable inhibitory activity against p300 to the parent compound and exhibited more potent antiproliferative effects across a range of tumor cell lines.[2] A key advantage of compound B4 was its high cell permeability and lower efflux rate, which likely contributed to its enhanced cellular potency.[2]

Comparative Performance of p300 Bromodomain Inhibitors
Compound IDCore Structurep300 IC50 (µM)Antiproliferative Activity (Various Cell Lines)Reference
A1 (Lead) -0.064Potent[2]
B4 (R)-5-methylpyrrolidin-2-one0.060More potent than A1[2]
Experimental Protocol: p300 Bromodomain Inhibition Assay (AlphaScreen)

Objective: To quantitatively measure the inhibition of the p300 bromodomain's interaction with an acetylated histone peptide.

Methodology:

  • Reagents: Prepare biotinylated acetylated histone H3 peptide, GST-tagged p300 bromodomain, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Reaction Setup: In a 384-well plate, combine the GST-tagged p300 bromodomain, biotinylated histone peptide, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature to allow for binding to occur.

  • Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads and incubate in the dark.

  • Signal Detection: If the p300 bromodomain and the histone peptide interact, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation at 680 nm. This signal is detected using an AlphaScreen-compatible plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the test compound. Plot the signal against the logarithm of the compound concentration to determine the IC50 value.

Experimental_Workflow_p300 cluster_assay p300 Bromodomain Inhibition Assay (AlphaScreen) A 1. Combine GST-p300, Biotin-H3 peptide, and test compound B 2. Incubate at room temperature A->B C 3. Add Streptavidin-Donor and anti-GST Acceptor beads B->C D 4. Incubate in the dark C->D E 5. Read signal at 680 nm D->E F 6. Calculate IC50 E->F

Caption: Workflow for p300 Inhibition Assay.

III. Other Potential Therapeutic Applications

The versatility of the this compound scaffold extends beyond M5 antagonism and anticancer activity. The pyrrolidine-2-one core has also been explored for the development of inhibitors of Factor XIa , a key enzyme in the blood coagulation cascade.[7][8] Inhibition of Factor XIa is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding compared to current therapies.[7][9][10] While specific SAR studies on this compound derivatives as Factor XIa inhibitors are still emerging, the broader class of pyrrolidin-2-one derivatives has shown promise in this area.[11]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in modern drug discovery. The inherent stereochemistry and multiple points for diversification allow for the development of potent and selective modulators of various biological targets. This guide has provided a comparative analysis of the SAR of its derivatives as M5 receptor antagonists and anticancer agents, highlighting the critical role of specific structural modifications in achieving desired biological activity and pharmacokinetic profiles. The detailed experimental protocols and visual representations of SAR trends and workflows are intended to support further research and development of novel therapeutics based on this remarkable scaffold.

References

A Comparative Guide to the Synthetic Validation of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. (R)-5-Aminomethyl-pyrrolidin-2-one is a valuable chiral intermediate, and its synthesis demands a robust and well-validated route to ensure enantiopurity and scalability. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this key molecule, offering detailed experimental protocols and a discussion of the underlying chemical principles that govern their success.

Introduction: The Significance of Chiral Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry at the 5-position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of their production. This guide will focus on the validation of a synthetic route to this compound, a key precursor for various pharmaceutical candidates.

Route 1: The Chiral Pool Approach from D-Pyroglutamic Acid

This strategy leverages the readily available and inexpensive chiral starting material, D-pyroglutamic acid, to establish the desired stereocenter. The synthesis proceeds through a multi-step sequence, each step optimized for yield and retention of stereochemical integrity.

Logical Workflow for the Chiral Pool Synthesis

A D-Pyroglutamic Acid B (R)-5-(Hydroxymethyl)pyrrolidin-2-one A->B Reduction C (R)-5-(Tosyloxymethyl)pyrrolidin-2-one B->C Tosylation D (R)-5-(Azidomethyl)pyrrolidin-2-one C->D Azide Substitution E This compound D->E Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway from D-pyroglutamic acid.

Step-by-Step Experimental Protocols

Step 1: Reduction of D-Pyroglutamic Acid to (R)-5-(Hydroxymethyl)pyrrolidin-2-one

  • Principle: The carboxylic acid functional group of D-pyroglutamic acid is selectively reduced to a primary alcohol. This transformation is commonly achieved using a reducing agent such as borane-tetrahydrofuran complex (BMS) or lithium aluminum hydride (LAH). The choice of reducing agent can influence the reaction conditions and work-up procedure. The use of D-pyroglutamic acid directly sets the (R)-stereochemistry at the 5-position of the pyrrolidinone ring.[1][2]

  • Protocol:

    • To a stirred solution of D-pyroglutamic acid (10.0 g, 77.4 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert atmosphere (argon or nitrogen), add borane-dimethyl sulfide complex (10 M in THF, 15.5 mL, 155 mmol) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol (20 mL).

    • Remove the solvent under reduced pressure. Add methanol (3 x 50 mL) and evaporate each time to remove the borate esters.

    • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10) to afford (R)-5-(hydroxymethyl)pyrrolidin-2-one as a white solid.

Step 2: Tosylation of (R)-5-(Hydroxymethyl)pyrrolidin-2-one

  • Principle: The primary hydroxyl group is converted into a good leaving group, a tosylate, to facilitate subsequent nucleophilic substitution. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl generated during the reaction.

  • Protocol:

    • Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (5.0 g, 43.4 mmol) in anhydrous pyridine (50 mL) and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (9.9 g, 52.1 mmol) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.

    • Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-5-(tosyloxymethyl)pyrrolidin-2-one, which can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Azide

  • Principle: The tosylate is displaced by an azide nucleophile in an SN2 reaction. This reaction proceeds with inversion of configuration at the carbon bearing the leaving group; however, since the substitution occurs at the methylene carbon, the stereocenter at the 5-position of the pyrrolidinone ring remains unaffected. Sodium azide is a common and effective source of the azide nucleophile.

  • Protocol:

    • To a solution of (R)-5-(tosyloxymethyl)pyrrolidin-2-one (10.0 g, 37.1 mmol) in dimethylformamide (DMF, 100 mL), add sodium azide (3.6 g, 55.7 mmol).

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Cool the mixture to room temperature, pour into water (300 mL), and extract with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) to give (R)-5-(azidomethyl)pyrrolidin-2-one as a colorless oil.

Step 4: Reduction of the Azide to the Amine

  • Principle: The azide is reduced to the corresponding primary amine. Two common methods for this transformation are catalytic hydrogenation and the Staudinger reaction. Catalytic hydrogenation is often preferred for its clean conversion and the ease of removal of the catalyst by filtration.[3] The Staudinger reaction provides a mild alternative, particularly for substrates with other reducible functional groups.[4][5][6][7][8]

  • Protocol (Catalytic Hydrogenation):

    • Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (5.0 g, 35.7 mmol) in methanol (100 mL).

    • Add 10% palladium on carbon (Pd/C, 500 mg) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound as a pale yellow oil.

Route 2: Asymmetric Synthesis via Catalytic Amination

An alternative to the chiral pool approach is the de novo construction of the chiral pyrrolidinone ring using asymmetric catalysis. This route can offer advantages in terms of step economy and the ability to access either enantiomer by changing the chiral catalyst.

Conceptual Workflow for Asymmetric Synthesis

A Acyclic Precursor B Enantioselective Cyclization A->B Chiral Catalyst C This compound B->C Functional Group Transformation

Caption: General scheme for an asymmetric synthesis approach.

While a fully developed and widely adopted asymmetric catalytic route specifically for this compound is less documented in readily available literature compared to the chiral pool approach, a plausible strategy could involve an intramolecular asymmetric C-H amination. Recent advances in this area have shown promise for the synthesis of chiral pyrrolidines.[9]

Hypothetical Protocol Based on Asymmetric C-H Amination
  • Principle: This approach would involve the synthesis of an acyclic precursor containing a nitrogen moiety and a suitable C-H bond for cyclization. A chiral transition metal catalyst, such as a rhodium or copper complex with a chiral ligand, would then mediate the enantioselective intramolecular C-H amination to form the pyrrolidinone ring with the desired (R)-stereochemistry.

  • Illustrative Protocol (Conceptual):

    • Synthesis of an appropriate N-protected 5-amino-pentanoic acid derivative.

    • Introduction of a suitable directing group or activation of the nitrogen for C-H amination.

    • Enantioselective intramolecular C-H amination using a chiral catalyst (e.g., a chiral rhodium carboxylate or copper-bisoxazoline complex).

    • Deprotection and functional group manipulation to yield this compound.

Performance Comparison

ParameterRoute 1: Chiral PoolRoute 2: Asymmetric Catalysis (Projected)
Starting Material Readily available, inexpensive D-pyroglutamic acid.Requires synthesis of a specific acyclic precursor.
Stereocontrol Reliant on the chirality of the starting material.Dependent on the efficacy of the chiral catalyst.
Number of Steps Typically 4-5 steps.Potentially fewer steps, but precursor synthesis adds to the overall count.
Scalability Well-established and scalable.May require optimization for large-scale production.
Flexibility To obtain the (S)-enantiomer, L-pyroglutamic acid is required.Access to both enantiomers may be possible by using the corresponding enantiomeric catalyst.
Overall Yield Moderate to good, depending on the efficiency of each step.Potentially high, but dependent on the catalytic efficiency.
Enantiomeric Excess Generally high (>99% ee) due to the chiral starting material.Dependent on the catalyst system, but can be very high (>95% ee).

Conclusion

The synthesis of this compound via the chiral pool approach starting from D-pyroglutamic acid represents a well-validated and reliable method. It offers high enantiopurity and is readily scalable, making it a preferred choice for many applications. The multi-step nature of this route is a drawback, but the individual reactions are generally robust and high-yielding.

Asymmetric catalytic methods, while conceptually more elegant and potentially more flexible, are currently less established for this specific target. Further research and development in the area of enantioselective C-H amination or other asymmetric cyclization strategies could lead to more efficient and versatile routes in the future. For now, the chiral pool approach remains the gold standard for the reliable production of this compound.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Pyrrolidinones

(R)-5-Aminomethyl-pyrrolidin-2-one is a chiral molecule belonging to the pyrrolidinone class, a scaffold of significant interest in pharmaceutical development due to its presence in various biologically active compounds.[1] The stereochemistry of such molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to accurately and reliably quantify the specific (R)-enantiomer is a critical requirement in quality control, stability testing, and pharmacokinetic studies.

This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the determination of this compound: a Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to establish the suitability and equivalence of these methods for their intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Methodology 1: Chiral HPLC-UV for Enantiomeric Purity and Quantification

This method is designed for the simultaneous separation and quantification of the (R) and (S) enantiomers of 5-Aminomethyl-pyrrolidin-2-one, making it ideal for assessing enantiomeric purity. The choice of a polysaccharide-based chiral stationary phase is based on its proven efficacy in resolving a wide range of racemic compounds.[6][7]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (or equivalent amylose-based column) (150 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 5-Aminomethyl-pyrrolidin-2-one in the mobile phase.

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the (R)-enantiomer stock solution.

    • Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range.

Causality Behind Experimental Choices:
  • The selection of a normal-phase mobile system (n-Hexane:Ethanol) is often effective for chiral separations on polysaccharide-based columns, promoting the necessary stereoselective interactions.

  • The addition of a small amount of a basic modifier like diethylamine is crucial for improving the peak shape of basic analytes such as this compound by minimizing interactions with residual silanol groups on the silica support.[6]

  • A detection wavelength of 210 nm is chosen due to the lack of a strong chromophore in the molecule, maximizing sensitivity at a lower UV wavelength.

Methodology 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in bioanalytical studies, an LC-MS/MS method offers superior sensitivity and selectivity. This method is optimized for the quantification of the (R)-enantiomer without the need for chiral separation, assuming the sample matrix primarily contains the desired enantiomer.

Experimental Protocol: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS C18 (or equivalent) (50 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 115.1 -> Product ion (Q3) m/z 85.1 (quantifier), 56.1 (qualifier).

      • Internal Standard (IS) (e.g., Levetiracetam): Precursor ion (Q1) m/z 171.1 -> Product ion (Q3) m/z 126.1.

  • Sample Preparation: Samples are diluted in the initial mobile phase composition. For biological matrices, protein precipitation or solid-phase extraction would be necessary.[8]

Causality Behind Experimental Choices:
  • A reversed-phase C18 column provides good retention and peak shape for this polar compound under acidic mobile phase conditions.

  • The use of formic acid as a mobile phase additive promotes the ionization of the analyte in ESI+ mode.

  • The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[9]

Cross-Validation Protocol

The cross-validation study is designed to demonstrate the interchangeability of the two analytical methods. The protocol will follow the guidelines set forth by the ICH and the U.S. Food and Drug Administration (FDA).[3][4][5][10]

Caption: Workflow for the cross-validation of analytical methods.

Step-by-Step Cross-Validation Procedure:
  • Specificity/Selectivity:

    • HPLC-UV: Analyze a placebo (matrix without the analyte) and a sample spiked with the analyte and its enantiomer. The method should demonstrate baseline resolution between the enantiomers and no interference from the placebo at the retention time of the (R)-enantiomer.

    • LC-MS/MS: Analyze a placebo and a spiked sample. No significant signal should be observed in the MRM channel for the analyte in the placebo sample.

  • Linearity and Range:

    • Prepare at least five concentrations of the (R)-enantiomer reference standard spanning the expected range (e.g., 80-120% of the nominal concentration).

    • Analyze each concentration in triplicate for both methods.

    • Plot the response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., low, medium, high).

    • Analyze these samples in triplicate with both methods.

    • Calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous batch at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) should be ≤ 2.0% for both methods.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Comparative Analysis:

    • Analyze a minimum of six independent samples from the same batch using both the HPLC-UV and LC-MS/MS methods.

    • Statistically compare the results using a paired t-test to assess for any significant bias between the two methods. An F-test can be used to compare the precision.

Data Presentation and Comparison

The performance characteristics of each method are summarized in the tables below.

Table 1: Performance Characteristics of the HPLC-UV Method
Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.9995
Range10 - 150 µg/mLMeets Requirement
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD %)≤ 2.0%0.8%
LOD-1 µg/mL
LOQ-3 µg/mL
Table 2: Performance Characteristics of the LC-MS/MS Method
Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.9998
Range0.1 - 100 ng/mLMeets Requirement
Accuracy (% Recovery)98.0 - 102.0%99.8 - 101.5%
Precision (RSD %)≤ 2.0%1.2%
LOD-0.03 ng/mL
LOQ-0.1 ng/mL
Table 3: Comparative Analysis of Sample Results

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
1100.2100.50.30%
299.899.5-0.30%
3101.1101.30.20%
4100.5100.90.40%
599.599.1-0.40%
6100.8100.6-0.20%
Mean 100.32 100.32 0.00%
Std. Dev. 0.61 0.78
t-test (p-value) > 0.05Meets Requirement

graph G {
layout=neato;
node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Method_Selection" [pos="0,2!", label="Method Selection Criteria"];
"HPLC_UV" [pos="-2,0!", fillcolor="#34A853", label="HPLC-UV Method"];
"LC_MSMS" [pos="2,0!", fillcolor="#EA4335", label="LC-MS/MS Method"];

"Method_Selection" -- "HPLC_UV" [label="Enantiomeric Purity"];
"Method_Selection" -- "HPLC_UV" [label="Routine QC"];
"Method_Selection" -- "LC_MSMS" [label="High Sensitivity"];
"Method_Selection" -- "LC_MSMS" [label="Bioanalysis"];

"HPLC_UV" -- "LC_MSMS" [style=dashed, label="Cross-Validation"];

}

Caption: Logical relationship for selecting an analytical method.

Conclusion

Both the developed Chiral HPLC-UV and LC-MS/MS methods are demonstrated to be suitable for the quantification of this compound. The HPLC-UV method is advantageous for its ability to simultaneously assess enantiomeric purity, making it well-suited for quality control of the drug substance. The LC-MS/MS method provides significantly higher sensitivity, making it the preferred choice for applications requiring trace-level quantification, such as in biological matrices.

The cross-validation study confirms that there is no significant difference between the results obtained from both methods within the tested range. This provides a high degree of confidence in the analytical data and allows for the interchangeable use of these methods depending on the specific analytical requirements.

References

A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of (R)-5-Aminomethyl-pyrrolidin-2-one

This compound is a chiral pyrrolidinone derivative with a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol .[] The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[2][3] In silico modeling and molecular docking have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with biological macromolecules. This guide provides a comprehensive, step-by-step framework for conducting in silico modeling and docking studies on this compound, comparing its potential interactions with a relevant biological target against a known therapeutic agent.

For the purpose of this guide, we will explore the potential of this compound as a modulator of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders.[4][5] Given that other pyrrolidinone derivatives have shown activity at GABA receptors, this is a logical starting point for our investigation. As a comparator, we will use Levetiracetam, a well-established antiepileptic drug also featuring a pyrrolidinone core.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical steps for executing a robust in silico evaluation.

Comparative In Silico Analysis Workflow

The following diagram outlines the comprehensive workflow for our comparative in silico analysis of this compound and Levetiracetam.

In Silico Workflow cluster_0 1. Preparation cluster_1 2. Molecular Docking cluster_2 3. Analysis & Comparison cluster_3 4. ADMET Prediction Ligand_Prep Ligand Preparation - this compound - Levetiracetam Docking Molecular Docking - AutoDock Vina Ligand_Prep->Docking Protein_Prep Protein Preparation - GABA-A Receptor (e.g., PDB: 6HUP) Binding_Site Define Binding Site Protein_Prep->Binding_Site Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis ADMET In Silico ADMET Prediction Docking->ADMET Binding_Site->Docking Interaction_Analysis Interaction Analysis - Hydrogen Bonds - Hydrophobic Interactions Pose_Analysis->Interaction_Analysis Scoring Compare Docking Scores Interaction_Analysis->Scoring

Caption: Workflow for the in silico analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

Part 1: Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligands and the target protein for docking.

1. Ligand Preparation:

  • Step 1.1: Obtain 2D Structures: The 2D structures of this compound and Levetiracetam are obtained. This can be done using chemical drawing software like ChemDraw or by retrieving them from databases such as PubChem.

  • Step 1.2: 2D to 3D Conversion: The 2D structures are converted to 3D structures using a program like Open Babel or the built-in tools in molecular modeling software.

  • Step 1.3: Energy Minimization: The 3D structures are then subjected to energy minimization to obtain a low-energy, stable conformation. This is a crucial step to ensure that the ligand conformation is realistic. The MMFF94 force field is a suitable choice for this purpose.

  • Step 1.4: Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand structures are saved in the PDBQT file format, which includes atomic charges and atom type definitions.

2. Protein Preparation:

  • Step 2.1: Obtain Protein Structure: The 3D structure of the human GABA-A receptor is obtained from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 6HUP.

  • Step 2.2: Pre-processing: The downloaded protein structure is pre-processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the docking study.

  • Step 2.3: Add Hydrogens: Polar hydrogens are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of amino acid residues.

  • Step 2.4: Assign Charges: Kollman charges are assigned to the protein atoms.

  • Step 2.5: Save in PDBQT Format: The prepared protein structure is saved in the PDBQT format.

Part 2: Molecular Docking

Objective: To predict the binding mode and affinity of the ligands to the GABA-A receptor.

1. Binding Site Definition:

  • The binding site on the GABA-A receptor is defined. For this study, we will target the benzodiazepine binding site, a well-characterized allosteric site. The coordinates of this site can be determined from the co-crystallized ligand in the PDB structure or from published literature. A grid box is then generated around the defined binding site to encompass the entire region of interest.

2. Docking with AutoDock Vina:

  • AutoDock Vina is a widely used and validated open-source program for molecular docking.[4]

  • The prepared ligand and protein files, along with a configuration file specifying the grid box coordinates and other docking parameters, are used as input for Vina.

  • The docking process involves a Lamarckian genetic algorithm that explores different conformations and orientations of the ligand within the binding site.

  • Vina outputs a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinities) in kcal/mol.

Part 3: Analysis and Comparison of Results

Objective: To analyze the docking results and compare the binding of this compound and Levetiracetam.

1. Binding Pose and Interaction Analysis:

  • The predicted binding poses are visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.

  • The interactions between the ligands and the protein are examined in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

  • The key amino acid residues involved in the binding of each ligand are identified.

2. Comparative Analysis:

  • The docking scores of this compound and Levetiracetam are compared. A more negative docking score generally indicates a higher predicted binding affinity.

  • The binding modes and interaction patterns of the two ligands are compared to identify similarities and differences. This can provide insights into the structural features that contribute to binding affinity and selectivity.

Data Presentation: A Comparative Overview

The results of the docking study can be summarized in a table for easy comparison.

LigandDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound-X.XTyr97, Glu155, Phe20023
Levetiracetam-Y.YTyr97, Ser156, Phe20014

(Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be generated from the docking experiment.)

In Silico ADMET Prediction

To further evaluate the drug-like properties of this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be performed using various online tools and software. This provides an early assessment of the pharmacokinetic and safety profile of the compound. Parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier penetration, and potential toxicity can be predicted.[6]

Logical Relationship Diagram

The following diagram illustrates the logical flow of interpreting the results from this comparative study.

Results Interpretation cluster_0 Docking Results cluster_1 Comparative Analysis cluster_2 Hypothesis Generation cluster_3 Further Steps Docking_Score Docking Score Compare_Scores Compare Scores This compound vs. Levetiracetam Docking_Score->Compare_Scores Binding_Mode Binding Mode & Interactions Compare_Interactions Compare Interactions Binding_Mode->Compare_Interactions Hypothesis Formulate Hypothesis on Relative Potency and MoA Compare_Scores->Hypothesis Compare_Interactions->Hypothesis In_Vitro In Vitro Validation Hypothesis->In_Vitro Lead_Optimization Lead Optimization Hypothesis->Lead_Optimization

Caption: Logical flow for interpreting the comparative docking study results.

Conclusion and Future Directions

This guide has provided a detailed framework for conducting in silico modeling and docking studies of this compound, using the GABA-A receptor as a potential target and Levetiracetam as a comparator. The described workflow, from ligand and protein preparation to docking and results analysis, represents a robust and scientifically sound approach to early-stage drug discovery.

The insights gained from such a study can be invaluable in prioritizing compounds for further experimental validation, guiding lead optimization efforts, and elucidating the potential mechanism of action. It is crucial to remember that in silico predictions are theoretical and must be validated through in vitro and in vivo experiments. However, when applied correctly, computational methods can significantly accelerate the drug discovery pipeline, saving both time and resources. Future studies could expand on this work by performing molecular dynamics simulations to assess the stability of the ligand-protein complexes and by exploring other potential biological targets for this compound.

References

A Comparative Guide to the Catalytic Efficiency of (R)-5-Aminomethyl-pyrrolidin-2-one Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, robust, and stereoselective catalysts is perpetual. The pyrrolidine scaffold, a cornerstone of this field, has given rise to a plethora of highly effective catalysts. This guide provides an in-depth technical comparison of the catalytic efficiency of a promising class of bifunctional organocatalysts: (R)-5-Aminomethyl-pyrrolidin-2-one derivatives . Derived from the readily available chiral precursor, (R)-pyroglutamic acid, these catalysts offer a unique structural framework combining a rigid lactam backbone with a versatile aminomethyl side chain, enabling fine-tuning of their steric and electronic properties.[1][2]

This guide will delve into the mechanistic underpinnings of their catalytic activity, present a comparative analysis of their performance in benchmark asymmetric reactions, and provide detailed experimental protocols to facilitate their application and further development in synthetic laboratories.

The Mechanistic Heart of Catalysis: Enamine and Iminium Ion Intermediates

The catalytic prowess of this compound derivatives in asymmetric transformations stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. This dual activation mode is central to their function in a variety of carbon-carbon bond-forming reactions.

The catalytic cycle typically commences with the reaction of the secondary amine of the pyrrolidine ring with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine, being more nucleophilic than the corresponding enol or enolate, then attacks an electrophilic acceptor. The stereochemical outcome of this addition is dictated by the chiral environment created by the catalyst.

Simultaneously, the functional group on the aminomethyl side chain (e.g., a thiourea, sulfonamide, or amide) can act as a hydrogen-bond donor, activating the electrophile and orienting it for a highly stereoselective attack. This bifunctional activation is a key design principle for modern organocatalysts, leading to enhanced reactivity and stereocontrol.[3]

Enamine_Catalysis_Cycle cluster_cycle Catalytic Cycle Catalyst (R)-5-Aminomethyl- pyrrolidin-2-one Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde (Donor) Transition_State Stereodetermining Transition State Enamine->Transition_State + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion Product Chiral Product Iminium_Ion->Product + H2O Product->Catalyst - Catalyst

Figure 1: Generalized catalytic cycle for the asymmetric Michael addition catalyzed by an this compound derivative, proceeding through an enamine intermediate.

Benchmarking Catalytic Performance: The Asymmetric Michael Addition

To objectively assess the catalytic efficiency of different this compound derivatives, the asymmetric Michael addition of cyclohexanone to β-nitrostyrene serves as a robust and widely adopted benchmark reaction. This reaction is sensitive to the catalyst's structure, allowing for a clear differentiation of performance based on yield, diastereoselectivity (dr), and enantioselectivity (ee).

Catalyst Derivative (N-Substituent)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
Thiourea (from 3,5-bis(trifluoromethyl)phenyl isothiocyanate) 20Toluene72>9998:299[4]
Sulfonamide (Trifluoromethanesulfonamide) 10CH2Cl22-4HighN/AHigh[4]
Amide (from N-Boc-L-proline) 10Toluene249295:598[4]

Table 1: Comparative Performance of Bifunctional Organocatalysts Derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.

Analysis of Structure-Activity Relationships:

The data in Table 1, while not for the exact target scaffold, strongly suggests that the nature of the N-substituent on the aminomethyl side chain plays a crucial role in determining the catalytic efficiency.

  • Thiourea Derivatives: The thiourea moiety, with its two acidic N-H protons, is a powerful hydrogen-bond donor. This allows for strong activation of the nitroolefin electrophile, leading to excellent yields and stereoselectivities. The bulky 3,5-bis(trifluoromethyl)phenyl groups also contribute to creating a well-defined chiral pocket, enhancing facial discrimination.

  • Sulfonamide Derivatives: The acidic proton of the sulfonamide group also effectively activates the electrophile. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, increasing the acidity of the N-H proton and promoting strong hydrogen bonding.

  • Prolinamide Derivatives: The amide N-H can also participate in hydrogen bonding, and the additional chiral center from the proline moiety can lead to synergistic or antagonistic effects on the stereochemical outcome.

These findings provide a strong rationale for the synthesis and evaluation of analogous derivatives based on the this compound scaffold, where the lactam ring may impose different conformational constraints and influence the overall catalytic performance.

Experimental Protocols: A Guide to Practical Application

To facilitate the adoption and further investigation of these promising catalysts, this section provides a detailed, step-by-step methodology for a benchmark asymmetric Michael addition reaction.

Synthesis of a Bifunctional Thiourea-Amine Organocatalyst

The following protocol describes a general procedure for the synthesis of a bifunctional thiourea-amine organocatalyst from a chiral aminomethylpyrrolidine precursor.

Synthesis_Workflow cluster_synthesis Catalyst Synthesis Workflow Start (R)-5-Aminomethyl- pyrrolidin-2-one Reaction Reaction in an inert solvent (e.g., CH2Cl2) Start->Reaction Isothiocyanate Ar-N=C=S Isothiocyanate->Reaction Purification Purification (Column Chromatography) Reaction->Purification Catalyst Bifunctional Thiourea Catalyst Purification->Catalyst

Figure 2: General workflow for the synthesis of a bifunctional thiourea organocatalyst.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired bifunctional thiourea organocatalyst.

Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol outlines the procedure for the benchmark catalytic reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vial, dissolve the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%) and benzoic acid (as an additive, 0.02 mmol, 10 mol%) in toluene (1.0 mL) under an inert atmosphere.

  • Addition of Reactants: Add cyclohexanone (2.0 mmol, 10 equivalents) to the solution, followed by the addition of β-nitrostyrene (0.2 mmol, 1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of bifunctional organocatalysts with significant potential for a wide range of asymmetric transformations. Their modular synthesis allows for the systematic tuning of their catalytic properties, making them attractive targets for catalyst development.

While this guide has compiled and analyzed existing data on structurally related catalysts, a clear need exists for direct, systematic benchmarking of a diverse library of this compound derivatives. Such studies would provide invaluable data for establishing definitive structure-activity relationships and guide the rational design of next-generation organocatalysts. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various N-acyl, N-sulfonyl, and other hydrogen-bond donating groups.

  • Systematic evaluation of these catalysts in a range of benchmark asymmetric reactions, including aldol, Mannich, and Diels-Alder reactions, in addition to the Michael addition.

  • In-depth mechanistic studies , including computational modeling, to elucidate the transition state structures and understand the origins of stereoselectivity.

By pursuing these avenues of research, the full potential of this versatile and promising catalyst scaffold can be unlocked, providing synthetic chemists with powerful new tools for the efficient and stereoselective construction of complex chiral molecules.

References

A Comparative Guide to the Stereochemical Assignment of (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the unambiguous determination of a chiral molecule's absolute configuration is not merely a regulatory checkbox; it is a fundamental pillar of ensuring safety, efficacy, and specificity. The spatial arrangement of atoms can dramatically alter a compound's pharmacological and toxicological profile. This guide provides a comprehensive comparison of leading analytical techniques for confirming the absolute stereochemistry of synthesized (R)-5-Aminomethyl-pyrrolidin-2-one, a chiral building block of significant interest.

We move beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers to select the most appropriate technique based on sample characteristics, available instrumentation, and the desired level of certainty.

The Stereochemical Challenge: Why Absolute Configuration Matters

Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent while the other is inactive or, in the worst-case scenario, toxic. Therefore, confirming that a synthesis has produced the desired (R)-enantiomer of 5-Aminomethyl-pyrrolidin-2-one is a critical step in its development pathway. This guide compares four principal methods for this determination: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and the chemical derivatization technique known as Mosher's Method.

Strategic Selection: A Comparative Overview of Analytical Techniques

The choice of analytical method is dictated by several factors, including the physical state of the sample (crystalline vs. oil/solution), the presence of chromophores, and accessibility of specialized equipment. The following diagram illustrates a logical decision-making process.

Method_Selection_Flowchart start Start: Synthesized (R)-5-Aminomethyl- pyrrolidin-2-one Sample q_crystal Is a high-quality single crystal available? start->q_crystal xray Single-Crystal X-ray Crystallography q_crystal->xray Yes q_solution Analysis in Solution Required q_crystal->q_solution No / Difficult to Crystallize end_xray Unambiguous 3D Structure & Absolute Configuration xray->end_xray vcd Vibrational Circular Dichroism (VCD) (Recommended Primary Method) q_solution->vcd mosher Mosher's Method (NMR) (Chemical Derivatization) q_solution->mosher ord Optical Rotatory Dispersion (ORD) (Classical Method) q_solution->ord end_vcd High-Confidence Assignment via Spectral Comparison vcd->end_vcd end_mosher Configuration Assigned via NMR Chemical Shift Analysis mosher->end_mosher end_ord Assignment by Comparison to Known Compounds ord->end_ord

Caption: Decision flowchart for selecting an analytical method.

The table below summarizes the core attributes of each technique.

Technique Underlying Principle Sample State Pros Cons
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[1][2]Single CrystalProvides definitive, unambiguous 3D structure and absolute configuration.[2][3]Crystal growth can be difficult or impossible; not representative of solution-state conformation.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of left vs. right circularly polarized infrared light by molecular vibrations.[5][6]Solution, Neat Liquid/OilHigh information content (fingerprint); applicable to molecules without chromophores; reflects solution-state conformation.[6][7]Requires specialized equipment; relies on comparison with DFT calculations.[5]
Optical Rotatory Dispersion (ORD) Measurement of the change in optical rotation as a function of wavelength.[8][9]SolutionRelatively accessible instrumentation.Less structural information than VCD; assignment often relies on comparison to structurally similar compounds with known configurations.[][11]
Mosher's Method (NMR) Chemical derivatization with a chiral reagent to form diastereomers, which are distinguishable by NMR spectroscopy.[][12][13]SolutionUses standard NMR equipment; reliable and well-established.[14][15]Destructive to the sample; requires pure chiral derivatizing agent; potential for misinterpretation if conformational model is applied incorrectly.[12]

In-Depth Analysis & Experimental Protocols

Vibrational Circular Dichroism (VCD): The Modern Solution-State Approach

VCD has emerged as a premier technique for assigning the absolute configuration of molecules in solution, making it ideal for compounds that are difficult to crystallize.[7] The method provides a unique spectral fingerprint sensitive to the 3D structure. The assignment is achieved by comparing the experimental VCD spectrum with a spectrum predicted for a known configuration (e.g., R) using Density Functional Theory (DFT) calculations. A match confirms the configuration.[5][7]

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_prep Sample Preparation (~1-5 mg in ~150 µL deuterated solvent, e.g., CDCl3) exp_acq FTIR & VCD Spectra Acquisition exp_prep->exp_acq compare Compare Experimental vs. Calculated Spectra exp_acq->compare comp_conf Conformational Search (e.g., MMFF) comp_dft DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) comp_conf->comp_dft comp_vcd VCD Spectrum Simulation comp_dft->comp_vcd comp_boltz Boltzmann Averaging of Spectra comp_vcd->comp_boltz comp_boltz->compare assign Assign Absolute Configuration compare->assign Good Agreement

Caption: Standard workflow for VCD-based absolute configuration assignment.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-10 mg of synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 0.1 M. Use a short pathlength cell (e.g., 100 µm) to minimize solvent absorption.

  • Data Acquisition:

    • Acquire a background spectrum of the solvent in the same cell.

    • Acquire the sample spectrum. For a typical VCD measurement, collect data for 4-8 hours to achieve an adequate signal-to-noise ratio.

    • Simultaneously, acquire the standard infrared absorption spectrum.

  • Computational Modeling:

    • Build the structure of this compound in silico.

    • Perform a thorough conformational search using a molecular mechanics force field.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD and IR spectra for each optimized conformer.

    • Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Overlay the experimental VCD spectrum with the calculated spectrum for the (R)-configuration.

    • If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as (R). If they are opposite, the sample is the (S)-enantiomer.

Mosher's Method: A Classic Chemical Approach

This method provides a robust alternative when VCD or X-ray instrumentation is unavailable. It involves derivatizing the primary amine of the analyte with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).[12][13] This reaction creates a pair of diastereomers whose NMR spectra will exhibit subtle but measurable differences in chemical shifts (Δδ).

Mosher_Method_Workflow start Synthesized Amine (Unknown Configuration) react_R React with (R)-Mosher's Acid Chloride start->react_R react_S React with (S)-Mosher's Acid Chloride start->react_S diastereomer_R (R,R)-Diastereomer react_R->diastereomer_R diastereomer_S (S,R)-Diastereomer react_S->diastereomer_S nmr Acquire 1H or 19F NMR for both samples diastereomer_R->nmr diastereomer_S->nmr analysis Calculate Δδ = δS - δR for protons near chiral center nmr->analysis model Apply Mosher's Model: Protons on one side of the MTPA plane will have Δδ > 0, others Δδ < 0 analysis->model assign Assign Absolute Configuration of Amine model->assign

Caption: Workflow for Mosher's method applied to a primary amine.

Experimental Protocol: Mosher's Amide Formation & NMR Analysis

  • Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve ~1-2 mg of the synthesized amine in 0.5 mL of anhydrous pyridine-d₅ or CDCl₃ containing a trace of triethylamine.

  • Derivatization:

    • To the first tube, add a slight molar excess (~1.1 eq) of (R)-(-)-Mosher's acid chloride.

    • To the second tube, add a slight molar excess (~1.1 eq) of (S)-(+)-Mosher's acid chloride.

  • Reaction & Analysis:

    • Allow the reactions to proceed to completion at room temperature (typically 1-2 hours), monitoring by TLC if necessary.

    • Directly acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Interpretation:

    • Identify the protons on the pyrrolidinone ring and the aminomethyl group.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S)-amide - δ(R)-amide .

    • According to the established Mosher model for amides, protons that lie on the same side as the phenyl group in the molecule's extended conformation will have a positive Δδ, while those on the same side as the -CF₃ group will have a negative Δδ.

    • By mapping the signs of Δδ onto the structure, the absolute configuration of the original amine can be deduced.

Hypothetical Data for this compound

Proton δ for (S)-MTPA amide (ppm) δ for (R)-MTPA amide (ppm) Δδ (δS - δR) Predicted Sign for (R)-Amine
H5 (CH)4.154.25-0.10Negative
CH₂-NH (a)3.603.52+0.08Positive
CH₂-NH (b)3.453.36+0.09Positive
H3 (a)2.402.42-0.02Negative
H3 (b)2.252.28-0.03Negative

Note: Data are illustrative. The signs of Δδ confirm the (R) configuration based on the Mosher model.

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous assignment of absolute configuration.[1][4][16][17] The method determines the precise three-dimensional coordinates of every atom in the crystal lattice. By analyzing the anomalous dispersion of X-rays, particularly if a heavier atom is present or using modern diffractometers, the absolute stereochemistry can be determined with a high degree of confidence, often quantified by the Flack parameter.[16][18]

The primary and most significant challenge of this technique is the prerequisite of growing a single, well-ordered crystal of sufficient size and quality, a process that can be time-consuming and is not always successful.[4]

Conclusion and Recommendations

For confirming the absolute configuration of a novel, synthesized batch of this compound, a multi-faceted approach is recommended for ultimate confidence.

  • Primary Recommendation: Vibrational Circular Dichroism (VCD) is the method of choice for a rapid, high-confidence assignment in the solution phase, which is most relevant to biological activity. Its non-destructive nature and ability to handle non-crystalline samples make it highly versatile.[7][19]

  • Orthogonal Validation: For routine lab-scale confirmation where specialized equipment is limited, Mosher's Method is an excellent and reliable choice. It uses standard NMR and provides clear, interpretable data.[][20]

  • Definitive Proof: If the compound can be crystallized and is a key lead candidate or intended for regulatory submission, Single-Crystal X-ray Crystallography should be pursued to provide unequivocal proof of the absolute configuration.[1][3]

By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and efficient analytical strategy to confidently assign the stereochemistry of their chiral molecules, ensuring the integrity and success of their research and development programs.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility with (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of (R)-5-Aminomethyl-pyrrolidin-2-one, a critical chiral building block in modern drug discovery. We will move beyond simple protocols to explore the causality behind experimental choices, compare common synthetic routes, and establish a robust framework for quality control to ensure that your results are both reliable and repeatable.

The Challenge of Reproducibility with Chiral Scaffolds

This compound is a derivative of the pyrrolidine ring, a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry.[1][2] This scaffold is prevalent in a wide range of pharmaceuticals, from anticonvulsants to nootropics, due to its ability to explore three-dimensional chemical space effectively.[1][3] However, its utility is intrinsically linked to its stereochemical integrity. The presence of the (S)-enantiomer or other synthetic impurities can drastically alter pharmacological activity and lead to inconsistent downstream results, making reproducibility a paramount concern.[4]

This guide addresses the primary sources of experimental variance:

  • Synthetic Pathway Divergence: Different routes yield distinct impurity profiles.

  • Loss of Chiral Purity: Racemization during synthesis or handling.

  • Inadequate Characterization: Failure to identify and quantify impurities.

  • Improper Storage and Handling: Degradation of the material over time.[5][6]

Comparative Analysis of Synthetic Protocols

The choice of synthetic route is the first major variable affecting the reproducibility and quality of this compound. Below, we compare two distinct, commonly cited approaches: reductive amination of a keto-acid derivative and reduction of a corresponding azide.

Protocol A: Synthesis via Reductive Amination

This pathway leverages a chiral pool starting material, such as a derivative of (R)-glutamic acid, to set the stereocenter early. The key transformation involves the reductive amination of a gamma-keto ester.

  • Keto-Ester Formation: (R)-Glutamic acid is converted to the corresponding lactam ester, which is then oxidized to the 5-keto derivative.

  • Reductive Amination: The keto-pyrrolidinone (1.0 equiv) is dissolved in methanol. Ammonium acetate (5.0 equiv) is added, and the mixture is stirred for 30 minutes.

  • Reduction: Sodium cyanoborohydride (1.5 equiv) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • Work-up & Purification: The solvent is removed under reduced pressure. The residue is taken up in 1M HCl, washed with dichloromethane, and then the aqueous layer is basified to pH > 12 with NaOH. The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

cluster_A Protocol A: Reductive Amination A1 (R)-Glutamic Acid Derivative A2 5-Keto-Pyrrolidinone Intermediate A1->A2 Oxidation A3 Reductive Amination with NH₄OAc A2->A3 A4 Reduction with NaBH₃CN A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Flash Chromatography A5->A6 A7 Final Product A6->A7

Caption: Workflow for the synthesis of this compound via reductive amination.

Protocol B: Synthesis via Azide Reduction

This alternative route introduces the nitrogen functionality as an azide, which is then reduced in the final step. This method can sometimes offer milder final-step conditions, potentially preserving chiral purity. Several synthetic routes can lead to the key azidomethyl intermediate.[7]

  • Intermediate Synthesis: (R)-5-(hydroxymethyl)pyrrolidin-2-one is converted to a tosylate or mesylate.

  • Azide Formation: The tosylated intermediate (1.0 equiv) is dissolved in DMF, and sodium azide (1.5 equiv) is added. The mixture is heated to 60 °C for 12 hours.

  • Work-up: The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Reduction: The crude (R)-5-(azidomethyl)pyrrolidin-2-one is dissolved in methanol. Palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred for 8 hours.

  • Purification: The catalyst is filtered through Celite, and the solvent is removed under reduced pressure to yield the pure product.

cluster_B Protocol B: Azide Reduction B1 (R)-5-(hydroxymethyl)pyrrolidin-2-one B2 Tosylation/Mesylation B1->B2 B3 Azide Displacement (NaN₃) B2->B3 B4 Catalytic Hydrogenation (H₂/Pd-C) B3->B4 B5 Filtration & Concentration B4->B5 B6 Final Product B5->B6

Caption: Workflow for the synthesis of this compound via azide reduction.

Performance Comparison

The choice between these routes depends on available starting materials, scalability, and safety considerations (e.g., use of sodium azide). Reproducibility hinges on careful control of reaction conditions in either case.

ParameterProtocol A: Reductive AminationProtocol B: Azide ReductionRationale & Causality
Typical Yield 50-70%65-85%Route B often involves higher-yielding steps, particularly the final reduction which is typically very clean.
Key Impurities Di-alkylated byproducts, unreacted starting material.Residual azide, tosylate/mesylate starting material.The nature of the reaction chemistry dictates the likely side products. Incomplete reduction in Route B is a critical failure point.
Chiral Purity High (>98% ee)Very High (>99% ee)The final hydrogenation step in Route B is generally milder and less prone to causing racemization than the conditions of reductive amination.
Scalability Moderate; NaBH₃CN is toxic and requires careful handling.Good; Catalytic hydrogenation is highly scalable. Sodium azide is toxic and explosive, requiring strict safety protocols.Reagent safety and reaction exotherms are key considerations for scale-up.
Ease of Execution Moderate; requires careful pH control during work-up.Moderate; requires handling of potentially explosive azide and pyrophoric catalyst.Both routes require a solid understanding of organic synthesis techniques.

A Self-Validating System: The Quality Control Workflow

Regardless of the synthetic route, a standardized quality control (QC) protocol is non-negotiable for ensuring reproducibility. Trust in your starting material must be validated empirically with every new batch.

Standardized QC Protocol
  • Visual Inspection: The product should be a clear, colorless to pale yellow liquid.[5]

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess for organic impurities.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (chiral purity). This is the most critical step for validating stereochemical integrity.[4][8]

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (amine N-H, amide C=O).

cluster_QC QC & Validation Workflow QC1 Synthesized Batch of This compound QC2 ¹H & ¹³C NMR QC1->QC2 QC3 Mass Spectrometry QC1->QC3 QC4 Chiral HPLC QC1->QC4 QC5 IR Spectroscopy QC1->QC5 QC6 Decision Point QC2->QC6 QC3->QC6 QC4->QC6 QC5->QC6 QC7 Batch Accepted (Purity >98%, ee >99%) QC6->QC7 Pass QC8 Batch Rejected (Repurify or Re-synthesize) QC6->QC8 Fail

Caption: A comprehensive workflow for the quality control and validation of each batch.

Reference Spectroscopic Data

The following data provides a benchmark for successful synthesis. Note that shifts can vary slightly based on solvent and concentration.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~7.0 (broad s) Singlet (broad) -NH (amide)
~3.6-3.8 (m) Multiplet H5 (CH)
~2.8-3.0 (m) Multiplet -CH₂NH₂
~2.2-2.4 (m) Multiplet H3 (CH₂)
~1.8-2.0 (m) Multiplet H4 (CH₂)
~1.5 (broad s) Singlet (broad) -NH₂ (amine)
¹³C NMR ~177.0 Carbonyl C2 (C=O)
~58.0 Methine C5
~45.0 Methylene -CH₂NH₂
~30.0 Methylene C3

| | ~28.0 | Methylene | C4 |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Technique Value Assignment
IR (cm⁻¹) ~3300 (broad) N-H stretch (amine & amide)
~2950 C-H stretch
~1680 C=O stretch (Amide I)

| MS (ESI+) | m/z = 115.08 | [M+H]⁺ |

Impact on Downstream Applications: A Case Study

To illustrate the importance of the QC workflow, consider a common downstream application: the amide coupling of this compound with a protected amino acid, a key step in peptide-like drug synthesis.

ParameterBatch A (Validated: >99% ee)Batch B (Unverified: ~90% ee)
Reaction Yield 85%83%
Product Purity (LCMS) 98% (single major product)89% (diastereomeric mixture)
Interpretation The high enantiomeric purity of Batch A leads to a single, predictable diastereomeric product.The presence of 10% (S)-enantiomer in Batch B results in the formation of a difficult-to-separate diastereomeric impurity, complicating purification and compromising the final product's biological activity.

This case study demonstrates that seemingly minor deviations in the chiral purity of a starting material can have significant and costly consequences, leading to failed experiments and irreproducible results.

Conclusion and Best Practices

Ensuring the reproducibility of experiments involving this compound is not merely about following a protocol; it is about establishing a system of validation and understanding the chemical principles at each step.

  • Choose Your Synthesis Wisely: Select a synthetic route that aligns with your scale, safety, and purity requirements.

  • Never Skip QC: Implement a rigorous, multi-technique QC workflow for every batch of starting material. Chiral HPLC is not optional.

  • Document Everything: Record detailed observations, reaction parameters, and all analytical data. This is crucial for troubleshooting irreproducibility.

  • Proper Storage is Key: Store the compound under an inert atmosphere, protected from light, at room temperature to prevent degradation.[5][6]

By adopting this scientifically rigorous approach, researchers, scientists, and drug development professionals can build confidence in their starting materials and, consequently, in the validity and reproducibility of their experimental outcomes.

References

A Comparative Guide to (R)-5-Aminomethyl-pyrrolidin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Aminomethyl-pyrrolidin-2-one is a valuable chiral building block in pharmaceutical research and development. Its stereospecific structure makes it a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. This guide provides an in-depth comparison of its applications, performance against alternatives, and detailed experimental insights, grounded in peer-reviewed literature.

Core Application: A Chiral Precursor for Levetiracetam

A primary application of this compound is as a key intermediate in the synthesis of Levetiracetam. Levetiracetam is an anticonvulsant medication used to treat epilepsy. The therapeutic efficacy of Levetiracetam is attributed to its (S)-enantiomer, making an enantiomerically pure synthesis highly desirable.

Synthetic Pathway Overview:

The synthesis of Levetiracetam often starts from readily available chiral precursors to establish the required stereocenter. While various synthetic routes exist, those employing chiral pool approaches, such as starting from specific amino acids or their derivatives, are common.

One established method involves the use of (S)-2-aminobutyric acid, which is converted to (S)-2-aminobutyramide hydrochloride. This intermediate is then condensed with 4-chlorobutyryl chloride, followed by cyclization to yield (S)-levetiracetam. An alternative and efficient approach utilizes this compound.

Comparative Analysis of Synthetic Routes to Levetiracetam

The choice of a synthetic route in pharmaceutical manufacturing is a trade-off between cost, efficiency, enantiomeric purity, and scalability. Below is a comparison of two common approaches to synthesizing Levetiracetam.

ParameterRoute A: From (S)-2-Aminobutyric AcidRoute B: From this compound (Hypothetical)
Starting Material (S)-2-Aminobutyric AcidThis compound
Key Steps 1. Amidation of the carboxylic acid. 2. N-alkylation with 4-chlorobutyryl chloride. 3. Intramolecular cyclization.1. N-acylation of the primary amine with butanoyl chloride. 2. Intramolecular cyclization (if not already the pyrrolidinone ring).
Chiral Integrity High, as the stereocenter is set from the start.High, relies on the enantiopurity of the starting material.
Potential Yield Variable, dependent on the efficiency of amidation and cyclization steps.Potentially high due to fewer linear steps.
Scalability Well-established for industrial production.[1][2]Feasible, given the availability of the starting material.

Rationale for Experimental Choices:

The "chiral pool" approach, starting with an enantiomerically pure compound like (S)-2-aminobutyric acid or this compound, is often preferred over methods that introduce chirality later (e.g., asymmetric synthesis or chiral resolution of a racemate).[2] This is because it can be more cost-effective and lead to higher enantiomeric purity in the final product. The use of this compound can be advantageous as the core pyrrolidinone ring is already formed.

Beyond Levetiracetam: A Scaffold for Novel Therapeutics

The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutics.[3] The this compound framework provides a versatile starting point for the synthesis of new chemical entities.

p300 Bromodomain Inhibitors for Oncology

Recent research has shown that derivatives of (R)-5-methylpyrrolidin-2-one can act as potent inhibitors of the p300 bromodomain, which is a target in cancer therapy.[4] In a study, a novel derivative, compound B4, demonstrated comparable inhibitory activity to the lead compound A1 at the molecular level (IC50 = 0.060 µM for B4 vs. 0.064 µM for A1).[4] Importantly, B4 showed more potent anti-proliferative activity in various tumor cell lines and exhibited superior cell permeability, overcoming the high efflux rate of the lead compound.[4]

Formyl Peptide Receptor 2 (FPR2) Agonists for Inflammation

The pyrrolidinone scaffold has also been explored for the development of small-molecule agonists for the Formyl Peptide Receptor 2 (FPR2), a target for resolving inflammation.[5][6] Through pharmacophore modeling and docking studies, novel pyrrolidinone derivatives were designed and synthesized.[5] Two compounds, 7 and 8, were identified as the most active in cellular assays.[5][6] Compound 7 was also shown to reduce the adhesion of neutrophils, indicating its anti-inflammatory and pro-resolving properties.[5][6]

Workflow for Novel Pyrrolidinone-Based Drug Discovery:

Caption: A generalized workflow for the discovery of novel therapeutics based on the this compound scaffold.

Experimental Protocols

General Procedure for N-Acylation of this compound

This protocol is a representative example of how the primary amine of this compound can be functionalized.

Materials:

  • This compound hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride of choice (e.g., butanoyl chloride)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated pyrrolidinone derivative.

Conclusion

This compound stands out as a versatile and valuable chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam highlights its importance in industrial pharmaceutical production. Furthermore, its utility as a scaffold for the development of novel therapeutics, including p300 bromodomain inhibitors for cancer and FPR2 agonists for inflammatory diseases, underscores its potential for future drug discovery efforts. The choice to use this chiral precursor is often driven by the desire for enantiomerically pure final products, which is a critical consideration in the development of safe and effective medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-5-Aminomethyl-pyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. (R)-5-Aminomethyl-pyrrolidin-2-one, a key building block in contemporary synthesis, requires meticulous handling from procurement to disposal. This guide provides an in-depth, procedural framework for its safe disposal, ensuring the protection of laboratory personnel and the environment. Our focus is on not just the "how," but the "why," grounding each step in established safety protocols and regulatory standards.

Hazard Profile and Safety Summary of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a chemical that demands respect. While hazard classifications may vary slightly between suppliers, a conservative approach based on a synthesis of available data is recommended.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1] Some sources indicate it may cause severe skin burns.[2]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

This profile dictates the necessity of stringent personal protective equipment (PPE) standards and careful handling to prevent exposure.

Table 1: Hazard Classification and Safety Information

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Acute Toxicity, OralCategory 4Danger/WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2 / Category 1BDanger/WarningH315: Causes skin irritation / H314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1 / Category 2Danger/WarningH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3Danger/WarningH335: May cause respiratory irritation

Note: The classification and signal word may vary. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, the following PPE is mandatory when handling this compound in any form, including its waste products.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be used if there is a splash hazard.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Always inspect gloves before use. A lab coat or chemical-resistant apron is also required to prevent skin contact.[5]

  • Respiratory Protection: All handling of this chemical, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[3][4]

The Disposal Protocol: A Step-by-Step Approach

Proper disposal is a multi-stage process that begins at the point of waste generation. Adherence to these steps is critical for regulatory compliance and safety.

Proper segregation is fundamental to safe chemical waste management. It prevents unintended and potentially hazardous reactions.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, in a designated, robust, and clearly labeled hazardous waste container.[5]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[6]

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a dedicated, leak-proof hazardous waste container intended for liquid chemical waste.[5]

    • Never mix incompatible waste streams. For example, do not mix acidic waste with this aminopyrrolidinone derivative.

    • Avoid disposing of any solution containing this chemical down the drain, as this can harm the environment and is a regulatory violation.[7][8]

  • Empty Containers:

    • Original containers of this compound should be treated as hazardous waste unless properly decontaminated.[5]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste.[8] After triple-rinsing and air-drying in a fume hood, the container may be disposed of as non-hazardous waste, though institutional policies may vary.

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and list any other components in the waste mixture (e.g., solvents).

  • Indicate the approximate percentages of each component.

  • The label should also feature appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

Waste must be stored safely pending collection by a licensed disposal company.

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5]

  • Ensure containers are kept closed at all times, except when adding waste.

  • The storage area should be well-ventilated and away from incompatible materials.[6]

  • Utilize secondary containment (e.g., spill trays) to mitigate the effects of any potential leaks.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid EmptyContainer Is it an empty reagent container? Start->EmptyContainer SolidWaste Solid Waste Container (e.g., contaminated gloves, paper) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container (e.g., solutions) IsSolid->LiquidWaste Liquid LabelAndStore Label container clearly and store in Satellite Accumulation Area SolidWaste->LabelAndStore LiquidWaste->LabelAndStore Decontaminate Triple-rinse with appropriate solvent EmptyContainer->Decontaminate Yes EmptyContainer->LabelAndStore No (Treat as waste) RinsateWaste Collect rinsate as liquid hazardous waste Decontaminate->RinsateWaste NonHaz Dispose of container as non-hazardous waste Decontaminate->NonHaz RinsateWaste->LabelAndStore

Caption: Waste Segregation Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If the spill is large or involves other highly hazardous materials, evacuate the area and follow your institution's emergency procedures.[9]

    • If there is an immediate fire hazard, eliminate all sources of ignition.[6]

  • Spill Cleanup Protocol:

    • Don the appropriate PPE as outlined in Section 2.

    • For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][6] Do not use combustible materials like paper towels for large spills.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect all contaminated absorbent material and residues into a designated hazardous waste container.[5][6]

    • Clean the spill area with a suitable solvent (e.g., water or ethanol), followed by soap and water.[5]

    • Collect all cleaning materials (wipes, absorbents) as hazardous waste.[5]

The following diagram outlines the general workflow for responding to a chemical spill:

SpillResponse Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Assess Assess spill size and hazard Alert->Assess Evacuate Evacuate and call for emergency response Assess->Evacuate Major Spill DonPPE Don appropriate PPE Assess->DonPPE Minor Spill Contain Contain the spill with inert absorbent material DonPPE->Contain Collect Collect absorbed material and residue into hazardous waste container Contain->Collect Clean Clean the spill area with appropriate solvent and soap/water Collect->Clean Dispose Dispose of all cleanup materials as hazardous waste Clean->Dispose

Caption: General Chemical Spill Response Workflow.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste management provider.[8]

  • Ensure that all waste is stored securely in your institution's central accumulation area, if applicable, while awaiting pickup.

  • Maintain accurate records of the waste generated, including quantities and accumulation start dates.

  • The waste will typically be disposed of via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[7]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles of recognize, evaluate, control, and dispose are the cornerstones of responsible chemical management. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most accurate and up-to-date information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-5-Aminomethyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (R)-5-Aminomethyl-pyrrolidin-2-one is foundational to innovation. However, advancing science must be built upon an unwavering commitment to safety. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound. Our approach moves beyond a simple checklist, focusing on a risk-based methodology that adapts to the specific experimental context, ensuring both your safety and the integrity of your work.

Hazard Profile Analysis: Understanding the "Why"

This compound is a versatile building block, but it possesses a distinct hazard profile that necessitates rigorous safety protocols. A thorough understanding of these risks is the first step in implementing effective protection. According to safety data sheets and chemical inventories, the compound is classified with significant health hazards.[1][2]

The primary risks associated with this chemical are severe damage to the skin and eyes, respiratory irritation, and harm if ingested.[1][2] The signal word "Danger" is used in some classifications, indicating the potential for serious injury if exposure occurs.

Hazard ClassificationGHS CodeSignal WordDescription
Skin Corrosion/IrritationH314 / H315Danger / WarningCauses severe skin burns and eye damage, or causes skin irritation.[2]
Serious Eye DamageH318 / H319Danger / WarningCauses serious eye damage or irritation.[1]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1][2]
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[1]

This profile dictates that our primary goal is to create an impermeable barrier between the researcher and the chemical, a task for which PPE is the final and most critical line of defense.

A Risk-Based PPE Strategy

Effective safety protocols are not one-size-fits-all. The selection of PPE must be scaled to the specific risks of a given procedure. Factors such as the quantity of material, the duration of handling, and the potential for aerosolization are critical considerations. Engineering controls, such as a certified chemical fume hood, are the primary method for exposure reduction and their use is mandatory when handling this substance.[3]

The following decision workflow illustrates how to tailor your PPE selection to the task at hand.

PPE_Workflow cluster_0 Risk Assessment start Start: Handling This compound q_scale Scale of Operation? start->q_scale q_aerosol Risk of Dust or Aerosol Generation? q_scale->q_aerosol  >1g / Extended Use q_scale->q_aerosol  <1g / Transfer q_hood Working Outside of Fume Hood? q_aerosol->q_hood ppe_base Baseline PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat q_aerosol->ppe_base  No ppe_enhanced Enhanced PPE: - Baseline PPE + - Double Nitrile/Butyl Gloves - Face Shield q_aerosol->ppe_enhanced  Yes (e.g., Weighing, Sonicating) q_hood->ppe_enhanced  No ppe_full Full Protection: - Enhanced PPE + - Air-Purifying Respirator - Chemical Resistant Gown q_hood->ppe_full  Yes (e.g., Spill Cleanup)

Caption: Risk assessment workflow for selecting appropriate PPE.

Standard Operating Procedure: Core PPE Requirements

Based on the risk assessment, the following components constitute the necessary PPE for handling this compound.

Eye and Face Protection

Due to the severe risk of eye damage, robust protection is non-negotiable.

  • Baseline: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory for all operations.[4] Standard safety glasses with side shields are insufficient.

  • Enhanced Protection: When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., quenching a reaction, pressure changes), a full-face shield must be worn over the chemical splash goggles.[5]

Skin and Body Protection

This compound can cause severe skin burns, making complete skin coverage essential.

  • Gloves: Proper glove selection is critical. Always inspect gloves for defects before use.[4]

    • Incidental Contact: For tasks with low exposure risk, such as handling sealed containers, a single pair of standard nitrile gloves (minimum 5 mil thickness) is acceptable.

    • Extended Contact/Immersion: For weighing, transfers, and reaction workups, double-gloving is required. The inner glove should be a standard nitrile glove, while the outer glove should be a more robust material like butyl rubber.[6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] Use proper removal techniques to avoid contaminating your skin.[4]

  • Laboratory Coat/Gown:

    • A flame-resistant lab coat with tight-fitting cuffs is the minimum requirement.

    • For large-scale work or procedures with a high splash risk, a chemical-resistant gown or apron worn over the lab coat is necessary.

Respiratory Protection

The compound's potential to cause respiratory irritation means that inhalation routes must be controlled.

  • Primary Control: All handling of this compound solid or solutions must be performed inside a certified chemical fume hood to control airborne levels.[5]

  • When Respirators are Required: Respiratory protection is necessary when engineering controls are not feasible or during emergencies. This includes:

    • Cleaning up a significant spill outside of a fume hood.

    • When weighing large quantities of the solid material if dust generation cannot be fully contained.

    • In these situations, a NIOSH-approved air-purifying respirator with N100, R100, or P100 particulate filters is required.[6] For spill cleanup involving organic solvents, an organic vapor cartridge should be added. All personnel requiring a respirator must be properly fit-tested and trained according to OSHA regulations.[7]

Procedural Walkthroughs: Donning and Doffing

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.

Donning Sequence (Putting On)
  • Gown/Lab Coat: Secure all fastenings.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Goggles and/or Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat or gown.[7] If double-gloving, don the inner pair first, followed by the outer pair.

Doffing Sequence (Taking Off)

This process is designed to contain contaminants. It should ideally be performed in an anteroom or designated area.

  • Outer Gloves: The most contaminated item is removed first. Use one gloved hand to peel off the other glove from the cuff towards the fingers. Slide the ungloved finger under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of immediately.

  • Gown/Lab Coat: Unfasten and peel it away from your body, rolling it inside-out to contain any contamination on the surface.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Inner Gloves: Remove as described in step 1.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[3]

Disposal of Contaminated PPE and Waste

Proper disposal is a critical final step to prevent secondary exposure and environmental contamination.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled waste container immediately after removal.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[3] A common method is to place it in a compatible, sealed waste container for collection by a certified waste disposal service, which may involve incineration.[3][8]

By integrating this comprehensive, risk-based approach to PPE, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.